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4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Documentation Hub

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  • Product: 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid
  • CAS: 1314406-51-3

Core Science & Biosynthesis

Foundational

Synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid: A Comprehensive Technical Guide

Abstract This technical guide provides an in-depth exploration of the synthetic pathway for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, a key building block in modern medicinal chemistry and drug development. The document outlines a reliable and efficient two-step synthesis commencing from 4-nitro-2-(trifluoromethyl)benzoic acid. The core transformations involve the reduction of an aromatic nitro group followed by the formation of a stable sulfonamide linkage. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the selection of reagents and reaction conditions. All methodologies are presented with a focus on reproducibility, safety, and purity of the final product.

Introduction and Strategic Overview

The synthesis of complex organic molecules is a cornerstone of pharmaceutical research and development. The target molecule, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, possesses a unique combination of functional groups that make it a valuable intermediate in the creation of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the sulfonamide moiety is a well-established pharmacophore.

The synthetic strategy detailed herein is a robust two-step process, designed for both laboratory-scale synthesis and potential scale-up. The overall transformation is depicted in the workflow below.

Synthesis_Workflow Start 4-Nitro-2-(trifluoromethyl)benzoic Acid Intermediate 4-Amino-2-(trifluoromethyl)benzoic Acid Start->Intermediate Reduction Final 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Intermediate->Final Sulfonylation Reduction_Reaction reactant 4-Nitro-2-(trifluoromethyl)benzoic Acid reagents + Pd/C, HCOONH4 (Ammonium Formate) reactant->reagents product 4-Amino-2-(trifluoromethyl)benzoic Acid reagents->product Sulfonylation_Reaction reactant 4-Amino-2-(trifluoromethyl)benzoic Acid reagents + CH3SO2Cl (Methanesulfonyl Chloride) + Pyridine reactant->reagents product 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid reagents->product

Exploratory

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid CAS 1314406-51-3 properties

An In-depth Technical Guide to a Key Benzoic Acid Derivative To the Researcher: This guide addresses the chemical properties, synthesis, and applications of a significant fluorinated and sulfonated benzoic acid derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Key Benzoic Acid Derivative

To the Researcher: This guide addresses the chemical properties, synthesis, and applications of a significant fluorinated and sulfonated benzoic acid derivative. Initial searches for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (CAS 1314406-51-3) did not yield specific data. However, extensive information was available for a closely related structural isomer, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid (CAS 142994-06-7) .

Crucial Distinction: It is vital to recognize the structural difference. The requested compound is a sulfonamide (containing an -NH-SO₂-CH₃ group), while the compound detailed in this guide is a sulfone (containing a -SO₂-CH₃ group). This guide will focus exclusively on the well-documented sulfone, CAS 142994-06-7, to ensure scientific accuracy and provide a valuable, data-supported resource for professionals in drug development and chemical research.

Technical Guide: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid (CAS 142994-06-7)

Section 1: Core Compound Identity and Physicochemical Properties

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a trifluoromethylated benzoic acid derivative. The presence of both a potent electron-withdrawing trifluoromethyl group and a methylsulfonyl group significantly influences its chemical reactivity and physical properties. These substitutions are critical in tuning the molecule for applications ranging from agrochemical synthesis to potential use as a building block in drug discovery.

1.1. Chemical Structure and Identifiers

  • IUPAC Name: 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid[1]

  • CAS Number: 142994-06-7[1][2]

  • Molecular Formula: C₉H₇F₃O₄S[1][3][4]

  • Synonyms: Isoxaflutole-benzoic acid, RPA 203328[1][4]

1.2. Physicochemical Data Summary

The compound's properties are summarized in the table below, derived from computational predictions and available experimental data. These parameters are essential for predicting its behavior in various solvents, its potential for biological membrane permeability, and for designing reaction conditions.

PropertyValueSource
Molecular Weight 268.21 g/mol [1][3]
Melting Point >98°C (decomposition)[4]
Boiling Point (Predicted) 416.6 ± 45.0 °C[4]
Density (Predicted) 1.513 g/cm³[4]
pKa (Predicted) 2.02 ± 0.10[4]
XLogP3-AA (Predicted) 1.6[1]
Solubility Chloroform (Slightly, Heated), DMSO (Slightly, Heated, Sonicated)[4]
Appearance Off-White to Light Beige Solid[4]
Stability Hygroscopic[4]

The low predicted pKa suggests a relatively strong acidic character, a direct consequence of the electron-withdrawing nature of the trifluoromethyl and methylsulfonyl substituents on the benzoic acid core.

Section 2: Synthesis and Manufacturing

The primary documented synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid involves the oxidation of its methylthio precursor. This method is a robust and common strategy for installing a sulfone moiety.

2.1. Synthetic Pathway: Oxidation of a Thioether

The established laboratory-scale synthesis involves the oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid.[5] The choice of hydrogen peroxide as the oxidant in an acetic acid medium is a standard and effective method for converting thioethers to sulfones.

Synthesis_Workflow Precursor 2-(methylthio)-4- (trifluoromethyl)benzoic acid Reagents Hydrogen Peroxide (H₂O₂) Acetic Acid (Solvent) Precursor->Reagents 1. Mix Conditions Cooling to 10°C Stirring at RT for 12-24h Reagents->Conditions 2. React Product 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid (CAS 142994-06-7) Conditions->Product 3. Isolate

General synthetic workflow for the target compound.

2.2. Detailed Experimental Protocol

This protocol is based on established literature procedures for the oxidation of aryl thioethers.[3][5]

  • Dissolution: Dissolve the starting material, 2-(methylthio)-4-(trifluoromethyl)benzoic acid, in glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.[3]

  • Cooling: Place the flask in an ice bath to cool the solution to approximately 10°C.[3][5] This step is critical to control the initial exotherm of the oxidation reaction.

  • Oxidant Addition: Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled, stirring solution. The controlled addition prevents overheating and potential side reactions.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 to 24 hours.[3]

  • Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material.[3]

  • Precipitation & Isolation: Upon completion, pour the reaction mixture into a beaker containing ice water. This will cause the product to precipitate out of the aqueous solution.[3]

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and other water-soluble impurities.[3]

  • Purification: For obtaining high-purity material, such as for crystallographic studies, the crude product can be recrystallized from a solvent like dichloromethane.[5]

Section 3: Applications and Biological Significance

The primary role of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is as a key intermediate in the agrochemical industry and as a metabolite in environmental studies.

3.1. Agrochemicals: A Building Block for Herbicides

This compound is a known intermediate in the manufacturing of sulfonylurea herbicides.[5] The unique substitution pattern of the benzoic acid ring is designed to be incorporated into larger, more complex molecules that exhibit herbicidal activity. Furthermore, it is recognized as a significant environmental transformation product and metabolite of the herbicide Isoxaflutole.[1][4][6] Its presence in soil and water is monitored to understand the environmental fate of the parent herbicide.[1][7]

Application_Pathway cluster_agrochemical Agrochemical Sector cluster_synthesis Chemical Synthesis Isoxaflutole Isoxaflutole (Herbicide) Metabolite 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid Isoxaflutole->Metabolite Environmental Degradation Intermediate 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid Herbicides Sulfonylurea Herbicides Intermediate->Herbicides Used as Intermediate

Role as an intermediate and environmental metabolite.

3.2. Role in Drug Discovery and Medicinal Chemistry

While direct pharmacological applications of this specific molecule are not widely reported, its structural motifs are of high interest in drug design.

  • Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with vastly different electronic properties. It is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by participating in various non-covalent interactions.

  • Sulfone Group: The methylsulfonyl group is a strong hydrogen bond acceptor and is metabolically stable. Its inclusion in a drug candidate can improve solubility and pharmacokinetic properties.

  • Benzoic Acid Derivatives: Benzoic acid derivatives are a common scaffold in medicinal chemistry and have been explored for a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[8][9][10][11]

The combination of these three moieties makes 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid and its analogs valuable starting points or building blocks for creating new chemical entities for screening in drug discovery programs.[3]

Section 4: Safety, Handling, and Regulatory Information

Proper handling of this chemical is essential in a research or manufacturing setting. The following information is based on aggregated GHS data.

4.1. GHS Hazard Classification

  • Signal Word: Warning[1][3][4]

  • Pictogram: GHS07 (Exclamation Mark)[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

4.2. Recommended Handling and Storage

  • Handling: Use only in a well-ventilated area.[12] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[13] Avoid breathing dust.[1] Wash hands thoroughly after handling.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] The compound is noted to be hygroscopic, so protection from moisture is important.[4] A recommended storage temperature is between 2°C and 8°C.[3][4]

References

  • PubChem Compound Summary for CID 18466533, 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. National Center for Biotechnology Information. [Link]

  • 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information (PMC). [Link]

  • Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)- - Substance Details. US EPA. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent Office. [Link]

  • Caralluma europaea (Guss.) N.E.Br.: Anti-Inflammatory, Antifungal, and Antibacterial Activities. MDPI. [Link]

  • New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Romanian Archives of Microbiology and Immunology. [Link]

  • 2-mesyl-4-trifloromethylbenzoic acid (Ref: RPA 203328). AERU. [Link]

  • Exploring the potential of benzoic acid as a promising antimicrobial agent in wound healing. PubMed. [Link]

  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents. PMC - NIH. [Link]

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl- N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. PubMed. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. University of Southampton ePrints. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanistic Insights of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

A Note on Chemical Identity: Initial research into the topic "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid" suggests a potential misidentification in the chemical nomenclature. The vast body of scientific litera...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial research into the topic "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid" suggests a potential misidentification in the chemical nomenclature. The vast body of scientific literature points towards a closely related and commercially significant compound: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS No. 142994-06-7). This guide will focus on this well-documented molecule, exploring its multifaceted roles as a pivotal chemical intermediate and a significant metabolite in modern herbicidal applications.

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a compound of significant interest within the agrochemical industry. Its importance stems from two primary roles: firstly, as a key environmental transformation product of the herbicide Isoxaflutole, and secondly, as a crucial building block in the synthesis of sulfonylurea herbicides.[1][2] Understanding the mechanism of action associated with this molecule requires a dual approach: examining the biochemical pathways disrupted by its parent compound, Isoxaflutole, and exploring the mode of action of the sulfonylurea herbicides synthesized from it. This guide provides a comprehensive overview of these mechanisms for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is fundamental to appreciating its biological and chemical behavior.

PropertyValueSource
Molecular Formula C9H7F3O4S[3]
Molecular Weight 268.21 g/mol [3]
Appearance White granular powder[4]
CAS Number 142994-06-7[1]

Part 1: Role as a Metabolite of the Herbicide Isoxaflutole

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a known environmental transformation product of the herbicide Isoxaflutole.[1][5] The herbicidal activity, therefore, is not directly attributed to the benzoic acid derivative but to its parent compound, Isoxaflutole, and its active metabolite.

Mechanism of Action of Isoxaflutole: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Isoxaflutole is a pre-emergence herbicide that controls a wide range of broadleaf and grass weeds.[4] Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7]

  • HPPD Inhibition: HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone and tocopherols. These molecules are essential for pigment biosynthesis, particularly carotenoids.[8]

  • Carotenoid Biosynthesis Disruption: Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. By inhibiting HPPD, Isoxaflutole effectively halts carotenoid production.

  • Bleaching Effect: In the absence of protective carotenoids, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" of the plant's photosynthetic tissues and eventual death.[4][9]

Formation of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

In the environment and within plants, Isoxaflutole is rapidly converted to a diketonitrile derivative, which is the active herbicidal principle that inhibits HPPD.[8] Subsequently, this active metabolite is further metabolized to the inactive 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.[1]

G Isoxaflutole Isoxaflutole DKN Diketonitrile Metabolite (Active Herbicide) Isoxaflutole->DKN Metabolic Conversion BenzoicAcid 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid (Inactive Metabolite) DKN->BenzoicAcid Further Metabolism DKN->Inhibition Inhibition HPPD HPPD Enzyme Inhibition->HPPD

Metabolic pathway of Isoxaflutole and its mechanism of action.

Part 2: Role as a Synthetic Intermediate for Sulfonylurea Herbicides

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid serves as an important intermediate in the chemical synthesis of sulfonylurea herbicides.[2] While not herbicidally active in this context on its own, the compounds derived from it have a distinct and potent mechanism of action.

Mechanism of Action of Sulfonylurea Herbicides: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides are known for their high efficacy at low application rates. Their mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3]

  • ALS Inhibition: ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[10]

  • Amino Acid Depletion: By blocking ALS, sulfonylurea herbicides prevent the synthesis of these essential amino acids.

  • Cessation of Cell Division and Growth: The depletion of these vital amino acids leads to a rapid cessation of cell division and plant growth, ultimately resulting in the death of the weed.

G cluster_synthesis Synthesis Pathway cluster_action Mechanism of Action BenzoicAcid 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid Intermediate Chemical Synthesis Steps BenzoicAcid->Intermediate Sulfonylurea Sulfonylurea Herbicide Intermediate->Sulfonylurea Sulfonylurea->Inhibition Inhibition ALS ALS Enzyme AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Biosynthesis PlantGrowth Plant Growth and Development AminoAcids->PlantGrowth Essential for Inhibition->ALS

Synthesis of sulfonylurea herbicides and their mechanism of action.

Experimental Protocols

Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

The synthesis of the title compound is typically achieved through the oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid.[2]

Procedure:

  • Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, recrystallize the crude product from a suitable solvent such as dichloromethane.[3]

  • Dry the purified crystals under vacuum.

Conclusion

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid holds a unique position in the field of agrochemical science. While it does not possess inherent herbicidal activity, its significance is underscored by its dual roles. As a metabolite of Isoxaflutole, its presence is an indicator of the environmental fate of an HPPD-inhibiting herbicide. As a synthetic intermediate, it is a cornerstone in the production of highly effective ALS-inhibiting sulfonylurea herbicides. A comprehensive understanding of these distinct yet interconnected mechanisms of action is crucial for the development of new herbicidal technologies and for assessing the environmental impact of existing products.

References

  • 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533. PubChem. [Link]

  • 2-Methyl-sulfonyl-4-(trifluoro-meth-yl)benzoic Acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • ISOXAFLUTOLE (268). Food and Agriculture Organization of the United Nations. [Link]

  • 2-Methyl-sulfonyl-4-(trifluoro-meth-yl)benzoic Acid. PubMed. [Link]

  • Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology. [Link]

  • The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity. Pesticide Biochemistry and Physiology. [Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]

  • Novel stabilizers of sulfonylurea type herbicides.
  • Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. [Link]

  • Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. Journal of Fungi. [Link]

  • Microwave-Assisted Synthesis of Sulfurated Heterocycles with Herbicidal Activity: Reaction of 2-Alkynylbenzoic Acids with Lawesson's Reagent. ChemPlusChem. [Link]

  • ISOXAFLUTOLE. World Health Organization. [Link]

  • ISOXAFLUTOLE 750 WG. Genfarm. [Link]

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Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the her...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide isoxaflutole. While the initial inquiry concerned "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid," extensive database searches indicate the correct and researched compound is 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. This document delves into its chemical and physical properties, synthesis, analytical methodologies, and its biological relevance, primarily in the context of environmental science and toxicology. This guide is intended to be a valuable resource for professionals in agrochemical research, environmental science, and toxicology, providing a detailed understanding of this specific chemical entity.

Introduction and Identification

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, also known by its synonym RPA 203328, is a primary degradation product of the selective herbicide Isoxaflutole.[1] Isoxaflutole is widely used for the control of broadleaf and grass weeds in crops such as corn and sugarcane.[2] Understanding the properties and biological interactions of its metabolites is crucial for assessing the environmental fate and potential toxicological impact of the parent herbicide. Unlike the active diketonitrile metabolite of Isoxaflutole, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is considered to be biologically inactive as a herbicide.[3][4] However, its presence in the environment necessitates a thorough characterization of its own toxicological profile. This compound also serves as an important intermediate in the synthesis of sulfonylurea herbicides.[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is fundamental for the development of analytical methods, the prediction of its environmental transport and fate, and the assessment of its toxicological profile.

PropertyValueSource(s)
CAS Number 142994-06-7[1]
Molecular Formula C₉H₇F₃O₄S[1]
Molecular Weight 268.21 g/mol [1]
IUPAC Name 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid[1]
Appearance White granular powder[6]
Melting Point >98°C (decomposition)[7]
Boiling Point 416.6 ± 45.0 °C (Predicted)[7]
Density 1.513 g/cm³[7]
pKa 2.02 ± 0.10 (Predicted)[7]
Solubility Chloroform (Slightly, Heated), DMSO (Slightly, Heated, Sonicated)[7]

Biological Activity and Toxicology

While 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (RPA 203328) is a major metabolite of isoxaflutole, it does not exhibit the herbicidal activity of the parent compound.[3] The herbicidal action of isoxaflutole stems from its rapid conversion in plants and soil to a diketonitrile derivative (RPA 202248), which is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a key enzyme in the biosynthesis of plastoquinone, an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[9] Inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis, resulting in the characteristic bleaching of new plant tissue and eventual plant death.[3][6]

The primary biological relevance of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid lies in its toxicological profile as an environmental metabolite.

Toxicological Data

Toxicological studies have been conducted to assess the safety of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

Study TypeResultSpeciesSource(s)
Acute Oral LD50 > 5000 mg/kg bwRat[8]
Genotoxicity Not genotoxic in a range of in vivo and in vitro assaysN/A[8]
14-Day Gavage Toxicity NOAEL: 30 mg/kg bw per dayRat[8]
90-Day Dietary Toxicity NOAEL: 769 mg/kg bw per dayRat[8]

The No-Observed-Adverse-Effect Level (NOAEL) in a 14-day study in rats was determined to be 30 mg/kg of body weight per day, with effects such as increased salivation and slight decreases in body weight gain observed at higher doses.[8]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Synthesis and Experimental Protocols

Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

A documented method for the synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid involves the oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid.[5]

Protocol: Oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid

  • Reactants:

    • 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid

    • Hydrogen peroxide (H₂O₂)

    • Acetic acid (solvent)

  • Procedure: a. Dissolve 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid in acetic acid. b. Cool the solution to 10°C. c. Add hydrogen peroxide dropwise to the cooled solution while maintaining the temperature at 10°C. d. After the addition is complete, allow the reaction to proceed to completion. e. The product, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, will precipitate as a colorless crystalline solid. f. Isolate the solid by filtration. g. Further purify the product by recrystallization from dichloromethane to obtain colorless crystals suitable for analysis.[5]

Analytical Protocols for Detection

The analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid in environmental samples is typically performed using high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[10]

Protocol: Solid-Phase Extraction (SPE) and HPLC-UV/MS Analysis

  • Sample Preparation (Water Sample): a. Acidify the water sample to stabilize the analyte. b. Condition a C18 SPE cartridge by washing with acetonitrile followed by HPLC-grade water. c. Pass the acidified water sample through the conditioned SPE cartridge. d. Elute the analyte from the cartridge using an appropriate solvent, such as acetonitrile.

  • HPLC Analysis: a. Column: C18 reversed-phase column (e.g., Amaze C18 SPF).[11] b. Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid for better peak shape) is typically used. c. Detection:

    • UV Detection: Monitor the eluent at a wavelength where the compound has maximum absorbance.
    • MS/MS Detection: Utilize electrospray ionization (ESI) in negative ion mode and monitor for specific parent and daughter ion transitions for high selectivity and sensitivity.

Signaling Pathways and Logical Relationships

To visualize the metabolic fate of Isoxaflutole and the position of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid in this pathway, a DOT language diagram is provided below.

Isoxaflutole_Metabolism Isoxaflutole Isoxaflutole DKN Diketonitrile (RPA 202248) (Active Herbicide) Isoxaflutole->DKN Rapid Conversion (in plants/soil) BenzoicAcid 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid (RPA 203328) (Inactive Metabolite) Isoxaflutole->BenzoicAcid Metabolism HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) DKN->HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Catalyzes Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Required Cofactor Bleaching Bleaching & Plant Death Carotenoid->Bleaching Inhibition leads to

Caption: Metabolic pathway of Isoxaflutole.

Conclusion and Future Perspectives

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a key metabolite of the herbicide isoxaflutole. While it does not possess the herbicidal properties of the parent compound's active metabolite, its formation and persistence in the environment are of significant interest to researchers in environmental science and toxicology. The available data indicate a relatively low order of acute toxicity. Future research could focus on the chronic low-dose exposure effects of this metabolite and its potential for bioaccumulation in various ecosystems. For drug development professionals, while this specific molecule may not have direct therapeutic applications based on current knowledge, the study of its metabolic pathway and toxicological profile provides valuable insights into the broader principles of xenobiotic metabolism and safety assessment, which are critical in the development of any new chemical entity.

References

  • Yao, L. S., We, B., & Gao, J. S. (2012). 2-Methyl-sulfonyl-4-(trifluoro-meth-yl)benzoic acid. Acta crystallographica. Section E, Structure reports online, 68(Pt 6), o1856. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18466533, 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. Retrieved January 21, 2026, from [Link]

  • Food and Agriculture Organization of the United Nations. (2013). Isoxaflutole. In Pesticide residues in food 2013. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84098, Isoxaflutole. Retrieved January 21, 2026, from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2000). Public Release Summary on the evaluation of the new active isoxaflutole in the product Balance 750WG Herbicide. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2013). 1171 ISOXAFLUTOLE (268). Retrieved from [Link]

  • Pallett, K. E., Little, J. P., Sheekey, M., & Veerasekaran, P. (1998). The Mode of Action of Isoxaflutole: I. Physiological Effects, Metabolism, and Selectivity. Pesticide Biochemistry and Physiology, 62(2), 113-124. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details - Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-. Retrieved January 21, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved January 21, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive framework for the structural elucidation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, a molecule of interest in medicinal chemistry and drug development. The methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, a molecule of interest in medicinal chemistry and drug development. The methodologies outlined herein are designed for researchers, scientists, and professionals in the field, emphasizing not just the procedural steps but the underlying scientific rationale. Our approach integrates a suite of analytical techniques to build a self-validating and unambiguous structural assignment.

Introduction: The Chemical Context

The target molecule, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, possesses a unique constellation of functional groups: a carboxylic acid, a trifluoromethyl group, and a methylsulfonamide. This substitution pattern on the aromatic ring presents a distinct challenge and opportunity for structural analysis. The electron-withdrawing nature of the trifluoromethyl and sulfonamide groups, coupled with the directing effects of the carboxylic acid, creates a specific electronic and steric environment that will be reflected in its spectroscopic signature. Understanding these intramolecular interactions is paramount to a successful structural elucidation. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, and their derivatives continue to be a focus of research.[1][2]

The precise characterization of this molecule is critical for its potential applications, as its biological activity is intrinsically linked to its three-dimensional structure and electronic properties. This guide will walk through a logical and efficient workflow for confirming the molecular structure, from initial purity assessment to definitive spectroscopic and crystallographic analysis.

Foundational Analysis: Synthesis and Purity

A prerequisite to any structural elucidation is the synthesis of the target compound and the assurance of its purity. A plausible synthetic route involves the reaction of an appropriate amino-trifluoromethyl-benzoic acid precursor with methanesulfonyl chloride in the presence of a base.[3]

Table 1: Key Physicochemical Properties of Analogous Compounds

PropertyValueSource
Molecular FormulaC9H8F3NO4S[4]
Molecular Weight283.22 g/mol [4]
Melting Point165 °C (for 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid)[5]

Initial characterization would involve techniques like thin-layer chromatography (TLC) and melting point determination to assess purity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector would provide quantitative data on the purity of the synthesized compound.

Spectroscopic Characterization: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. For 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, a suite of NMR experiments is recommended.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the acidic proton.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. Key signals to observe are the aromatic protons, the methyl protons of the sulfonamide, and the acidic proton of the carboxylic acid. The aromatic region is expected to show a complex splitting pattern due to the substitution.

  • ¹³C NMR Acquisition: Obtain a carbon NMR spectrum. This will reveal the number of unique carbon environments, including the carbonyl carbon, the aromatic carbons, the trifluoromethyl carbon, and the methyl carbon.

  • ¹⁹F NMR Acquisition: Given the trifluoromethyl group, a fluorine-19 NMR spectrum is crucial. It should show a singlet, and its chemical shift will be characteristic of the electronic environment of the CF3 group.

  • 2D NMR (COSY, HSQC, HMBC): To definitively assign the proton and carbon signals and establish connectivity, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks, particularly within the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity of the substituents to the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d6)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
COOH~13.0 (broad singlet)~165Typical for carboxylic acid protons and carbons.
Aromatic CH7.5 - 8.5 (multiplets)120 - 140Electron-withdrawing groups will shift these downfield.
SO₂NHCH~3.0 (singlet)~40Characteristic for a methyl group attached to a sulfonamide.
C F₃-~125 (quartet due to C-F coupling)The trifluoromethyl carbon will be split by the three fluorine atoms.

Note: These are predicted values based on analogous structures and the known effects of the substituents. Actual values may vary.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely in negative ion mode to deprotonate the carboxylic acid.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak ([M-H]⁻).

  • Tandem MS (MS/MS): Perform fragmentation of the molecular ion to observe characteristic daughter ions. The fragmentation pattern can help to confirm the connectivity of the functional groups.

Expected Fragmentation: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule. Fragmentation may involve the loss of CO₂, SO₂, and the methyl group.[9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration
O-H (Carboxylic Acid)2500-3300 (broad)O-H stretch
C=O (Carboxylic Acid)1700-1725C=O stretch
N-H (Sulfonamide)3200-3300N-H stretch
S=O (Sulfonamide)1330-1370 and 1140-1180Asymmetric and symmetric S=O stretch
C-F (Trifluoromethyl)1100-1300C-F stretch

The presence of these characteristic bands provides strong evidence for the proposed structure.[3][6]

Definitive Structure Confirmation: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. Studies on similar trifluoromethyl benzoic acid derivatives have shown how steric interactions can influence the planarity of the functional groups relative to the aromatic ring.[11][12][13]

Integrated Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the structural elucidation process, emphasizing the interplay between different analytical techniques.

structure_elucidation_workflow cluster_synthesis Synthesis & Purity cluster_confirmation Definitive Confirmation Synthesis Synthesis of Target Compound Purity Purity Assessment (TLC, HPLC, MP) Synthesis->Purity NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purity->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purity->MS IR Infrared Spectroscopy Purity->IR Xray X-ray Crystallography NMR->Xray

Caption: A streamlined workflow for the structural elucidation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Conclusion

The structural elucidation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid requires a systematic and multi-technique approach. By integrating data from NMR, MS, and IR spectroscopy, a confident structural hypothesis can be formed. This hypothesis can then be unequivocally confirmed by single-crystal X-ray diffraction. This rigorous analytical workflow ensures the scientific integrity of the structural assignment, which is fundamental for any further research and development involving this compound.

References

  • Rehman, H., et al. (n.d.). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Retrieved from [Link]

  • Bano, S., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. Retrieved from [Link]

  • (IUCr) (n.d.). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Javed, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Retrieved from [Link]

  • Cowins, J. R., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. PMC - NIH. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. ResearchGate. Retrieved from [Link]

  • Ahmad, I., et al. (2022). Synthesis Characterization and Antimicrobial Investigation of Sulfonamide Derivatives of Transition Metal Complexes: A Review. Taylor & Francis Online. Retrieved from [Link]

  • Cowins, J. R., et al. (2019). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Crystallographic and Spectroscopic Characterization. Retrieved from [Link]

  • (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • Li, J.-T., et al. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. PMC - NIH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Abstract This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, a compound of interest in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive modeling and comparative analysis with structurally related compounds to present a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and analytical characterization of this and similar molecules.

Introduction

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is a complex aromatic molecule incorporating several key functional groups: a carboxylic acid, a sulfonamide, and a trifluoromethyl group. The unique electronic environment created by these substituents on the benzoic acid core dictates its chemical reactivity, physical properties, and, consequently, its spectroscopic signature. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing purity, and understanding its molecular behavior. This guide delves into the predicted spectroscopic data for this molecule, providing a detailed rationale for the expected spectral features based on established principles of spectroscopy and data from analogous structures.

Molecular Structure and Functional Groups

The molecular structure of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is presented below. The strategic placement of an electron-withdrawing trifluoromethyl group ortho to the carboxylic acid and a methylsulfonamido group para to the carboxylic acid creates a distinct substitution pattern on the aromatic ring, which is key to interpreting its spectroscopic data.

Figure 1. Chemical structure of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra for this type of compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the acidic proton.

  • Instrumentation: Utilize a high-field NMR spectrometer, operating at a frequency of 400 MHz or higher for ¹H NMR, to achieve optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a single peak for each unique carbon atom.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in DMSO-d₆ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~13.5Singlet (broad)1HCOOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet far downfield.
~10.5Singlet1HSO₂NHThe sulfonamide proton is also acidic and deshielded, appearing as a singlet.
~8.2Doublet1HAr-HAromatic proton ortho to the carboxylic acid.
~7.9Doublet of doublets1HAr-HAromatic proton meta to the carboxylic acid and ortho to the sulfonamido group.
~7.6Doublet1HAr-HAromatic proton ortho to the trifluoromethyl group.
~3.1Singlet3HSO₂CH₃The methyl protons of the sulfonamide group will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Predicted Chemical Shift (ppm) Assignment Rationale
~166C=OThe carbonyl carbon of the carboxylic acid is significantly deshielded.
~145Ar-CAromatic carbon attached to the sulfonamido group.
~138Ar-CAromatic carbon attached to the carboxylic acid.
~132Ar-CHAromatic methine carbon.
~128 (quartet)CF₃The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
~125Ar-CAromatic carbon attached to the trifluoromethyl group.
~120Ar-CHAromatic methine carbon.
~118Ar-CHAromatic methine carbon.
~40SO₂CH₃The methyl carbon of the sulfonamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background. Data is typically collected in the range of 4000-400 cm⁻¹.[1]

Predicted IR Absorption Bands

The IR spectrum of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is expected to show characteristic absorption bands for its various functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3250N-H stretchSulfonamide
~1700C=O stretchCarboxylic Acid
1600, 1475C=C stretchAromatic Ring
~1350 and ~1160Asymmetric and Symmetric S=O stretchSulfonamide
1300-1100C-F stretchTrifluoromethyl

The broad O-H stretch of the carboxylic acid is a hallmark of this functional group and is due to hydrogen bonding.[2] The strong carbonyl absorption around 1700 cm⁻¹ is also a key diagnostic peak.[2] The two distinct S=O stretching bands are characteristic of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it is a polar, acidic molecule.[3][4]

Experimental Protocol: ESI-MS
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile/water. For negative ion mode, a small amount of a weak base like ammonium hydroxide may be added to facilitate deprotonation.[5]

  • Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the capillary, generating a fine spray of charged droplets.

  • Mass Analysis: The solvent evaporates from the droplets, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

In negative ion mode ESI-MS, the most prominent ion is expected to be the deprotonated molecule [M-H]⁻.

  • Molecular Formula: C₉H₈F₃NO₄S

  • Molecular Weight: 283.22 g/mol

  • Predicted [M-H]⁻ ion (m/z): 282.0

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would provide further structural information. A plausible fragmentation pathway is outlined below.

G M_H [M-H]⁻ m/z = 282.0 loss_CO2 Loss of CO₂ M_H->loss_CO2 fragment1 [M-H-CO₂]⁻ m/z = 238.0 loss_CO2->fragment1 loss_SO2 Loss of SO₂ fragment1->loss_SO2 fragment2 [M-H-CO₂-SO₂]⁻ m/z = 174.0 loss_SO2->fragment2

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive framework for characterizing the solubility and stabil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel chemical entity 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid (CAS 1314406-51-3).[1][2][3] While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles and methodologies from the fields of pharmaceutical sciences and analytical chemistry. It is designed to empower researchers to generate robust and reliable data packages for this molecule. We will explore its predicted physicochemical properties based on its structural motifs and provide detailed, field-proven protocols for determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions as mandated by international guidelines. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the molecule's behavior, which is critical for formulation development, analytical method validation, and overall drugability assessment.

Introduction: Understanding the Molecule

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a complex organic molecule featuring several key functional groups that will dictate its physicochemical properties:

  • A Benzoic Acid Moiety: This acidic group suggests a pH-dependent aqueous solubility. At pH values above its acid dissociation constant (pKa), the carboxylate form will predominate, leading to higher solubility. Conversely, at pH values below its pKa, the less soluble neutral form will be prevalent.

  • A Sulfonamido Group: The sulfonamide group is also acidic, albeit generally with a higher pKa than a carboxylic acid. Its presence can contribute to the overall acidity and polarity of the molecule.

  • A Trifluoromethyl Group: This highly electronegative group can significantly impact the molecule's electronic properties, pKa, and lipophilicity (LogP). It generally increases lipophilicity, which might counteract the hydrophilic nature of the acidic groups.

A thorough understanding of the interplay between these groups is paramount for designing relevant experiments and interpreting the resulting data.

Predicted Physicochemical Properties

PropertyPredicted CharacteristicRationale
Aqueous Solubility pH-dependent, likely low in acidic pH and increasing in neutral to alkaline pH.The presence of the acidic benzoic acid and, to a lesser extent, the sulfonamide group will lead to ionization at higher pH, increasing interaction with water.[4]
pKa Expected to have at least two pKa values: one for the carboxylic acid (likely in the range of 3-5) and one for the sulfonamide (likely in the range of 8-10).These ranges are typical for these functional groups on an aromatic ring. The trifluoromethyl group may slightly lower these values due to its electron-withdrawing nature.[5][6][7][8][9]
LogP Moderately lipophilic.The trifluoromethyl group and the benzene ring contribute to lipophilicity, while the acidic functional groups contribute to hydrophilicity. The overall LogP will be a balance of these effects.[10][11][12]
Stability Potential for hydrolysis of the sulfonamide bond under strong acidic or basic conditions. Possible photolability due to the aromatic system.Aromatic sulfonamides and compounds with electron-withdrawing groups can be susceptible to degradation under stress conditions.[13][14]

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility profile of this compound. This involves determining both its thermodynamic and kinetic solubility in aqueous and organic media.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This "gold standard" method determines the true solubility of a compound at equilibrium.[15]

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Sample Preparation: Add an excess amount of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid to a known volume of each buffer in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[15]

  • Phase Separation: Allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot if necessary. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated organic stock solution into an aqueous buffer.[16][17]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).[4]

  • Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Monitor the formation of precipitate in each well. This can be done visually or, more quantitatively, using nephelometry, which measures light scattering caused by suspended particles.[17][18]

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Organic Solvent Solubility

Understanding solubility in common organic solvents is crucial for synthesis, purification, and formulation activities.

  • Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate).

  • Incremental Addition: To a known mass of the compound, add small, precise volumes of the chosen solvent with agitation until the solid is completely dissolved.

  • Solubility Calculation: The solubility is expressed as the mass of compound per volume of solvent required for dissolution. For highly soluble compounds, a saturated solution can be prepared and analyzed similarly to the thermodynamic solubility method. A related compound, 4-(Trifluoromethyl)benzoic acid, is highly soluble in DMSO.[19]

Caption: Workflow for Comprehensive Solubility Assessment.

In-depth Stability Profiling

Stability testing is essential to determine the intrinsic stability of the molecule and to establish a re-test period and recommended storage conditions. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[20][21][22]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[13]

  • Acid Hydrolysis: Treat a solution of the compound with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with a strong base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).

  • Oxidation: Expose a solution of the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photostability: Expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B.[21] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.[14][23][24][25]

For all stress conditions, samples should be analyzed at appropriate time points alongside a control sample (stored under ambient conditions) using a suitable stability-indicating method, such as HPLC or LC-MS.

Formal Stability Studies (ICH Q1A)

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[20]

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[20][26]

Caption: Workflow for Stability Profiling.

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of both solubility and stability studies.

HPLC Method Development

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of sulfonamide-containing aromatic compounds.[27][28][29][30][31]

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution: A gradient from low to high organic content will likely be required to elute the parent compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectrophotometry at the compound's lambda max. A diode-array detector (DAD) is recommended to monitor peak purity.

  • Column Temperature: 25-30°C

LC-MS for Degradation Product Identification

For forced degradation samples, LC-MS is an invaluable tool for identifying unknown degradation products.[32][33] High-resolution mass spectrometry (e.g., QTOF or Orbitrap) can provide accurate mass measurements, enabling the determination of elemental compositions for the degradation products. Tandem mass spectrometry (MS/MS) will help in elucidating their structures by analyzing fragmentation patterns.

Conclusion

The successful development of any new chemical entity hinges on a thorough understanding of its fundamental physicochemical properties. For 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, a systematic investigation of its solubility and stability is critical. This guide provides a robust, scientifically-grounded framework for these essential studies. By following the outlined protocols, which are based on established industry standards and regulatory guidelines, researchers can generate a comprehensive data package. This will not only de-risk the development process but also accelerate the journey from discovery to application by enabling rational formulation design and ensuring product quality and safety.

References

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  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of an HPLC-DAD Method for the Determination of Five Sulfonamides in Shrimps and Validation According to the European Decision 657/2002/EC. Retrieved from [Link]

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  • University of Manchester. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved from [Link]

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Exploratory

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The convergence of enabling chemical functionalities within a single molecular scaffold presents...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The convergence of enabling chemical functionalities within a single molecular scaffold presents a powerful strategy in modern drug discovery. 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, a compound characterized by the strategic placement of a sulfonamido, a trifluoromethyl, and a carboxylic acid group on a benzene ring, represents a promising, yet largely unexplored, chemical entity. This technical guide synthesizes the known attributes of its constituent functional groups and structurally related molecules to forecast its potential research applications. By examining the established roles of these moieties in medicinal chemistry, we delineate a roadmap for investigating this compound's potential as a novel therapeutic agent. This document serves as a foundational resource for researchers poised to explore its synthetic accessibility, biological activity, and therapeutic promise.

Introduction: A Molecule of Designed Potential

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid (CAS No. 1314406-51-3) is a synthetic organic compound with the molecular formula C9H8F3NO4S[1]. While specific research applications for this exact molecule are not yet extensively documented in peer-reviewed literature, its chemical architecture suggests a high potential for biological activity. The strategic incorporation of a trifluoromethyl group, a sulfonamide moiety, and a benzoic acid functional group provides a compelling basis for its investigation in several therapeutic areas.

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, known for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[2]. Similarly, the sulfonamide (-SO2NH-) functional group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial, anticancer, and anti-inflammatory agents[3][4]. The benzoic acid moiety provides a versatile handle for synthetic modification and can play a crucial role in receptor interactions.

This guide will deconstruct the potential of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid by analyzing the established biological activities of its core components and structurally similar compounds. We will then propose potential research applications and outline experimental workflows to explore these hypotheses.

Physicochemical Properties and Synthetic Considerations

A foundational understanding of a compound's physical and chemical properties is paramount for its application in research.

PropertyValueSource
CAS Number 1314406-51-3ChemScene[1]
Molecular Formula C9H8F3NO4SChemScene[1]
Molecular Weight 283.22 g/mol ChemScene[1]
Purity >95% (Commercially available)ChemScene[1]
Synthetic Accessibility

A plausible synthetic workflow for the target molecule could involve the following conceptual steps:

Synthetic_Workflow A Starting Material: Substituted Benzoic Acid B Introduction of Trifluoromethyl Group A->B C Introduction of Amino Group B->C D Sulfonylation of Amino Group C->D E Final Product: 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid D->E

A conceptual synthetic pathway for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid.

Inferred Potential Research Applications

Based on the known biological activities of its functional groups and related molecules, we can hypothesize several promising areas of research for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid.

Anticancer Activity

The sulfonamide moiety is a key feature in several anticancer drugs. This class of compounds has been shown to induce apoptosis, inhibit cell proliferation, and interfere with signaling pathways crucial for tumor growth[9]. Furthermore, trifluoromethyl-containing compounds have demonstrated significant potential as anticancer agents[10].

Hypothesized Mechanism of Action: The combination of the sulfonamide and trifluoromethyl groups may lead to the inhibition of key enzymes involved in cancer cell proliferation, such as carbonic anhydrases or protein kinases.

Proposed Experimental Workflow:

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Target Identification cluster_2 In Vivo Validation A Cell Viability Assays (e.g., MTT, CellTiter-Glo) on various cancer cell lines B Apoptosis Assays (e.g., Annexin V/PI staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Kinase Profiling Assays A->D E Carbonic Anhydrase Inhibition Assays D->E F Xenograft Mouse Models D->F

Workflow for evaluating the anticancer potential of the target compound.
Antimicrobial Activity

Sulfonamides are a well-known class of antibiotics[4]. The introduction of a trifluoromethyl group has also been shown to enhance the antimicrobial activity of various heterocyclic compounds.

Hypothesized Mechanism of Action: The compound may act as an inhibitor of essential microbial enzymes, such as dihydropteroate synthase, or disrupt microbial cell membrane integrity[9].

Proposed Experimental Workflow:

  • Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

  • Mechanism of Action Studies: Investigate the effect of the compound on bacterial DNA, protein synthesis, and cell wall integrity.

  • In Vivo Efficacy Studies: Evaluate the compound's ability to treat infections in animal models.

Anti-inflammatory Activity

Certain sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase-2 (COX-2)[9].

Hypothesized Mechanism of Action: The compound may act as a selective inhibitor of COX-2, reducing the production of pro-inflammatory prostaglandins.

Proposed Experimental Workflow:

Anti_inflammatory_Workflow A In Vitro COX-1/COX-2 Inhibition Assays B Measurement of Prostaglandin E2 (PGE2) production in LPS-stimulated macrophages A->B C In Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) B->C

Sources

Foundational

An In-depth Technical Guide to the Discovery, History, and Therapeutic Potential of Enobosarm (Ostarine/MK-2866), a Selective Androgen Receptor Modulator

Editorial Note: Initial research into the compound "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid" revealed limited publicly available data regarding a significant discovery or developmental history. To provide a...

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: Initial research into the compound "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid" revealed limited publicly available data regarding a significant discovery or developmental history. To provide a comprehensive and valuable technical guide as requested, this document focuses on Enobosarm (also known as Ostarine or MK-2866). Enobosarm is a well-documented, structurally relevant compound that features a trifluoromethylphenyl moiety and represents a landmark in the development of Selective Androgen Receptor Modulators (SARMs). This pivot allows for a thorough exploration of the scientific principles, developmental history, and clinical journey of a molecule that exemplifies the goals of tissue-selective androgen receptor modulation.

Introduction: The Quest for Tissue-Selective Anabolic Agents

For decades, the therapeutic potential of androgens like testosterone has been recognized for promoting the growth of musculoskeletal tissues. However, their clinical utility is often hampered by a lack of tissue selectivity, leading to a range of undesirable androgenic side effects, such as virilization in women and adverse effects on the prostate in men. This challenge spurred the development of a new class of therapeutic agents: Selective Androgen Receptor Modulators (SARMs). The central hypothesis behind SARMs is the targeted activation of the androgen receptor (AR) in specific tissues, primarily muscle and bone, while minimizing activity in reproductive tissues.

Enobosarm (IUPAC name: ((2S)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide)) emerged as a pioneering nonsteroidal SARM from this research.[1] It was developed to provide the anabolic benefits of traditional androgens with a significantly improved safety profile, offering potential treatments for muscle-wasting diseases (cachexia), osteoporosis, and other debilitating conditions.[2][3]

Part 1: Discovery and Development History

The journey of Enobosarm began in the late 1990s and early 2000s, building on research into nonsteroidal antiandrogens like bicalutamide.[4] Scientists at the University of Tennessee Research Foundation, including James T. Dalton and Duane D. Miller, invented the foundational SARM compounds that would lead to Enobosarm.[5]

The company GTx, Inc., founded in 1997, licensed these compounds and spearheaded their clinical development.[5][6] Enobosarm, also designated GTx-024 and later MK-2866 after a collaboration with Merck, was identified as a promising lead candidate due to its high affinity for the androgen receptor and its tissue-selective anabolic effects demonstrated in preclinical models.[1][5]

The development timeline highlights a focused effort to address muscle wasting:

  • Early 2000s: Identification and preclinical validation of Enobosarm.[1]

  • 2007: By this time, Enobosarm was in Phase II clinical trials, and GTx entered into a major licensing agreement with Merck & Co. to advance the SARM program.[5]

  • 2011: A significant Phase II trial in elderly men and postmenopausal women demonstrated that Enobosarm led to statistically significant increases in total lean body mass and improved physical function.[7]

  • 2013: Despite showing success in increasing lean body mass in two Phase III POWER trials for cancer-associated muscle wasting, Enobosarm did not meet the co-primary endpoint of improving muscle strength (measured by stair climb power).[5][8] Consequently, development for this specific indication was halted.[1]

  • Post-2013: Research continued, exploring Enobosarm for other indications, including breast cancer and, more recently, for preventing muscle loss in individuals taking GLP-1 receptor agonists for weight management.[1][9][10]

Though it has not yet received FDA approval for any indication, Enobosarm remains one of the most extensively studied SARMs, with data from over 25 clinical studies involving more than 1,700 participants.[1][3]

Part 2: Mechanism of Action - The Principle of Selective Modulation

Enobosarm functions as a selective agonist of the androgen receptor.[1] Its mechanism is rooted in its unique chemical structure, which dictates how it interacts with the AR in different cellular environments.

Core Mechanism:

  • Binding: Enobosarm binds to the ligand-binding domain (LBD) of the androgen receptor with high affinity (Ki of 3.8 nM).[1]

  • Conformational Change: Upon binding, it induces a specific conformational change in the AR. This change is distinct from the one induced by steroidal androgens like dihydrotestosterone (DHT).

  • Co-regulator Recruitment: The specific shape of the Enobosarm-AR complex dictates which co-regulatory proteins (co-activators or co-repressors) are recruited in a given cell type.

  • Tissue-Selective Gene Transcription: It is this differential recruitment of co-regulators that underlies its tissue selectivity. In muscle and bone cells, the complex recruits co-activators that promote the transcription of anabolic genes. In contrast, in tissues like the prostate and seminal vesicles, the interaction is less effective at recruiting these co-activators, resulting in minimal androgenic effects.[1][4]

This selective action allows Enobosarm to produce desired anabolic effects on the musculoskeletal system while sparing reproductive tissues from significant androgenic stimulation.[4]

MOA cluster_cell Target Cell (e.g., Myocyte) cluster_nucleus Nucleus Enobosarm Enobosarm AR_cyto Androgen Receptor (AR) (Cytoplasm) Enobosarm->AR_cyto Binds Enobosarm_AR Enobosarm-AR Complex AR_cyto->Enobosarm_AR ARE Androgen Response Element (DNA) Enobosarm_AR->ARE Translocates & Binds Coactivators Tissue-Specific Co-activators ARE->Coactivators Recruits Gene_Transcription Anabolic Gene Transcription (e.g., Muscle Protein Synthesis) Coactivators->Gene_Transcription Initiates

Fig 1: Simplified signaling pathway of Enobosarm in a target muscle cell.

Part 3: Synthesis and Physicochemical Properties

Enobosarm is an arylpropionamide derivative, structurally related to the nonsteroidal antiandrogen bicalutamide.[4] Its synthesis involves several key steps, which can be adapted from patented routes and chemical literature.

Representative Synthesis Protocol

This protocol is a generalized representation based on common synthetic routes for arylpropionamides and should be adapted and optimized under appropriate laboratory conditions.

  • Step 1: Synthesis of the Phenoxy Intermediate: 4-cyanophenol is reacted with (R)-(-)-2-(chloromethyl)oxirane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to form (R)-2-((4-cyanophenoxy)methyl)oxirane.

  • Step 2: Amine Coupling: The resulting epoxide is opened by reaction with 4-amino-2-(trifluoromethyl)benzonitrile. This reaction is typically carried out in a protic solvent like ethanol or isopropanol at elevated temperatures. This step couples the two key aromatic rings and establishes the core backbone of the molecule.

  • Step 3: Hydrolysis and Purification: The resulting intermediate is subjected to purification, often involving chromatographic techniques like column chromatography, to isolate the desired (S)-enantiomer, which is the biologically active form.

Synthesis Reactant_A 4-Cyanophenol + (R)-Epichlorohydrin Intermediate_B Epoxide Intermediate ((R)-2-((4-cyanophenoxy)methyl)oxirane) Reactant_A->Intermediate_B Base (K2CO3) Solvent (Acetone) Product Enobosarm (Crude Product) Intermediate_B->Product Solvent (Ethanol) Heat Reactant_C 4-Amino-2-(trifluoromethyl)benzonitrile Reactant_C->Product Final_Product Purified Enobosarm Product->Final_Product Chromatography

Sources

Exploratory

An In-depth Technical Guide to 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid: Synthesis, Derivatives, and Therapeutic Potential

Introduction In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacological profile of a molecule. The 4-(Methylsulfonamido)-2-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacological profile of a molecule. The 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid scaffold represents a confluence of functionalities that are highly valued in drug design. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the sulfonamido moiety can act as a key hydrogen bond donor and acceptor, contributing to target engagement. This guide provides a comprehensive technical overview of the synthesis of this core scaffold, the structure-activity relationships (SAR) of its derivatives, and their primary therapeutic application as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the management of pain.

Overview of the Chemical Scaffold

The core structure, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, is an aromatic carboxylic acid featuring a trifluoromethyl group ortho to the carboxylate and a methylsulfonamido group para to it. This arrangement of electron-withdrawing groups and a hydrogen-bonding moiety creates a unique electronic and steric profile, making it a versatile starting point for the development of bioactive compounds. While the core compound itself is not extensively studied for its biological activity, it serves as a crucial building block for a range of derivatives, particularly amides, that have shown significant therapeutic potential.

Rationale for Development: Targeting Pain via TRPV1 Antagonism

The primary therapeutic rationale for the development of derivatives from this scaffold is the modulation of the TRPV1 receptor.[1] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous inflammatory mediators.[1] Its activation leads to the sensation of pain. Consequently, antagonists of the TRPV1 receptor are actively being pursued as a novel class of analgesics for the treatment of chronic pain conditions, such as neuropathic pain and inflammatory pain.[1] The derivatives of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid have emerged as potent TRPV1 antagonists, demonstrating the value of this scaffold in generating high-affinity ligands for this target.[2]

Scope of the Guide

This technical guide is intended for researchers, medicinal chemists, and drug development professionals. It will provide a detailed, step-by-step plausible synthesis of the core compound and its key intermediates, a comprehensive analysis of the structure-activity relationships of its derivatives, and an overview of their biological evaluation. The guide will also include detailed experimental protocols for relevant biological assays and visualizations of key pathways and workflows to provide a practical and in-depth resource for the scientific community.

Synthesis of the Core Scaffold and Key Intermediates

The synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid and its precursors involves multi-step chemical transformations. This section outlines a plausible and efficient synthetic route to the core scaffold, along with a detailed protocol for a key intermediate.

Plausible Synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Experimental Protocol: A Plausible Synthesis

Step 1: Hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile to 4-amino-2-(trifluoromethyl)benzoic acid

  • To a round-bottom flask equipped with a reflux condenser, add 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent).

  • Add a solution of 10 M sulfuric acid. The hydrolysis of benzonitriles is effectively catalyzed by strong acids.[3][4][5]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Adjust the pH of the solution to approximately 3-4 with a suitable base (e.g., concentrated sodium hydroxide solution) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-(trifluoromethyl)benzoic acid.

Step 2: Sulfonylation of 4-amino-2-(trifluoromethyl)benzoic acid

  • In a round-bottom flask, dissolve 4-amino-2-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable solvent such as dichloromethane, along with a base like pyridine (2 equivalents).[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the cooled mixture with stirring.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid.

Synthesis of Key Precursor: 4-amino-2-(trifluoromethyl)benzonitrile

The starting material, 4-amino-2-(trifluoromethyl)benzonitrile, can be synthesized from m-trifluoromethyl fluorobenzene through a three-step process of bromination, cyanation, and ammonolysis, as detailed in patent literature.[7]

Synthesis of a Key Intermediate: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

This intermediate, which shares structural similarities with the core scaffold, is a known metabolite of the herbicide Isoxaflutole and is useful in the synthesis of sulfonylurea herbicides.[8][9] A detailed synthesis protocol involves the oxidation of its methylthio- precursor.[1][8]

Experimental Protocol: Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid [1][8]

  • Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.

DOT Script for Synthesis Workflow

G A m-Trifluoromethyl fluorobenzene B Bromination A->B C Cyanation B->C D Ammonolysis C->D E 4-Amino-2-(trifluoromethyl)benzonitrile D->E F Acid Hydrolysis E->F G 4-Amino-2-(trifluoromethyl)benzoic acid F->G H Sulfonylation with Methanesulfonyl Chloride G->H I 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid H->I

Caption: Plausible synthetic workflow for the core scaffold.

Derivatives and Analogs: A Structure-Activity Relationship (SAR) Analysis

While the core benzoic acid scaffold is a valuable synthetic intermediate, its amide derivatives have been extensively explored as potent TRPV1 antagonists. The SAR studies reveal critical insights into the molecular features required for high-affinity binding and potent antagonism.

Modifications of the Benzoic Acid Moiety: The Primacy of Amides

The carboxylic acid group of the core scaffold is typically converted to an amide to enhance biological activity. These amide derivatives, particularly propanamides and acetamides, have shown excellent potency as TRPV1 antagonists.

Table 1: SAR of Amide Derivatives as TRPV1 Antagonists

Compound IDR Group on Amide NitrogenPotency (Ki, nM)Reference
1 2-(butylthio)-6-(trifluoromethyl)pyridin-3-ylmethyl-[10]
2 2-(pentylthio)-6-(trifluoromethyl)pyridin-3-ylmethyl-[10]
3 2-(hexylthio)-6-(trifluoromethyl)pyridin-3-ylmethyl-[10]
4 α-m-tolyl0.1[11]

Note: Specific Ki values for compounds 1-3 were not provided in the abstract, but the study focused on their potent antagonism.

The data indicates that large, hydrophobic, and structurally complex substituents on the amide nitrogen are well-tolerated and can lead to highly potent compounds. For instance, the α-m-tolyl derivative (Compound 4) exhibits a remarkable potency with a Ki of 0.1 nM.[11]

Exploration of the Phenyl Ring and Sulfonamido Group

Modifications to the phenyl ring of the core scaffold, such as the introduction of a fluorine atom, have been shown to be beneficial for activity. The 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide moiety is considered an optimal "A/B-region" for TRPV1 antagonism.[1] The sulfonamido group plays a crucial role in interacting with the receptor, likely through hydrogen bonding.

Role of the Trifluoromethyl Group

The trifluoromethyl group at the 2-position of the benzoic acid ring is a key feature. It is known to increase the lipophilicity of the molecule, which can improve cell permeability and metabolic stability. Furthermore, its electron-withdrawing nature can influence the acidity of the carboxylic acid precursor and the overall electronic properties of the molecule, potentially impacting receptor binding.

SAR Summary
  • Amide is preferred: Conversion of the carboxylic acid to an amide is crucial for potent TRPV1 antagonism.

  • Bulky, hydrophobic C-region: Large, lipophilic groups on the amide nitrogen enhance potency.

  • Fluorination is beneficial: A fluorine atom on the phenyl ring adjacent to the sulfonamido group improves activity.

  • Sulfonamide is key: The methylsulfonamido group is a critical pharmacophoric element.

  • Trifluoromethyl group: Likely contributes to favorable physicochemical properties and potency.

Biological Activity and Therapeutic Applications

The primary therapeutic target of the derivatives of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is the TRPV1 ion channel.

Primary Target: TRPV1 Antagonism

TRPV1 is a polymodal nociceptor that is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), heat, and protons.[12] Upon activation, the channel opens, leading to an influx of cations (primarily Ca2+ and Na+), which depolarizes the neuron and initiates a pain signal.[13] Antagonists of TRPV1 block the channel, preventing its activation and thereby inhibiting the transmission of pain signals.[14]

DOT Script for TRPV1 Signaling Pathway

G cluster_0 Sensory Neuron Membrane TRPV1 TRPV1 Channel Ca_in Ca2+ Influx TRPV1->Ca_in Opens Depolarization Depolarization Ca_in->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) Stimuli->TRPV1 Activates Antagonist 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid Derivative Antagonist->TRPV1 Blocks

Caption: Simplified TRPV1 signaling pathway and point of intervention.

In Vitro Evaluation

The evaluation of TRPV1 antagonists typically involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action.

Experimental Protocol: Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel in response to an agonist.

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a TRPV1 agonist, such as capsaicin, to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of the agonist-induced calcium influx for each concentration of the test compound and determine the IC50 value.

In Vivo Efficacy in Preclinical Models

Promising compounds are then evaluated in animal models of pain to assess their in vivo efficacy.

Experimental Protocol: Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI)

  • Model Induction: Induce neuropathic pain in rodents (e.g., rats) by loosely ligating the sciatic nerve (CCI model).

  • Baseline Measurement: Before drug administration, assess the baseline pain response to mechanical (von Frey filaments) or thermal (Hargreaves test) stimuli.

  • Drug Administration: Administer the test compound via an appropriate route (e.g., oral gavage).

  • Post-treatment Assessment: At various time points after drug administration, re-evaluate the pain response to the same stimuli.

  • Data Analysis: Compare the post-treatment pain thresholds to the baseline values to determine the analgesic effect of the compound.

Other Potential Therapeutic Areas

While the primary focus has been on pain, the structural motifs present in this scaffold are also found in compounds with other biological activities. For instance, molecules containing trifluoromethyl and sulfonamide groups have been investigated for antimicrobial and herbicidal properties.[15] However, the derivatives of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid are most prominently associated with TRPV1 antagonism.

Future Directions and Unexplored Opportunities

The 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid scaffold has proven to be a fertile ground for the discovery of potent TRPV1 antagonists. Future research in this area could focus on several key aspects:

  • Novel Analogs: Synthesis and evaluation of new analogs with modifications to the core structure to improve potency, selectivity, and pharmacokinetic properties.

  • Alternative Therapeutic Targets: Exploring the activity of these compounds against other related TRP channels or different biological targets.

  • Prodrug Strategies: Designing prodrugs of the active amide derivatives to enhance oral bioavailability and reduce potential side effects.

  • Clinical Development: Advancing the most promising candidates through preclinical and clinical development to validate their therapeutic potential in humans.

Conclusion

The 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid core structure is a valuable scaffold in medicinal chemistry, particularly for the development of potent TRPV1 antagonists. The strategic combination of a trifluoromethyl group, a sulfonamido moiety, and a carboxylic acid (or its amide isostere) provides a powerful platform for generating compounds with high affinity and efficacy. The extensive SAR studies on the amide derivatives of this scaffold have elucidated the key structural requirements for potent TRPV1 antagonism, paving the way for the development of novel analgesics for the treatment of chronic pain. Further exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

[1] 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. (n.d.). PubMed Central. [Link]

[2] Synthesis of benzamide derivatives as TRPV1 antagonists. (2008). PubMed. [Link]

[16] Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). MDPI. [Link]

[12] Discovery and development of TRPV1 antagonists. (n.d.). Wikipedia. [Link]

[8] 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. (n.d.). PubMed Central. [Link]

[14] Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. (n.d.). PubMed Central. [Link]

[17] Discovery of small molecule antagonists of TRPV1. (2004). PubMed. [Link]

[10] TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. (n.d.). National Institutes of Health. [Link]

[6] Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. (n.d.). PrepChem.com. [Link]

[13] TRPV1: A Target for Next Generation Analgesics. (n.d.). PubMed Central. [Link]

[18] Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (n.d.). Google Patents.

[11] α-Substituted 2-(3-fluoro-4-methylsulfonamidophenyl)acetamides as potent TRPV1 antagonists. (2015). PubMed. [Link]

[19] In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. (n.d.). PubMed Central. [Link]

[7] Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.

[15] New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. (2008). ResearchGate. [Link]

[20] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. (2011). Organic Chemistry Portal. [Link]

[3] Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (n.d.). Zeitschrift für Naturforschung. [Link]

[21] Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-. (n.d.). US EPA. [Link]

[9] 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. (n.d.). PubChem. [Link]

[4] Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. (2003). ResearchGate. [Link]

[22] Figure S2. Study of hydrolysis of benzonitrile. (n.d.). ResearchGate. [Link]

[5] The acid-catalysed hydrolysis of benzonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

[23] 2-Methyl-sulfonyl-4-(trifluoro-meth-yl)benzoic acid. (2012). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Uncharted Territory: The Research Landscape of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Senior Application Scientist Note: Extensive investigation into the publicly available scientific literature and chemical databases for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (CAS No. 1314406-51-3) reveals...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive investigation into the publicly available scientific literature and chemical databases for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (CAS No. 1314406-51-3) reveals that this compound is primarily classified as a research chemical with no specified biological target or established mechanism of action. While structurally related compounds have defined roles, this particular molecule remains largely uncharacterized in terms of its pharmacological or biological activity.

The absence of a known biological target or a clear scientific rationale for its use in biological systems prevents the development of detailed, validated experimental protocols as requested. The core tenet of sound scientific protocol design is a clear understanding of the hypothesis being tested, which is contingent on knowing the compound's mechanism of action. Without this foundational knowledge, any proposed protocol would be speculative and lack the necessary scientific integrity and causality.

For researchers interested in exploring the potential of this compound, the initial steps would involve a comprehensive screening and characterization process. Below, we outline a strategic, hypothesis-generating approach to begin to elucidate the bioactivity of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This guide is intended to provide a foundational framework for initial investigation rather than a set of validated application notes.

Part 1: Initial Characterization and Handling

Before commencing any biological assays, a thorough understanding of the physicochemical properties and safe handling of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is paramount.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 1314406-51-3[ChemScene][1]
Purity ≥95%[ChemScene][1]
Appearance Solid (form may vary)N/A
Solubility Information not readily available; empirical determination is required.N/A
Storage Store in a cool, dry, well-ventilated area.[Santa Cruz Biotechnology][2]

Safety and Handling Precautions

As with any research chemical with an incomplete toxicological profile, caution is advised. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5][6]

Part 2: A Roadmap for Biological Discovery - Hypothesis-Generating Protocols

The following protocols are designed as a starting point for researchers to begin to understand the biological effects of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Protocol 1: Determination of Aqueous Solubility and Stability

Rationale: Understanding the solubility and stability of a compound in aqueous solutions is a critical first step for any in vitro biological testing. This ensures accurate dosing and interpretation of results.

Step-by-Step Methodology:

  • Preparation of a High-Concentration Stock Solution:

    • Based on the chemical structure, begin by attempting to dissolve the compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    • Prepare a 10 mM stock solution by dissolving the appropriate mass of the compound in DMSO.

  • Serial Dilution in Aqueous Buffers:

    • Prepare a series of dilutions of the DMSO stock solution in common biological buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture media).

    • Typical final concentrations for initial screening might range from 1 µM to 100 µM.

  • Assessment of Solubility:

    • Visually inspect the solutions for any precipitation.

    • For a more quantitative measure, use techniques like nephelometry or UV-Vis spectroscopy to detect particulate matter.

  • Stability Assessment:

    • Incubate the compound in the chosen buffer at relevant temperatures (e.g., 37°C) over a time course (e.g., 0, 2, 8, 24 hours).

    • Analyze the samples at each time point using High-Performance Liquid Chromatography (HPLC) to assess for degradation of the parent compound.

Protocol 2: Preliminary Cytotoxicity Screening

Rationale: A primary assessment of a novel compound's effect on cell viability is essential to determine a suitable concentration range for further functional assays and to identify any general cytotoxic effects. The MTT assay is a widely used colorimetric assay that measures metabolic activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a panel of representative cell lines (e.g., a cancer cell line like HeLa, and a non-cancerous cell line like HEK293) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in cell culture media.

    • Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., acidified isopropanol).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Experimental Workflow for Initial Biological Screening

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Profiling cluster_2 Phase 3: Hypothesis Generation & Validation A Compound Acquisition 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid B Solubility & Stability Testing (DMSO, Aqueous Buffers) A->B Determine working concentration range C Broad Cytotoxicity Screen (e.g., MTT Assay in multiple cell lines) B->C Proceed if soluble and stable D Phenotypic Screening (e.g., High-content imaging) C->D If specific cytotoxicity is observed E Target-based Screening (e.g., Kinase or GPCR panels) C->E If broad cytotoxicity is low F Analyze Screening Data D->F E->F G Identify Potential Biological Target or Pathway F->G Identify patterns and hits H Mechanism of Action Studies (e.g., Western Blot, qPCR) G->H Validate hypothesis

Caption: A logical workflow for the initial investigation of a novel research compound.

Part 3: Exploring Potential Biological Space Based on Structural Analogs

While no direct biological data exists for the topic compound, the activity of structurally similar molecules can provide clues for designing initial screening experiments.

  • Antimicrobial Potential: The presence of a trifluoromethyl group in benzoic acid derivatives has been associated with antimicrobial activity. A primary screen against a panel of gram-positive and gram-negative bacteria could be a fruitful avenue of investigation.

  • Herbicide-Related Targets: The isomer, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, is a known metabolite of the herbicide isoxaflutole.[7] Isoxaflutole's mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). While a direct interaction is unlikely, exploring targets within this pathway could be considered.

Conclusion

The compound 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid represents an unexplored area of chemical biology. The protocols and strategies outlined above provide a scientifically rigorous framework for initiating the characterization of its biological properties. The key to moving forward is a systematic and unbiased screening approach to generate initial hypotheses, which can then be rigorously tested to elucidate a potential mechanism of action. Should these initial studies yield promising results, more specific and detailed application protocols can be developed.

References

  • MilliporeSigma. (2025). Safety Data Sheet for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. Retrieved from MilliporeSigma website.[4]

  • Australia Pacific LNG. (2016). Safety Data Sheet for 4-(Trifluoromethyl)benzoic acid. Retrieved from Australia Pacific LNG website.[3]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet for Benzoic Acid. Retrieved from NIST website.[5]

  • Sigma-Aldrich. (2024). Safety Data Sheet. Retrieved from Sigma-Aldrich website.[6]

  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 2-Amino-4-(methylsulfonyl)benzoic acid. Retrieved from Santa Cruz Biotechnology website.[2]

  • MedchemExpress. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from MedchemExpress website.[8]

  • BenchChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Retrieved from BenchChem website.[7]

  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid 98%. Retrieved from Sigma-Aldrich website.[9]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[10]

  • ChemScene. (n.d.). 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid. Retrieved from ChemScene website.[1]

  • Yao, L. S., We, B., & Gao, J. S. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856.[11]

Sources

Application

The Strategic Utility of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in Modern Organic Synthesis: A Guide for Researchers

For researchers and professionals in drug development, the strategic selection of molecular intermediates is paramount. 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid emerges as a valuable building block, particul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic selection of molecular intermediates is paramount. 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid emerges as a valuable building block, particularly in the construction of complex bioactive molecules. Its unique trifluoromethyl and sulfonamide functionalities offer opportunities for precise molecular design and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid as a key intermediate. We will detail a proposed synthetic pathway, present comprehensive experimental protocols, and discuss its potential applications in medicinal chemistry, grounded in established chemical principles.

The Architectural Advantage: Understanding the Compound's Significance

The structure of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is notable for three key features: a carboxylic acid group, a trifluoromethyl group, and a methylsulfonamido group. The carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone of many pharmaceutical compounds. The trifluoromethyl group, a well-known bioisostere for a methyl group, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The sulfonamide moiety is a common pharmacophore found in a wide array of drugs, including antibiotics and diuretics, and can participate in crucial hydrogen bonding interactions with biological targets.

A Proposed Synthetic Pathway: From Precursor to Key Intermediate

Synthetic Pathway A m-Trifluoromethyl fluorobenzene B 4-Fluoro-2-trifluoromethyl bromobenzene A->B Bromination C 4-Fluoro-2-trifluoromethyl benzonitrile B->C Cyanation D 4-Amino-2-trifluoromethyl benzonitrile C->D Ammonolysis E 4-Amino-2-(trifluoromethyl) benzoic acid D->E Hydrolysis F Ethyl 4-amino-2-(trifluoromethyl) benzoate E->F Esterification G Ethyl 4-(methylsulfonamido)-2- (trifluoromethyl)benzoate F->G Sulfonylation H 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid G->H Hydrolysis

Caption: Proposed synthetic route for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Step 1 & 2: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

A plausible route to the key precursor, 4-amino-2-(trifluoromethyl)benzonitrile, has been outlined in patent literature.[1][2] This involves a three-step process starting from m-trifluoromethyl fluorobenzene:

  • Positional Bromination: The starting material undergoes bromination to yield 4-fluoro-2-trifluoromethyl bromobenzene.

  • Cyano Group Substitution: The bromo-derivative is then subjected to cyanation, replacing the bromine atom with a nitrile group to form 4-fluoro-2-trifluoromethylbenzonitrile.

  • Ammonolysis: Finally, the fluoro group is displaced by an amino group through ammonolysis to produce 4-amino-2-trifluoromethylbenzonitrile.[1][2]

Step 3: Hydrolysis to 4-Amino-2-(trifluoromethyl)benzoic Acid

The nitrile group of 4-amino-2-(trifluoromethyl)benzonitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is a standard procedure in organic synthesis.

Step 4: Esterification of 4-Amino-2-(trifluoromethyl)benzoic Acid

To facilitate the subsequent sulfonylation step and avoid side reactions with the carboxylic acid, it is advantageous to protect it as an ester, for example, an ethyl ester. This can be achieved through Fischer esterification using ethanol in the presence of a catalytic amount of strong acid.

Step 5 & 6: Sulfonylation and Final Hydrolysis

The core transformation involves the formation of the sulfonamide bond. The ethyl 4-amino-2-(trifluoromethyl)benzoate is reacted with methanesulfonyl chloride in the presence of a base like pyridine.[3] The resulting ester is then hydrolyzed to afford the final product, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Detailed Experimental Protocols

The following protocols are illustrative and based on general procedures for analogous transformations. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Synthesis of Ethyl 4-(methylsulfonamido)-2-(trifluoromethyl)benzoate
Reagent/MaterialMolar Equiv.Amount
Ethyl 4-amino-2-(trifluoromethyl)benzoate1.0(To be determined by scale)
Pyridine2.0(To be calculated)
Methanesulfonyl Chloride1.1(To be calculated)
Dichloromethane (DCM)-(Sufficient volume)

Procedure:

  • Dissolve ethyl 4-amino-2-(trifluoromethyl)benzoate in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add methanesulfonyl chloride dropwise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid
Reagent/MaterialMolar Equiv.Amount
Ethyl 4-(methylsulfonamido)-2-(trifluoromethyl)benzoate1.0(To be determined by scale)
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)2.0-3.0(To be calculated)
Tetrahydrofuran (THF) / Water-(e.g., 3:1 v/v)
1M Hydrochloric Acid (HCl)-(For acidification)

Procedure:

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • The product should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 4-(methylsulfonamido)-2-(trifluoromethyl)phenyl moiety is a key structural element in various reported bioactive molecules. While specific examples detailing the use of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid as a direct intermediate are not prevalent in public literature, its potential is evident from the structures of advanced drug candidates.

For instance, this scaffold is structurally related to intermediates used in the synthesis of inhibitors of Bruton's Tyrosine Kinase (Btk), a crucial enzyme in B-cell signaling pathways and a target for autoimmune diseases and certain cancers.[4] The carboxylic acid functionality allows for its coupling with various amine-containing fragments to generate a library of potential Btk inhibitors.

Application A 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid C Amide Coupling (e.g., EDC, HOBt) A->C B Amine-containing pharmacophore B->C D Bioactive Molecule (e.g., Kinase Inhibitor) C->D

Sources

Method

Application Notes and Protocols for the Analytical Detection of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Introduction 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a molecule of significant analytical interest. It is recognized as a key metabolite of the herbicide Isoxaflutole, making its detection crucial for en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a molecule of significant analytical interest. It is recognized as a key metabolite of the herbicide Isoxaflutole, making its detection crucial for environmental monitoring and agricultural research[1]. Furthermore, its structural motifs, including a benzoic acid, a sulfonamide, and a trifluoromethyl group, are common in pharmaceutical compounds. Consequently, this molecule can be a critical analyte in drug development, either as a synthetic intermediate or a potential impurity, necessitating robust and reliable analytical methods for its quantification in various matrices[1].

This comprehensive guide provides detailed application notes and validated protocols for the analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid. We will explore methodologies based on High-Performance Liquid Chromatography (HPLC) with both Ultraviolet (UV) and tandem Mass Spectrometry (MS/MS) detection, as well as a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind the methodological choices to ensure accuracy, precision, and trustworthiness in the results. All methods are presented with a framework for validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3][4][5].

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₉H₇F₃NO₄SPubChem
Molecular Weight282.22 g/mol PubChem
pKa (predicted)2.02 ± 0.10ChemicalBook[6]
AppearanceOff-White to Light Beige SolidChemicalBook[6]
SolubilitySlightly soluble in Chloroform (heated), DMSO (heated, sonicated)ChemicalBook[6]

The acidic nature of the carboxylic group (low pKa) and the presence of polar functional groups influence the choice of chromatographic conditions and sample preparation strategies.

I. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS is the preferred method for the sensitive and selective quantification of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, especially at low concentrations in complex matrices.

Rationale for Method Selection

The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the precise detection of the target analyte even in the presence of co-eluting matrix components. Electrospray ionization (ESI) in negative ion mode is highly effective for acidic molecules like this benzoic acid derivative, as it readily forms the [M-H]⁻ ion.

Protocol 1: HPLC-MS/MS Analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in Water and Soil/Forage Plant Samples

This protocol is adapted from established methods for the analysis of Isoxaflutole and its metabolites[7].

A. Sample Preparation

1. Water Samples (Ground and Surface Water)

  • Rationale: Solid-Phase Extraction (SPE) is employed to concentrate the analyte from the water matrix and remove interfering salts and polar impurities. Acidification of the sample ensures that the carboxylic acid group is protonated, enhancing its retention on a reversed-phase sorbent.

  • Procedure:

    • Acidify the water sample (e.g., 500 mL) to a pH of approximately 3 with formic acid.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of HPLC-grade water.

    • Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 6 mL of HPLC-grade water to remove unretained impurities.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analyte with two 4 mL aliquots of methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 65:35 water:acetonitrile with 0.1% formic acid) and vortex to mix.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. Soil and Forage Plant Samples

  • Rationale: An extraction with an organic solvent mixed with an acidic aqueous solution is used to efficiently extract the analyte from the solid matrix. The subsequent centrifugation separates the solid debris from the liquid extract containing the analyte.

  • Procedure:

    • Weigh 10 g of the homogenized soil or plant sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of an acetonitrile and 0.8% formic acid solution (1:1 v/v).

    • Shake vigorously for 15 minutes on a mechanical shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Dilute an aliquot of the supernatant with the initial mobile phase as needed to fall within the calibration range.

    • Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC-MS/MS Conditions
ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 35% B to 60% B over 5 minutes, then hold at 100% B for 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Negative Ion Electrospray (ESI-)
MRM Transitions Precursor Ion (m/z): 282.0; Product Ions: To be determined*
Collision Energy To be optimized for each transition
Dwell Time 100 ms

*To determine the optimal product ions and collision energies, a standard solution of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid should be infused into the mass spectrometer. A product ion scan of the precursor ion (m/z 282.0 for [M-H]⁻) will reveal the characteristic fragment ions.

C. Method Validation (as per ICH Q2(R1))
  • Specificity: Analyze blank matrix samples (water, soil, plant) to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Prepare a series of calibration standards in the matrix extract over the expected concentration range (e.g., 0.1 to 100 ng/mL). A linear regression with a correlation coefficient (r²) > 0.99 is expected.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the matrix on three different days. The accuracy should be within 85-115% (80-120% at the LLOQ), and the precision (%RSD) should be ≤15% (≤20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD can be determined as the concentration with a signal-to-noise ratio of 3, and the LOQ as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For laboratories where an MS/MS detector is not available, HPLC-UV provides a robust and reliable alternative for the quantification of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, particularly at higher concentrations.

Rationale for Method Selection

The benzoic acid moiety of the analyte contains a chromophore that absorbs UV light. A C18 reversed-phase column is suitable for retaining this moderately polar compound. The mobile phase is buffered to maintain a consistent ionization state of the analyte and ensure reproducible retention times.

Protocol 2: HPLC-UV Analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

This protocol is based on established methods for the analysis of benzoic acid derivatives[8].

A. Sample Preparation

Sample preparation can be performed as described in Protocol 1 (A). For simpler matrices or higher concentrations, a "dilute-and-shoot" approach may be feasible after appropriate validation.

B. HPLC-UV Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 25 mM Acetate Buffer (pH 4.5) and Methanol (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 235 nm (or determined by UV scan of a standard)
C. Method Validation (as per ICH Q2(R1))

The validation parameters are the same as described in Protocol 1 (C), with acceptance criteria adjusted for the expected performance of an HPLC-UV method. For example, the LOQ will likely be higher than that of the LC-MS/MS method.

III. Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the acidic analyte, a derivatization step is necessary for GC-MS analysis. This method is primarily useful for confirmation of identity.

Rationale for Method Selection

Derivatization of the carboxylic acid group to a less polar and more volatile ester or silyl ester allows for analysis by GC. Mass spectrometry provides definitive identification based on the fragmentation pattern.

Protocol 3: GC-MS Analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid after Derivatization

A. Sample Preparation and Derivatization
  • Extract the analyte from the sample matrix as described in Protocol 1 (A).

  • Evaporate the final extract to complete dryness.

  • Derivatization (Silylation):

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

B. GC-MS Conditions
ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at 1.2 mL/min
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Single Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-450 m/z

Visualization of Workflows

HPLC-MS/MS and HPLC-UV Workflow

HPLC Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample (Water/Soil/Plasma) extraction Extraction / SPE start->extraction concentration Evaporation & Reconstitution extraction->concentration filtration Filtration (0.22 µm) concentration->filtration hplc HPLC Separation (C18 Column) filtration->hplc detection Detection hplc->detection msms MS/MS detection->msms High Sensitivity uv UV detection->uv Routine Analysis quant Quantification msms->quant uv->quant report Reporting quant->report

Caption: General workflow for the analysis of the target analyte by HPLC-MS/MS or HPLC-UV.

GC-MS Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Sample Extract dry Evaporate to Dryness start_gc->dry deriv Derivatization (e.g., Silylation) dry->deriv gcms GC-MS Analysis (DB-5ms Column) deriv->gcms identification Mass Spectral Identification gcms->identification report_gc Reporting identification->report_gc

Caption: Workflow for the confirmatory analysis of the target analyte by GC-MS.

References

  • Lin, C. H., Lerch, R. N., Garrett, H. E., Li, Y. X., & George, M. F. (2007). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. Journal of Agricultural and Food Chemistry, 55(6), 2168–2175. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Al-Qadhi, M. A., & Al-Zoubi, M. A. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals, 27(2), 1-12. [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. (n.d.). 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. [Link]

  • U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Isoxaflutole. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Isoxaflutole. [Link]

  • LCGC International. (2004). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Scientific Research Publishing. (2005). ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures Text and Methodology. London. [Link]

  • National Center for Biotechnology Information. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). [Link]

  • MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • CABI Digital Library. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. [Link]

  • ResearchGate. (2020). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]

  • EURL-SRM. (2018). Analytical Observations Report. [Link]

  • European Medicines Agency. (1995). ICH guideline Q2(R1) Validation of analytical procedures: Text and methodology – Step 5 - first version. [Link]

  • ResearchGate. (2011). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. [Link]

Sources

Application

Application Notes and Protocols for the Purification of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Criticality of Purity for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid 4-(Methylsu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Criticality of Purity for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid (CAS No. 1314406-51-3) is a specialized chemical intermediate whose utility in pharmaceutical research and development hinges on its purity.[1] The presence of impurities, even in trace amounts, can lead to misleading biological data, undesirable side reactions, and compromised final product quality. This guide provides a detailed overview of robust purification strategies tailored for this specific molecule, grounded in the fundamental principles of organic chemistry.

It is crucial to distinguish the target compound from its isomer, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS No. 142994-06-7), as purification strategies may differ based on the specific physicochemical properties imparted by the substituent positions on the benzene ring.[2][3][4][5]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to adapt and troubleshoot these methods for optimal results.

Physicochemical Properties and Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule's properties and potential impurities.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₉H₈F₃NO₄S-
Molecular Weight 283.22 g/mol Relevant for chromatographic analysis.
Predicted pKa ~2-3 (for the carboxylic acid)The acidic nature of the molecule is key for extraction techniques.
Solubility Likely soluble in polar organic solvents (e.g., alcohols, acetone, ethyl acetate) and aqueous base. Limited solubility in nonpolar solvents (e.g., hexanes) and acidic water.Dictates the choice of solvents for recrystallization and chromatography.
Physical Form Expected to be a solid at room temperature.Enables purification by recrystallization.

Potential Impurities: The impurity profile will largely depend on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers, or products of incomplete or alternative reactions.

  • Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.[6]

Purification Strategy: A Multi-faceted Approach

No single technique is universally optimal. The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity. A common workflow involves an initial bulk purification by extraction or recrystallization, followed by a final polishing step using chromatography if very high purity is required.

Purification_Workflow Crude_Product Crude Product Decision1 Impurity Profile Assessment (TLC, LC-MS, NMR) Crude_Product->Decision1 Extraction Liquid-Liquid Extraction Decision1->Extraction  Ionic or  pH-sensitive  impurities Recrystallization Recrystallization Decision1->Recrystallization  Crystalline solid  with thermally  stable impurities Extraction->Recrystallization  Further  purification Chromatography Column Chromatography Extraction->Chromatography  High purity  required Recrystallization->Chromatography  High purity  required High_Purity_Product High Purity Product (>99%) Recrystallization->High_Purity_Product  Sufficiently  pure Chromatography->High_Purity_Product

Caption: A decision-making workflow for the purification of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid.

Detailed Protocols

Purification by Liquid-Liquid Extraction

This technique leverages the acidic nature of the benzoic acid moiety to separate it from neutral or basic impurities.

Principle: The carboxylic acid group is deprotonated in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities can be removed by a subsequent acidic wash of the organic layer. The desired compound is then recovered by acidifying the aqueous layer, causing it to precipitate out.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated product will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Aqueous Layer Wash (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1M hydrochloric acid (HCl) solution while stirring until the pH is acidic (pH ~2), which will be indicated by the cessation of effervescence and can be confirmed with pH paper. The purified product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.

Principle: An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[7] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Soluble impurities will remain in the mother liquor.

Solvent Selection: A solvent screen is recommended to identify the optimal solvent or solvent system. Good starting points for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid include:

  • Single Solvents: Isopropanol, ethanol, methanol, acetone, ethyl acetate, or water (though likely poor solubility in water alone).

  • Solvent Mixtures: Ethanol/water, isopropanol/water, or ethyl acetate/hexanes. Solvent mixtures can fine-tune the solubility characteristics.[8]

Step-by-Step Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Achieve Saturation: Continue to add small portions of the hot solvent until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • "Oiling out": If the compound separates as an oil instead of crystals, this may be due to a high impurity concentration or the melting point of the solid being lower than the boiling point of the solvent. To remedy this, reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[8]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[8]

Purification by Column Chromatography

For achieving the highest purity, particularly for removing structurally similar impurities, column chromatography is the method of choice.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Compounds with stronger interactions with the stationary phase will move down the column more slowly than compounds with weaker interactions.

System Selection:

  • Stationary Phase: Silica gel is a good starting point for a polar compound like a carboxylic acid.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. A small amount of acetic or formic acid is often added to the eluent to keep the carboxylic acid protonated and prevent "tailing" on the silica gel.

Step-by-Step Protocol:

  • Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent. For example, start with 10% ethyl acetate in hexanes and gradually increase to 20%, 30%, and so on.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Chromatography_Process cluster_0 Column Preparation cluster_1 Sample Application cluster_2 Elution and Collection cluster_3 Analysis and Isolation Pack_Column Pack column with silica gel slurry Load_Sample Load crude sample onto the column Pack_Column->Load_Sample Elute Elute with solvent gradient (e.g., Hexanes/Ethyl Acetate) Load_Sample->Elute Collect Collect fractions Elute->Collect Analyze Analyze fractions by TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A stepwise workflow for the purification of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid by column chromatography.

Purity Assessment

After purification, it is essential to assess the purity of the final product. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A C18 column with a mobile phase of acetonitrile/water (with 0.1% formic or acetic acid) is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect impurities if they are present in sufficient quantity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid can be effectively achieved through a systematic application of standard organic chemistry techniques. A logical approach that considers the compound's physicochemical properties and the likely impurities will guide the selection of the most appropriate method, whether it be extraction, recrystallization, or chromatography. For achieving the highest standards of purity required in drug discovery and development, a combination of these techniques is often the most robust strategy.

References

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-. Substance Details - SRS. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • ResearchGate. (2015). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]

Sources

Method

in vitro studies with 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

To the research community, Upon a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid" is a novel c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

To the research community,

Upon a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid" is a novel compound for which there are no established in vitro studies or published research. The absence of data on its biological activity, molecular targets, and mechanism of action prevents the creation of specific, validated application notes and protocols as requested.

The development of robust and reproducible in vitro protocols is contingent upon foundational knowledge of a compound's physicochemical properties and its effects on biological systems. Without this, any proposed experimental design would be purely speculative and would not meet the standards of scientific integrity and trustworthiness required for this type of technical documentation.

We encourage researchers who may have synthesized or are working with this compound to first perform preliminary studies to characterize its basic properties and biological effects. These could include:

  • Target Identification Studies: To determine the molecular targets of the compound.

  • Initial Screening Assays: To identify any potential biological activity.

  • Cytotoxicity Assays: To determine the compound's effect on cell viability.

Once such preliminary data is available, it becomes possible to design more specific and meaningful in vitro studies. We are prepared to assist in the development of detailed application notes and protocols once foundational research on "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid" is published and accessible to the scientific community.

Application

Application Note and Protocols for the Characterization of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: A Key Metabolite of the HPPD-Inhibiting Herbicide Isoxaflutole

Introduction 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a principal active metabolite of isoxaflutole, a pre-emergence herbicide belonging to the isoxazole class.[1] Isoxaflutole itself is a pro-herbicide that...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a principal active metabolite of isoxaflutole, a pre-emergence herbicide belonging to the isoxazole class.[1] Isoxaflutole itself is a pro-herbicide that undergoes conversion in plants to its active form, a diketonitrile analog, which in turn is metabolized to 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid. The herbicidal activity of this class of compounds stems from their ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] HPPD is a critical enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[3] Inhibition of HPPD in plants disrupts the biosynthesis of plastoquinone and tocopherols, essential cofactors for carotenoid biosynthesis, leading to bleaching of photosynthetic tissues and ultimately, plant death.[2]

Given the toxicological relevance of herbicide metabolites, it is imperative for researchers in agrochemical development and environmental science to have robust and reliable methods to characterize their biological activity. This technical guide provides a comprehensive suite of protocols for the in-vitro characterization of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, with a primary focus on assays relevant to its mechanism of action as an HPPD inhibitor. The protocols detailed herein are designed to be adaptable for both fundamental research and higher-throughput screening applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a test compound is fundamental to the design and interpretation of biological assays. Key properties of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid are summarized in the table below.

PropertyValueSource(s)
CAS Number 142994-06-7[4]
Molecular Formula C₉H₇F₃O₄S[4]
Molecular Weight 268.21 g/mol [4]
Appearance Off-white to light beige solid[5]
Melting Point >98°C (decomposes)[5]
Solubility Slightly soluble in Chloroform (heated), DMSO (heated, sonicated)[5]
pKa (Predicted) 2.02 ± 0.10[5]

Mechanism of Action: Inhibition of HPPD

The primary molecular target of the active metabolites of isoxaflutole is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a non-heme, iron(II)-dependent oxygenase that plays a crucial role in the catabolism of tyrosine.[3] The inhibition of HPPD leads to an accumulation of its substrate, 4-hydroxyphenylpyruvate, and a depletion of its product, homogentisate. In plants, homogentisate is a precursor for the synthesis of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis and protection against photooxidative damage.

HPPD_Pathway Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP HPPD HPPD (4-Hydroxyphenylpyruvate dioxygenase) HPP->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Product Plastoquinone Plastoquinone & Tocopherols Homogentisate->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Photosynthesis Photosynthesis Protection Carotenoids->Photosynthesis Inhibitor 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic Acid Inhibitor->HPPD Inhibition

Caption: Simplified signaling pathway of HPPD and its inhibition.

Experimental Protocols

Recombinant HPPD Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid against recombinant HPPD. The assay measures the rate of substrate (4-hydroxyphenylpyruvate) consumption or product (homogentisate) formation.

a. Expression and Purification of Recombinant HPPD

For this assay, a source of active HPPD enzyme is required. Human or plant (e.g., Arabidopsis thaliana) HPPD can be expressed in E. coli with a His-tag for purification.[6][7][8][9]

b. Spectrophotometric Assay Protocol

This protocol is adapted from established methods for measuring HPPD activity.[7]

Materials:

  • Recombinant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbic acid

  • FeSO₄

  • Potassium phosphate buffer (pH 7.0)

  • 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

  • DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 100 mM Potassium phosphate buffer, pH 7.0.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of HPP in the assay buffer.

    • Cofactor Solution: Prepare a fresh solution containing 10 mM ascorbic acid and 1 mM FeSO₄ in water.

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 2 µL of the test compound stock solution or DMSO (for control wells) to each well.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the cofactor solution to each well.

    • Add 10 µL of a suitable dilution of the recombinant HPPD enzyme to each well.

    • Incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the HPP substrate stock solution to each well.

    • Immediately measure the change in absorbance at 310 nm (for homogentisate formation) or 290 nm (for HPP consumption) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Expected Results:

CompoundIC₅₀ (µM)
2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acidTo be determined
Known HPPD Inhibitor (e.g., Sulcotrione)~0.04[10]
Whole-Cell Colorimetric Bioassay for HPPD Inhibition

This protocol describes a high-throughput, cell-based assay using recombinant E. coli expressing a plant HPPD to screen for HPPD inhibitors.[10] The principle of this assay is that the recombinant E. coli can convert tyrosine to a soluble melanin-like pigment, and inhibition of HPPD will block this pathway, leading to a decrease in pigment production.[10]

Cellular_Assay_Workflow start Start culture Culture Recombinant E. coli expressing HPPD start->culture prepare_plate Prepare 96-well Plate with Test Compound culture->prepare_plate add_cells Add E. coli Culture to Wells prepare_plate->add_cells incubate Incubate at 37°C add_cells->incubate measure Measure Absorbance at 450 nm incubate->measure analyze Analyze Data and Determine IC₅₀ measure->analyze end End analyze->end

Sources

Method

Application Notes and Protocols: The Emerging Role of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in Modern Drug Discovery Workflows

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the potential applications of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the potential applications of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in drug discovery. While this compound is a novel research chemical with limited currently published biological data, its structural motifs—a trifluoromethyl group, a sulfonamide linkage, and a benzoic acid scaffold—are prevalent in a wide array of clinically successful therapeutics.[1][2][3] This guide synthesizes information from structurally related molecules and the known pharmacological impact of its constituent functional groups to propose a rationale for its use in screening campaigns. Detailed, field-proven protocols for initial biochemical and cell-based screening are provided to enable researchers to investigate its potential as an enzyme inhibitor or receptor modulator.

Introduction: A Scaffold of Pharmacological Potential

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is a synthetic organic compound that combines three key pharmacophores, suggesting its potential utility in drug discovery. The strategic incorporation of fluorine-containing groups, particularly the trifluoromethyl (–CF3) group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4] The –CF3 group's strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, influencing interactions with target proteins.[5]

The sulfonamide moiety (–SO2NH–) is another cornerstone of drug design, present in a vast range of therapeutics including antibacterial, anti-inflammatory, diuretic, and anticancer agents.[2][3][6] This group can act as a hydrogen bond donor and acceptor, and its geometry allows it to participate in key interactions within enzyme active sites or receptor binding pockets.[1] Finally, the benzoic acid scaffold provides a rigid framework for the presentation of these functional groups and can itself engage in important binding interactions, such as with arginine or lysine residues in a target protein.[7][8]

Given the lack of specific biological data for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, this guide will leverage the known activities of structurally analogous compounds and the established principles of medicinal chemistry to propose a framework for its investigation in drug discovery workflows.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is presented in Table 1. Proper handling and storage are critical for maintaining the integrity of the compound for reproducible experimental results.

PropertyValueSource
CAS Number 1314406-51-3[9]
Molecular Formula C₉H₈F₃NO₄S[9]
Molecular Weight 283.22 g/mol [9]
Appearance Solid (form may vary)Inferred
Purity ≥95%[9]
Solubility Soluble in organic solvents such as DMSO and ethanolInferred from similar structures
Storage Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C.General laboratory practice

Proposed Biological Rationale and Potential Screening Targets

The structural features of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid suggest several plausible, albeit hypothetical, avenues for investigation in drug discovery.

  • Enzyme Inhibition (Kinases, Proteases, Carbonic Anhydrases): The sulfonamide group is a well-known zinc-binding moiety and is present in numerous enzyme inhibitors, including carbonic anhydrase inhibitors.[2][3] Furthermore, many kinase inhibitors incorporate sulfonamide and trifluoromethyl groups to achieve high potency and selectivity.[10] The trifluoromethyl group can enhance hydrophobic interactions within the ATP-binding pocket of kinases.[11]

  • Receptor Modulation (GPCRs and Ion Channels): Structurally related sulfonamide-containing compounds have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain signaling.[12][13] This suggests that 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid could be screened against a panel of ion channels or G-protein coupled receptors (GPCRs).[14][15]

The following sections provide detailed protocols for a general drug discovery workflow to begin characterizing the biological activity of this novel compound.

Experimental Workflows and Protocols

A generalized workflow for the initial characterization of a novel small molecule is depicted below. This workflow progresses from initial high-throughput screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Selectivity & Mechanism of Action A Compound Acquisition & QC (Purity, Identity) B High-Throughput Screening (HTS) Biochemical or Cell-Based Assay A->B C Hit Confirmation (Re-testing of active compounds) B->C D Dose-Response Analysis (IC50/EC50 Determination) C->D E Selectivity Profiling (Screening against related targets) D->E F Mechanism of Action (MoA) Studies (e.g., Enzyme kinetics, binding assays) E->F

A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.
Protocol 1: High-Throughput Screening for Kinase Inhibition

This protocol describes a generic, fluorescence-based assay for identifying potential kinase inhibitors. This is a common starting point for compounds with structural motifs suggestive of kinase binding.[16][17][]

Principle: This assay measures the amount of ADP produced in a kinase reaction, which is a universal product of kinase activity. The ADP is converted to a fluorescent signal, and a decrease in signal in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., a panel of representative tyrosine and serine/threonine kinases)

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid stock solution (10 mM in 100% DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in DMSO. Typically, an 11-point, 3-fold dilution series starting from 1 mM is appropriate for initial screening.

  • Using an automated liquid handler, transfer 50 nL of each compound concentration to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a known inhibitor for the target kinase (positive control).

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in assay buffer. The optimal concentrations of kinase and substrate should be predetermined in an assay development phase. b. Add 5 µL of the 2X kinase/substrate solution to each well. c. Prepare a 2X ATP solution in assay buffer. The concentration should be at or near the Km of the kinase for ATP. d. Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized based on the kinase's activity.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and then to a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Assay for TRPV1 Antagonist Activity

This protocol uses a calcium influx assay in cells expressing the human TRPV1 receptor to identify antagonists. This is a relevant assay based on the activity of structurally similar sulfonamides.[9][19]

Principle: TRPV1 is a non-selective cation channel, and its activation leads to an influx of calcium (Ca²⁺) into the cell. This protocol uses a Ca²⁺-sensitive fluorescent dye to measure this influx. A potential antagonist will block the Ca²⁺ influx induced by a known TRPV1 agonist, such as capsaicin.

Materials:

  • HEK293 cells stably expressing human TRPV1 (hTRPV1)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Capsaicin (TRPV1 agonist)

  • 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid stock solution (10 mM in 100% DMSO)

  • Known TRPV1 antagonist (e.g., Capsazepine) as a positive control

  • 96-well black, clear-bottom cell culture plates

  • Fluorescent plate reader with an injection system

Procedure:

  • Cell Plating: Seed the hTRPV1-HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: a. Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. A typical final concentration is 4 µM Fluo-4 AM and 0.02% Pluronic F-127. b. Remove the cell culture medium from the wells and add 100 µL of the loading solution to each well. c. Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Compound Incubation: a. During the dye loading, prepare serial dilutions of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid and control compounds in Assay Buffer. Ensure the final DMSO concentration is ≤ 0.1%. b. After the dye loading incubation, wash the cells twice with 100 µL of Assay Buffer. c. Add 100 µL of the diluted compounds to the respective wells. d. Incubate for 20 minutes at room temperature.

  • Agonist Injection and Fluorescence Reading: a. Prepare a capsaicin solution in Assay Buffer at a concentration that elicits a sub-maximal response (e.g., EC₈₀, typically around 100 nM). b. Place the plate in the fluorescent plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm Ex / 516 nm Em). c. Record a baseline fluorescence reading for 10-20 seconds. d. Using the plate reader's injector, add 25 µL of the capsaicin solution to each well. e. Continue to record the fluorescence signal for an additional 2-3 minutes.

Data Analysis:

  • The antagonist activity is measured by the reduction in the peak fluorescent signal after capsaicin addition in the presence of the test compound.

  • Calculate the percent inhibition of the capsaicin-induced response for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Proposed Signaling Pathway for Investigation

Based on the potential for this compound to act as a TRPV1 antagonist, the following diagram illustrates the canonical TRPV1 signaling pathway and the hypothetical point of inhibition.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Signaling Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Signaling Pain Pain Sensation Signaling->Pain Test_Compound 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid Test_Compound->TRPV1 Inhibits (Hypothesized)

Hypothesized inhibition of the TRPV1 signaling pathway.

Conclusion and Future Directions

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid represents an intriguing chemical scaffold for drug discovery. While its biological activities are yet to be extensively characterized, its structural components are well-represented in numerous approved drugs. The protocols outlined in this guide provide a robust starting point for researchers to begin exploring the potential of this compound as an enzyme inhibitor or receptor modulator. Initial screening against diverse target classes, such as kinases and ion channels, is a logical first step. Positive hits from these screens should be followed by more detailed structure-activity relationship (SAR) studies, where analogs of the parent compound are synthesized and tested to optimize potency, selectivity, and drug-like properties.

References

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  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved January 20, 2026, from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 20, 2026, from [Link]

  • St. John, F. J., & Boyd, S. L. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2513, 217-231.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved January 20, 2026, from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved January 20, 2026, from [Link]

  • Wang, L., Zhou, A., & Li, Y. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(2), 213–233.
  • J. C. B. da Silva, F. C. S. de Paula, & A. R. de Faria. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(11), 3009.
  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved January 20, 2026, from [Link]

  • Liu, Y., Zhang, X., & Zhang, L. (2022). Paving the way for small-molecule drug discovery. Journal of Medicinal Chemistry, 65(1), 1-2.
  • Zhang, L., Li, Y., & Wang, X. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 153, 10-18.
  • Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved January 20, 2026, from [Link]

  • Moran, M. M., McAlexander, M. A., Bíró, T., & Szallasi, A. (2012). Novel methodology to identify TRPV1 antagonists independent of capsaicin activation. Journal of Biomolecular Screening, 18(1), 58-69.
  • Lee, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4321.
  • Khan, I., et al. (2025). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies, 22(4).
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5348.
  • Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved January 20, 2026, from [Link]

  • Chand, P., et al. (1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 40(25), 4030-4052.
  • Supuran, C. T. (2017). Special Issue: Sulfonamides. International Journal of Molecular Sciences, 18(6), 1251.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 20, 2026, from [Link]

  • Zhang, X., & Zhang, L. (2013). INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH. Acta Pharmaceutica Sinica B, 3(1), 1-6.
  • Zhang, C., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457.
  • The Integrated Platform. (n.d.). Retrieved January 20, 2026, from [Link]

  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150.
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Sources

Application

handling and storage procedures for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

An In-Depth Guide to the Handling and Storage of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Authored by: Gemini, Senior Application Scientist This document provides a comprehensive guide for the safe handling,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Handling and Storage of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive guide for the safe handling, storage, and use of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. Designed for researchers, chemists, and laboratory personnel, this guide synthesizes safety data with practical, field-proven protocols to ensure both personnel safety and compound integrity.

Compound Identification and Physicochemical Properties

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is a specialized organic compound. Understanding its fundamental properties is the first step toward safe and effective handling.

PropertyValueSource
IUPAC Name 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid-
Synonyms 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid[1][2]
CAS Number 142994-06-7[2]
Molecular Formula C₉H₇F₃O₄S[2]
Molecular Weight 268.21 g/mol [1][2]
Appearance Off-White to Light Beige Solid/Powder[2]
Key Feature Hygroscopic (absorbs moisture from the air)[2]
Solubility Slightly soluble in Chloroform and DMSO, particularly with heating or sonication.[2]

Hazard Profile and GHS Classification

This compound is classified as an irritant. The primary hazards are associated with direct contact and inhalation of dust particles. Adherence to safety protocols is mandatory to mitigate these risks.

Hazard ClassGHS ClassificationHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityCategory 3 (Single Exposure)H335: May cause respiratory irritation[1]

GHS Pictogram:



Signal Word: Warning [1][2]

Personal Protective Equipment (PPE): A Self-Validating System

The use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound in its solid form or in solution.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesPrevents skin contact, mitigating the risk of irritation (H315).[3][4][5]
Eye Protection Chemical Safety Goggles or a Face ShieldProtects against dust particles or solution splashes, preventing serious eye irritation (H319).[3][4][5]
Body Protection Laboratory CoatPrevents contamination of personal clothing.
Respiratory Protection Use in a Certified Chemical Fume HoodThe primary engineering control to prevent inhalation of aerosolized dust, which can cause respiratory irritation (H335).[3][4][6]

Protocols for Safe Handling

The following protocols are designed to minimize exposure and maintain the chemical integrity of the compound.

General Handling Precautions
  • Work Area: All handling of the solid compound must be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][4][6]

  • Dust Mitigation: Avoid any actions that could generate dust, such as rapid scraping or pouring from a height.[4][5]

  • Hygiene: Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4][6][7] Avoid eating, drinking, or smoking in the laboratory area.[4]

Protocol for Weighing Solid Compound

The hygroscopic nature of this compound requires a swift and precise weighing procedure to ensure accurate measurements.

  • Preparation: Place a new, anti-static weigh boat on the analytical balance and tare it.

  • Aliquotting: Inside a chemical fume hood, carefully transfer the desired amount of the compound from the stock bottle to the weigh boat using a clean spatula.

  • Closure: Immediately and tightly close the main stock bottle to prevent moisture absorption from the air.

  • Measurement: Record the weight.

  • Dissolution: Proceed immediately to the solubilization step to minimize the compound's exposure to the atmosphere.

Protocol for Solubilization

As a compound with limited solubility, the choice of solvent and technique is critical.

  • Solvent Selection: Use a fresh, anhydrous grade solvent. Dimethyl sulfoxide (DMSO) is a common choice.[2] Given the compound's hygroscopic nature, using a newly opened bottle of DMSO is highly recommended to achieve optimal solubility.[8]

  • Vessel: Add the weighed compound to an appropriate glass vial or flask.

  • Solvent Addition: Add the desired volume of solvent to the vessel.

  • Facilitating Dissolution: If the compound does not dissolve readily, use a vortex mixer or sonicator to aid the process. Gentle heating may also be applied, but this should be done with caution in a well-ventilated area.[2]

  • Storage of Solution: Once prepared, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles and stored under the appropriate conditions (see Section 5).[8]

Storage Procedures and Chemical Stability

Proper storage is paramount for preserving the compound's purity and efficacy over time.

Recommended Storage Conditions
ParameterConditionRationale & Best Practices
Temperature 2-8°C (Refrigerated)Slows potential degradation pathways. This is the most commonly recommended temperature by suppliers.[2][9][10]
Atmosphere Keep container tightly sealed in a dry environment.The compound is hygroscopic; a tight seal prevents moisture absorption.[2][6][11] Storing in a desiccator is a best practice.
Light Protect from light.Some related benzoic acid derivatives are light-sensitive. Storing in an amber vial or a dark location is recommended as a precaution.[3]
Incompatibilities Store away from strong oxidizing agents, strong reducing agents, and strong bases.[5][11]Prevents unwanted chemical reactions that could degrade the compound.

For solutions in DMSO, long-term storage at -80°C is recommended, with shorter-term storage at -20°C.[8]

Insights into Chemical Stability
  • Sulfonamide Group: The sulfonamide functional group is generally stable. However, studies on related compounds show that it can be susceptible to hydrolysis under highly acidic conditions (e.g., pH 2.0).[12] It exhibits good stability in neutral and moderately acidic or basic aqueous solutions.[12]

  • Trifluoromethyl Group: The trifluoromethyl (CF₃) group is known for its high chemical stability and contributes to the overall robustness of the molecule.[13]

Emergency Procedures

Spill Response Workflow

In the event of a spill, a calm and structured response is essential. The following workflow should be followed.

SpillResponse spill Spill Discovered assess Assess Spill Size & Risk (Is it minor or major?) spill->assess evacuate Evacuate Immediate Area Alert Others contact_ehs Contact Environmental Health & Safety (EHS) evacuate->contact_ehs minor Minor Spill (Small amount of solid) assess->minor Minor major Major Spill (Large amount / widespread) assess->major Major ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor->ppe major->evacuate contain Gently Cover with an Inert Absorbent Material (e.g., Vermiculite) ppe->contain collect Carefully Sweep/Scoop into a Labeled Waste Container contain->collect clean Decontaminate Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Institutional Guidelines clean->dispose

Sources

Method

Application Note & Protocol: A Scalable Synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Introduction 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties imparted by the trifluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties imparted by the trifluoromethyl and sulfonamido groups. Transitioning the synthesis of such molecules from the laboratory bench to pilot or manufacturing scale presents significant challenges that go beyond simply multiplying reagent quantities. Key issues include managing reaction exotherms, ensuring efficient mass and heat transfer, and developing robust isolation procedures that maintain yield and purity.[1][2]

This document provides an in-depth guide to the scalable synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid. It moves beyond a simple recitation of steps to explain the underlying process chemistry principles, providing a framework for rational process development and optimization. We will detail both a laboratory-scale (10 g) and a pilot-scale (1 kg) protocol, emphasizing the critical modifications required for a successful scale-up.

Retrosynthetic Analysis and Route Selection

The most direct and industrially viable route to the target compound involves the formation of a sulfonamide bond. This is typically achieved via the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] Our selected strategy, therefore, begins with the commercially available 4-Amino-2-(trifluoromethyl)benzoic acid.

The key transformation is the reaction of the aniline functional group with methanesulfonyl chloride (MsCl). This approach is advantageous due to the high reactivity of the reagents, the typically high conversion rates, and the relatively straightforward nature of the transformation.

Reaction_Scheme SM 4-Amino-2-(trifluoromethyl)benzoic Acid Product 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid SM->Product reagents Methanesulfonyl Chloride Pyridine, THF reagents->SM:e

Caption: Synthetic route for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Process Chemistry & Scale-Up Principles

Scaling a chemical synthesis requires a deep understanding of the reaction's physical and chemical properties. For the sulfonamide formation between an amine and methanesulfonyl chloride, the following principles are paramount.

  • Mechanism and Stoichiometry: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic sulfur atom of methanesulfonyl chloride. This process liberates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine (rendering it unreactive) and to drive the reaction to completion. A slight excess of the sulfonylating agent is often used to ensure full conversion of the starting material.

  • Choice of Base and Solvent:

    • Base: While inorganic bases like NaOH or K₂CO₃ can be used, an organic amine base such as pyridine or triethylamine is often preferred in non-aqueous systems for its solubility. For this synthesis, pyridine is an excellent choice as it acts as both the base and a nucleophilic catalyst, accelerating the reaction.

    • Solvent: A polar, aprotic solvent like tetrahydrofuran (THF) is ideal. It readily dissolves the starting materials and the pyridine hydrochloride salt byproduct to a reasonable extent, facilitating a homogenous reaction. It is also relatively easy to remove under reduced pressure.

  • Thermal Management: The reaction between amines and sulfonyl chlorides is significantly exothermic.[1] On a small scale, this heat can dissipate quickly into the surroundings. However, in a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat removal far less efficient. Uncontrolled exotherms can lead to:

    • Thermal Runaway: A dangerous, accelerating increase in temperature and pressure.

    • Side Reactions: Degradation of starting materials or products, leading to lower yield and purity.

    • Reduced Selectivity: Formation of undesired impurities.

    Mitigation Strategy: On a pilot scale, the methanesulfonyl chloride must be added slowly and controllably (e.g., via a dosing pump) to a cooled solution of the amine in a jacketed reactor. The reactor's cooling system must be capable of removing the heat generated by the reaction in real-time.

  • Mixing and Mass Transfer: Efficient mixing is critical to ensure that the added methanesulfonyl chloride reacts quickly and that heat is distributed evenly throughout the reactor.[1] Poor mixing can create localized "hot spots" and high concentrations of reagents, promoting impurity formation.

    Mitigation Strategy: Laboratory-scale reactions can rely on magnetic stirring, but pilot-scale reactors require robust overhead mechanical stirrers (e.g., pitched-blade or retreat-curve impellers) to ensure vigorous agitation in the larger volume.

Laboratory-Scale Synthesis Protocol (10 g)

This protocol serves as the benchmark for process development and provides material for initial analysis.

Table 1: Reagents for Laboratory-Scale Synthesis

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
4-Amino-2-(trifluoromethyl)benzoic acid[5]205.1310.048.71.0
Methanesulfonyl Chloride (MsCl)114.556.1553.71.1
Pyridine79.107.7097.42.0
Tetrahydrofuran (THF), anhydrous-100 mL--
Hydrochloric Acid (2M aq.)-~50 mL--
Ethyl Acetate-200 mL--

Step-by-Step Protocol:

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Amino-2-(trifluoromethyl)benzoic acid (10.0 g, 48.7 mmol).

  • Dissolution: Add anhydrous THF (100 mL) and pyridine (7.70 g, 97.4 mmol). Stir at room temperature (20-25°C) until all solids have dissolved.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (6.15 g, 53.7 mmol) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. A white precipitate (pyridine hydrochloride) will form during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF.

    • Add ethyl acetate (100 mL) and water (50 mL) to the residue and stir.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer with 2M HCl (2 x 25 mL) to remove excess pyridine, followed by brine (25 mL).

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.[6]

    • Triturate the solid with a minimal amount of cold diethyl ether or recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

  • Drying: Dry the purified solid in a vacuum oven at 40-50°C to a constant weight.

    • Expected Yield: 11-12.5 g (80-90%)

    • Purity (HPLC): >98%

Pilot-Scale Synthesis Protocol (1 kg)

This protocol is designed for a 20 L jacketed glass reactor system equipped with an overhead stirrer, temperature probe, reflux condenser, and a port for controlled liquid addition.

Pilot_Scale_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Inert 20L Reactor with N₂ Atmosphere B Charge 4-Amino-2-(trifluoromethyl)benzoic Acid (1.0 kg) and THF (10 L) A->B C Charge Pyridine (0.77 kg) and stir to dissolve B->C D Cool Reactor Jacket to Achieve Internal Temp of 0-5°C C->D E Controlled Addition of MsCl (0.615 kg) via Dosing Pump over 2-3 hours D->E F Maintain Temp < 10°C during addition E->F G Allow to warm to RT and stir for 2-4 hours F->G H Monitor reaction by in-process HPLC G->H I Solvent Swap: Distill THF, replace with Ethyl Acetate (10 L) H->I J Aqueous Wash: 2M HCl (2 x 2.5 L) I->J K Brine Wash (2.5 L) J->K L Dry organic phase (e.g., azeotropic distillation) K->L M Cool to induce crystallization L->M N Filter product via Nutsche filter M->N O Wash cake with cold solvent N->O P Dry product in vacuum oven O->P end_node Final Product: 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid P->end_node

Caption: Workflow diagram for the pilot-scale synthesis process.

Table 2: Lab-Scale vs. Pilot-Scale Process Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Vessel 250 mL Round-Bottom Flask20 L Jacketed Glass ReactorAccommodates larger volume and allows for precise temperature control via the jacket.[1]
Agitation Magnetic StirrerOverhead Mechanical StirrerEnsures efficient mixing and heat distribution in the larger, more viscous volume.[1]
Starting Material 10.0 g1.0 kg (100x scale-up)Direct scale-up of quantities.
Solvent Volume 100 mL (10 vol)10 L (10 vol)Maintained solvent ratio to ensure solubility and manageable viscosity.
MsCl Addition Manual dropwise addition (~15-20 min)Automated dosing pump (~2-3 hours)Critical for controlling the reaction exotherm and ensuring operator safety on a large scale.[1][2]
Temperature Control Ice-water bathCirculating chiller/heater connected to reactor jacketProvides robust, reliable, and automated control over the internal temperature.
Work-up Separatory FunnelPerformed in-reactor (phase separation)Avoids hazardous manual handling of large volumes in a separatory funnel.
Isolation Filtration / RecrystallizationFiltration (Nutsche filter) / In-situ crystallizationScalable equipment for isolating large quantities of solid product efficiently.
Drying Small Vacuum OvenLarge-scale Vacuum Tray DryerAccommodates larger product mass for efficient solvent removal.

Step-by-Step Pilot-Scale Protocol:

  • Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Charging: Charge 4-Amino-2-(trifluoromethyl)benzoic acid (1.0 kg), anhydrous THF (10 L), and pyridine (0.77 kg) to the reactor.

  • Dissolution & Cooling: Start the overhead agitator. Begin cooling the reactor jacket using a circulating chiller to bring the internal temperature of the solution to 0-5°C.

  • Controlled Addition: Once the target temperature is stable, begin the slow, subsurface addition of methanesulfonyl chloride (0.615 kg) via a calibrated dosing pump over 2-3 hours. Carefully monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10°C.

  • Reaction & Monitoring: After the addition is complete, turn off the jacket cooling and allow the mixture to warm to ambient temperature (20-25°C). Stir for an additional 2-4 hours. Take samples periodically for HPLC analysis to confirm the reaction is complete.

  • Solvent Swap & Work-up:

    • Reconfigure the reactor for distillation. Under reduced pressure, distill off the THF.

    • Once distillation is complete, cool the reactor and add ethyl acetate (10 L). Stir to dissolve the residue.

    • Add 2M HCl (2.5 L), stir for 15 minutes, then stop the agitator and allow the layers to separate. Drain the lower aqueous layer. Repeat the HCl wash.

    • Wash the organic layer with brine (2.5 L) and again separate the layers.

  • Crystallization & Isolation:

    • Concentrate the organic layer by distillation to approximately 3-4 L.

    • Cool the concentrated solution slowly to 0-5°C to induce crystallization. Hold at this temperature for at least 2 hours to maximize crystal formation.

    • Transfer the resulting slurry to a Nutsche filter.

    • Wash the filter cake with a small amount of pre-chilled (0-5°C) ethyl acetate or hexanes.

  • Drying: Transfer the wet cake to a vacuum tray dryer and dry at 40-50°C under vacuum until a constant weight is achieved.

    • Expected Yield: 11-12.5 kg (80-90%)

    • Purity (HPLC): >98%

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl group of the sulfonamide, and the N-H proton.

  • HPLC: To determine purity, using a suitable C18 column with a mobile phase such as acetonitrile/water with 0.1% trifluoroacetic acid.

  • Mass Spectrometry: To confirm the molecular weight of the product (C₉H₈F₃NO₄S, MW: 283.22).[7]

  • Melting Point: To compare with literature values as a measure of purity.

Safety and Hazard Management

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Must be handled in a well-ventilated fume hood or closed system, using appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin irritation. Handle in a well-ventilated area away from ignition sources.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Use in a well-ventilated area and away from ignition sources.

  • Process Hazards: The primary process hazard is the exotherm during the addition of MsCl. Strict adherence to the controlled addition rate and temperature monitoring is essential to prevent a thermal runaway event.[1]

All waste generated, including aqueous washes and solvent waste, should be collected and disposed of in accordance with local environmental regulations.

Conclusion

The successful scale-up of the synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid hinges on a thorough understanding and control of the reaction exotherm and mixing efficiency. By transitioning from manual, passive controls at the lab scale to automated, active controls at the pilot scale—specifically through the use of a jacketed reactor and a dosing pump—the process can be rendered safe, reliable, and reproducible. The protocols and principles outlined in this guide provide a robust framework for scientists and engineers to produce this valuable intermediate at a kilogram scale and beyond.

References

  • Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem.
  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal.
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
  • CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Books.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.
  • 4-Amino-2-(trifluoromethyl)benzoic acid | CAS 393-06-6. Santa Cruz Biotechnology.
  • 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid | 1314406-51-3. ChemScene.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Welcome to the technical support center for the synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide field-proven insights, detailed protocols, and causal explanations to empower you to troubleshoot effectively and achieve high-yield, high-purity results.

Overview of the Synthetic Pathway

The most common and reliable synthetic route to 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid involves a two-step process starting from the commercially available intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile[1][2]. The pathway consists of:

  • Sulfonylation: Reaction of the primary aromatic amine with methanesulfonyl chloride to form the sulfonamide.

  • Hydrolysis: Conversion of the nitrile functional group to a carboxylic acid under acidic or basic conditions.

Each step presents unique challenges that can impact yield and purity. This guide will address these issues systematically.

G cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Hydrolysis A 4-Amino-2-(trifluoromethyl)benzonitrile B 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile A->B  Methanesulfonyl Chloride (MsCl)  Pyridine or TEA  Anhydrous DCM/THF C 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid B->C  Acid (H2SO4) or Base (NaOH)  Heat (Reflux)  Aqueous Workup G cluster_0 Sulfonylation Step cluster_1 Hydrolysis Step start Problem Identified: Low Yield / Stalled Reaction s1 Check for Moisture: Use Anhydrous Solvents/Glassware Run under Inert Atmosphere start->s1 h1 Increase Reagent Concentration: Stronger Acid (H2SO4) or Base (NaOH) start->h1 s2 Optimize Base: Use Pyridine/TEA Check Stoichiometry (≥1 eq) s1->s2 s3 Increase Reaction Time/Temp: Monitor by TLC Gentle heat (40°C) s2->s3 end Problem Resolved s3->end h2 Increase Temperature/Time: Ensure vigorous reflux Extend reaction to 24-48h h1->h2 h3 Check for Sulfonamide Cleavage: Analyze crude by LC-MS Use milder conditions if cleavage occurs h2->h3 h3->end

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist This guide provides an in-depth technical overview for the synthesis of 4-(Methylsulfonamido)-2...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Desk of the Senior Application Scientist

This guide provides an in-depth technical overview for the synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (CAS 1314406-51-3).[1] We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and establish self-validating protocols to ensure reproducibility and high yields. Our discussion is grounded in established mechanisms of sulfonamide bond formation and tailored to the specific challenges presented by this molecule's structure.

Part 1: Strategic Synthesis Overview

The most reliable and common synthetic approach to this molecule involves the N-sulfonylation of an aniline derivative with methanesulfonyl chloride (MsCl). However, the presence of the carboxylic acid group introduces a critical decision point in the synthetic strategy: direct sulfonylation versus a protection/deprotection sequence.

The primary challenge is the acidic proton of the carboxylic acid, which can compete with the amine for the base, and the carboxylate, which can potentially react under certain conditions. Therefore, two primary pathways must be considered.

Workflow: Choosing Your Synthetic Pathway

The following workflow diagram outlines the strategic decision-making process. The choice between Pathway A (direct) and Pathway B (protection) depends on the scale of the reaction, the purity requirements, and the ease of separating the final product from the starting material. In our experience, Pathway B offers more control and generally leads to a cleaner product, simplifying downstream purification.

G cluster_path_a Pathway A: Direct Sulfonylation cluster_path_b Pathway B: Protection Strategy (Recommended) start Start: 4-Amino-2-(trifluoromethyl)benzoic Acid direct_sulf Direct Sulfonylation (e.g., MsCl, Pyridine or aq. NaOH) start->direct_sulf ester Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) start->ester direct_workup Aqueous Work-up & Purification direct_sulf->direct_workup Challenges: - Competing side reactions - Potential for lower yield end_product Product: 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid direct_workup->end_product ester_sulf Step 2: Sulfonylation (e.g., MsCl, Et₃N, DCM) ester->ester_sulf Protects carboxylic acid hydrolysis Step 3: Saponification (e.g., LiOH, THF/H₂O) ester_sulf->hydrolysis Forms sulfonamide hydrolysis->end_product

Caption: Strategic workflow for synthesizing the target compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is a protection strategy (Pathway B) generally recommended?

A: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) offers several distinct advantages. First, it removes the acidic proton, preventing it from interfering with the base used in the sulfonylation step. This leads to a cleaner reaction with fewer side products. Second, the ester intermediate is typically less polar than the starting acid, making it easier to separate from any unreacted starting material using column chromatography. Finally, the reaction conditions for sulfonylation are often more compatible with the ester, improving overall yield and reproducibility.

Q2: What are the most critical parameters to control during the sulfonylation step?

A: Three parameters are paramount for a successful sulfonylation:

  • Stoichiometry: The molar ratio of the amine to methanesulfonyl chloride is crucial. Using a large excess of MsCl can lead to di-sulfonylation, a common side product.[2] A ratio of 1:1.05 or 1:1.1 is typically sufficient.

  • Anhydrous Conditions: Methanesulfonyl chloride readily hydrolyzes in the presence of water to form methanesulfonic acid.[2] This consumes the reagent and complicates purification. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Temperature Control: The reaction is exothermic. Adding the methanesulfonyl chloride slowly at a reduced temperature (e.g., 0 °C) helps to control the reaction rate, minimize the formation of byproducts, and prevent runaway reactions.

Q3: Which base should I choose for the sulfonylation reaction?

A: The choice of base is critical. For non-aqueous conditions (with an ester intermediate), a tertiary amine like triethylamine (Et₃N) or a milder base like pyridine is common. Pyridine can also serve as the solvent. For direct sulfonylation on the acid (Pathway A), an aqueous base like sodium hydroxide (the Schotten-Baumann reaction) can be used, but pH control is essential to keep the amine nucleophilic while neutralizing the generated HCl.

BaseTypical SolventKey Considerations
Triethylamine (Et₃N) DCM, THF, AcetonitrileStrong, non-nucleophilic. Triethylammonium salt byproduct is often easily removed by an aqueous wash.
Pyridine Pyridine (as solvent)Weaker base, can also catalyze the reaction. Can be difficult to remove during work-up.
Aq. NaOH / K₂CO₃ Biphasic (e.g., DCM/H₂O)Used for Schotten-Baumann conditions. Requires vigorous stirring. pH must be carefully managed.

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Formation Q: My reaction has stalled, or the yield is extremely low. What are the likely causes?

A: This issue typically points to a problem with one of the core reaction components.

  • Cause 1: Inactive Methanesulfonyl Chloride (MsCl). MsCl is susceptible to hydrolysis. If it has been stored improperly or is old, it may be inactive.

    • Solution: Use a fresh bottle of MsCl or distill the old reagent under reduced pressure before use.

  • Cause 2: Insufficient Base. The reaction generates one equivalent of HCl, which must be neutralized. If less than one equivalent of base is used, the reaction mixture will become acidic, protonating the starting amine and shutting down the reaction.

    • Solution: Ensure you are using at least 1.1 equivalents of a tertiary amine base (like Et₃N) or 2.1 equivalents if using a base like K₂CO₃.

  • Cause 3: Low Reaction Temperature. While starting the reaction at 0 °C is recommended for control, some reactions may require warming to room temperature to proceed to completion.

    • Solution: Monitor the reaction by TLC or LC-MS. If no progress is observed after 1-2 hours at 0 °C, allow the reaction to slowly warm to room temperature and continue monitoring.

Problem: A Major, Less Polar Impurity is Observed Q: I see a significant side product that runs higher (less polar) on my TLC plate than the desired product. What could it be?

A: This is a classic sign of di-sulfonylation, where a second methanesulfonyl group is added to the nitrogen atom of the newly formed sulfonamide.[2] The resulting N,N-bis(methylsulfonyl)aniline derivative is significantly less polar.

G Mechanism of Di-sulfonylation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Main_Rxn Main_Rxn Side_Rxn Side_Rxn Amine R-NH₂ MsCl1 + MsCl - HCl Amine->MsCl1 Product R-NHSO₂Me (Desired Product) MsCl2 + MsCl, Base - HCl Product->MsCl2 Side_Product R-N(SO₂Me)₂ (Di-sulfonylation Impurity) MsCl1->Product MsCl2->Side_Product

Caption: Formation of the di-sulfonylation side product.

  • Cause: The sulfonamide proton is weakly acidic and can be deprotonated by the base, especially if a strong base is used or if there is a high local concentration of MsCl.

  • Solutions:

    • Control Stoichiometry: Do not use a large excess of MsCl. Use 1.05 to 1.1 equivalents.

    • Slow Addition: Add the MsCl dropwise via a syringe pump over 30-60 minutes to the cooled solution of the amine and base. This prevents a high local concentration of the electrophile.

    • Use a Milder Base: If di-sulfonylation is persistent with Et₃N, consider using pyridine, which is less effective at deprotonating the sulfonamide.

Problem: Difficulty with Final Ester Hydrolysis Q: I am trying to hydrolyze the methyl ester to the final acid, but the reaction is either incomplete or I see degradation. What are the optimal conditions?

A: Saponification of the ester must be performed under conditions that do not cleave the sulfonamide bond.

  • Cause 1: Conditions are too harsh. High concentrations of NaOH or high temperatures can lead to cleavage of the sulfonamide C-N or S-N bonds.

  • Solution: Use milder conditions. Lithium hydroxide (LiOH) is the preferred reagent. A standard protocol is to use 1.5-2.0 equivalents of LiOH in a mixed solvent system like THF/water (3:1) at room temperature. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed (typically 2-4 hours).

  • Cause 2: Incomplete Reaction. If the reaction is sluggish at room temperature, it can be gently heated to 40 °C. Avoid prolonged heating.

  • Work-up Procedure: After hydrolysis is complete, carefully acidify the cooled reaction mixture with 1M HCl to a pH of ~2-3. The product should precipitate and can be collected by filtration. If it oils out, extract with a suitable organic solvent like ethyl acetate.

Part 4: Detailed Experimental Protocol (Pathway B)

This protocol is a self-validating system for a ~5g scale synthesis.

Protocol 4.1: Methyl 4-amino-2-(trifluoromethyl)benzoate (Esterification)

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-amino-2-(trifluoromethyl)benzoic acid (5.0 g, 24.4 mmol).

  • Reagents: Add methanol (100 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (2.0 mL) while stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • Monitoring (Checkpoint): Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes). The product spot should be significantly less polar than the starting material spot.

  • Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Carefully add saturated aqueous sodium bicarbonate solution until the pH is ~8 to neutralize the acid.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester, which can be used in the next step without further purification.

Protocol 4.2: Methyl 4-(methylsulfonamido)-2-(trifluoromethyl)benzoate (Sulfonylation)

  • Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude methyl ester from the previous step (~24.4 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (4.1 mL, 29.3 mmol, 1.2 eq). Cool the solution to 0 °C in an ice bath.

  • Sulfonylation: In a separate syringe, take up methanesulfonyl chloride (2.1 mL, 26.8 mmol, 1.1 eq). Add the MsCl dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring (Checkpoint): Monitor by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 50 mL of 1M HCl (aq). Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (1 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfonamide ester.

Protocol 4.3: 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (Saponification)

  • Setup: Dissolve the crude sulfonamide ester from the previous step (~24.4 mmol) in a mixture of THF (90 mL) and water (30 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (1.54 g, 36.6 mmol, 1.5 eq). Stir vigorously at room temperature.

  • Monitoring (Checkpoint): Monitor the reaction every hour by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

  • Work-up: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and cool in an ice bath.

  • Precipitation: Slowly acidify with 1M HCl to pH 2-3. A white precipitate should form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product.

References

  • BenchChem. (2025). Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Welcome to the technical support center for the synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (Cas No. 1314406-51-3). This guide is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid (Cas No. 1314406-51-3). This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently address challenges in your experimental work.

I. Synthetic Strategy Overview

The synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid typically proceeds through a multi-step pathway. A common and effective route begins with a substituted benzonitrile, which is then converted to the final benzoic acid product. This strategy allows for the sequential introduction of the required functional groups, providing good control over the final product's structure.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A Starting Material: 4-Amino-2-(trifluoromethyl)benzonitrile B Step 1: Sulfonylation A->B Methanesulfonyl chloride, Pyridine or other base C Intermediate: 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile B->C Formation of sulfonamide D Step 2: Hydrolysis C->D Acid or base catalysis E Final Product: 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid D->E Conversion of nitrile to carboxylic acid

Caption: A typical two-step synthetic workflow for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, starting from 4-Amino-2-(trifluoromethyl)benzonitrile.

II. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.

Step 1: Sulfonylation of 4-Amino-2-(trifluoromethyl)benzonitrile

In this step, the amino group of 4-Amino-2-(trifluoromethyl)benzonitrile is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding sulfonamide.

Q1: Low or no conversion to the sulfonamide intermediate.

  • Possible Cause 1: Inactive Reagents. Methanesulfonyl chloride is sensitive to moisture and can hydrolyze over time. The base, such as pyridine, should also be anhydrous.

    • Solution: Use freshly opened or properly stored methanesulfonyl chloride. Ensure all solvents and bases are anhydrous. Consider using a stronger, non-nucleophilic base like triethylamine if pyridine is ineffective.

  • Possible Cause 2: Inadequate Reaction Temperature. The reaction may be too slow at low temperatures.

    • Solution: While the initial addition of methanesulfonyl chloride should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction mixture can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Possible Cause 3: Steric Hindrance. The trifluoromethyl group at the ortho position can sterically hinder the approach of the sulfonylating agent to the amino group.

    • Solution: This is an inherent challenge with this substrate. Increasing the reaction time or using a slight excess of methanesulfonyl chloride (1.1 to 1.2 equivalents) can help drive the reaction to completion.

Q2: Formation of multiple products observed on TLC.

  • Possible Cause 1: Di-sulfonylation. The sulfonamide nitrogen can be further sulfonated under harsh conditions, although this is less common.

    • Solution: Avoid using a large excess of methanesulfonyl chloride. Stick to a stoichiometric amount or a slight excess.

  • Possible Cause 2: Side reactions involving the nitrile group. While generally stable, the nitrile group can undergo side reactions under certain conditions.

    • Solution: Maintain a controlled temperature and avoid overly harsh basic conditions.

Step 2: Hydrolysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile

The nitrile group of the intermediate is hydrolyzed to a carboxylic acid. This can be achieved under acidic or basic conditions.

Q1: Incomplete hydrolysis of the nitrile to the carboxylic acid.

  • Possible Cause 1: Insufficiently strong acidic or basic conditions. The electron-withdrawing nature of the trifluoromethyl and sulfonamido groups can make the nitrile less susceptible to hydrolysis.

    • Solution (Acid Hydrolysis): Use a concentrated acid such as 18 M sulfuric acid.[1][2] The reaction may require elevated temperatures and prolonged reaction times. Be aware that strong acid at high temperatures can potentially lead to decomposition.

    • Solution (Base Hydrolysis): Use a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as ethanol or a mixture of water and a co-solvent. Refluxing the mixture is typically necessary.

  • Possible Cause 2: Poor solubility of the starting material. The sulfonamide intermediate may not be fully soluble in the reaction medium, leading to a slow reaction rate.

    • Solution: For base-catalyzed hydrolysis, adding a co-solvent like ethanol or dioxane can improve solubility. For acid-catalyzed hydrolysis, ensure vigorous stirring to maximize the surface area of the suspended solid.

Q2: Decomposition of the product during hydrolysis.

  • Possible Cause: Harsh reaction conditions. Prolonged exposure to high temperatures and extreme pH can lead to the degradation of the product. The sulfonamide bond can also be susceptible to cleavage under very strong acidic conditions.

    • Solution: Monitor the reaction closely using TLC. Once the starting material is consumed, work up the reaction immediately. If decomposition is a significant issue, consider using milder hydrolysis conditions, even if it means a longer reaction time or lower conversion. It's a balance between reaction rate and product stability.

Q3: Difficulty in isolating the final product.

  • Possible Cause: Product is soluble in the aqueous work-up solution. The carboxylic acid product can form a salt and remain in the aqueous layer, especially if the pH is not properly adjusted.

    • Solution: After hydrolysis, carefully adjust the pH of the reaction mixture. If using acid hydrolysis, neutralize with a base until the product precipitates. If using base hydrolysis, acidify the mixture with a strong acid (e.g., HCl) to a pH of around 1-2 to precipitate the carboxylic acid.[3] Cool the mixture in an ice bath to maximize precipitation before filtering.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting material for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile?

A common precursor is m-trifluoromethyl fluorobenzene.[4] This can undergo bromination, cyanation, and then ammonolysis to yield 4-Amino-2-(trifluoromethyl)benzonitrile.[4]

Q2: What are some alternative methods for introducing the sulfonamide group?

While using methanesulfonyl chloride is common, you can also consider using methanesulfonic anhydride in the presence of a suitable base. This can sometimes be more reactive and may be beneficial if you are experiencing low conversion with the chloride.

Q3: How can I purify the final product, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid?

Recrystallization is a common and effective method for purifying the final product. A suitable solvent system needs to be determined experimentally, but mixtures of ethanol/water or acetic acid/water are often good starting points. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Q4: Are there any specific safety precautions I should take during this synthesis?

  • Methanesulfonyl chloride: is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated acids and bases: are highly corrosive. Handle with extreme care and appropriate PPE.

  • Nitrile compounds: can be toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

Q5: Can I use a different starting material, such as 4-amino-2-(trifluoromethyl)benzoic acid?

IV. Experimental Protocols

Protocol 1: Sulfonylation of 4-Amino-2-(trifluoromethyl)benzonitrile
  • Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to a beaker of ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile.

Protocol 2: Acid Hydrolysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile
  • To the crude 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 50-75% H₂SO₄).

  • Heat the mixture to reflux (temperature will depend on the acid concentration) and stir vigorously for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice.

  • The product should precipitate out of the solution. If not, adjust the pH with a base.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization.

V. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic AcidC₉H₈F₃NO₄S283.221314406-51-3
4-Amino-2-(trifluoromethyl)benzonitrileC₈H₅F₃N₂186.14654-70-6

VI. References

  • Caldwell, W. T., & Sayin, A. N. (1951). The Synthesis of Some Trifluoromethyl Derivatives of p-Aminobenzoic Acid, Sulfanilamide and p,p'-Diamino Diphenyl Sulfone. Journal of the American Chemical Society, 73(11), 5125–5127. [Link]

  • European Patent Office. EP0478390A1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. [Link]

  • Caldwell, W. T., & Sayin, A. N. (1951). The Synthesis of Some Trifluoromethyl Derivatives of p-Aminobenzoic Acid, Sulfanilamide and p,p'-Diamino Diphenyl Sulfone. Journal of the American Chemical Society. [Link]

  • Google Patents. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

  • Yao, L. S., et al. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856. [Link]

  • DeYong, A. E., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. The Journal of Organic Chemistry. [Link]

  • Autechaux, S. Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

  • Gucka, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(21), 5003. [Link]

  • Abbas, K. A. (2005). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A, 60(8), 603-608. [Link]

  • Martinez, A., et al. (2018). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 23(8), 2043. [Link]

  • Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

  • ResearchGate. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. [Link]

  • ResearchGate. Figure S2. Study of hydrolysis of benzonitrile. [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226. [Link]

  • Yao, L. S., et al. (2012). 2-Methyl-sulfonyl-4-(trifluoro-meth-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1856. [Link]

Sources

Optimization

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid stability issues and solutions

Welcome to the technical support center for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical info...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. The insights provided herein are synthesized from established chemical principles of its constituent functional groups—sulfonamide, trifluoromethylated benzene, and carboxylic acid—to offer practical and scientifically grounded guidance.

I. Frequently Asked Questions (FAQs)

This section addresses common questions about the handling, storage, and inherent stability of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Q1: What are the primary functional groups in 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid and how do they influence its stability?

A1: The molecule contains three key functional groups: a sulfonamide (-SO₂NH-), a trifluoromethyl (-CF₃) group on a benzoic acid backbone.

  • Sulfonamide Group: This group is generally quite stable, particularly around neutral pH. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, which may lead to cleavage of the sulfur-nitrogen bond.[1][2]

  • Trifluoromethyl Group: The C-F bonds are exceptionally strong, making the -CF₃ group highly resistant to both chemical and metabolic degradation.[3] This moiety significantly enhances the molecule's overall stability.

  • Benzoic Acid Group: The carboxylic acid function makes the molecule acidic and influences its solubility in aqueous solutions at different pH values. Under high temperatures, benzoic acid derivatives can undergo decarboxylation.[4]

Q2: What are the recommended storage conditions for solid 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid?

A2: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A standard recommendation would be storage at 2-8°C, protected from moisture and light to prevent potential hydrolytic and photolytic degradation.

Q3: How should I prepare stock solutions of this compound? What solvents are recommended?

A3: Due to the carboxylic acid moiety, the compound's solubility is pH-dependent. For initial stock solutions, polar aprotic solvents such as DMSO or DMF are recommended. For aqueous buffers, solubility will be significantly higher at pH values above the compound's pKa, as the carboxylate salt is more soluble than the free acid. When preparing aqueous solutions, it is advisable to start with a concentrated stock in an organic solvent and then dilute it into the desired aqueous buffer.

Q4: Is 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid sensitive to light?

A4: While the trifluoromethyl group is photochemically stable, aromatic systems and sulfonamides can be susceptible to photodegradation.[5] Therefore, it is best practice to handle the compound and its solutions under subdued light or in amber-colored vials to minimize the risk of photolytic degradation.

II. Troubleshooting Guide

This section provides solutions to common experimental problems encountered when working with 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Problem Potential Cause(s) Troubleshooting Steps
Unexpected degradation observed in an aqueous formulation. pH-mediated hydrolysis: The sulfonamide linkage may be susceptible to cleavage under strongly acidic or basic conditions.1. Analyze the pH of your formulation. Sulfonamides are generally most stable at a neutral pH.[1] 2. If possible, adjust the pH of your formulation to be within the range of 6.0-7.5. 3. Perform a forced degradation study to understand the compound's stability profile across a range of pH values (see Protocol 2).
Inconsistent results in biological assays. Poor solubility or precipitation: The compound may be precipitating out of the assay medium, leading to variable effective concentrations.1. Visually inspect your assay wells for any signs of precipitation. 2. Consider using a lower concentration of the compound. 3. Increase the percentage of co-solvent (e.g., DMSO) in your final assay medium, ensuring it does not exceed a concentration that affects your biological system. 4. Evaluate the pH of your assay medium; adjusting it may improve solubility.
Appearance of a new peak in HPLC analysis over time. Degradation of the compound: This could be due to hydrolysis, photolysis, or reaction with other components in the solution.1. Identify the degradation product. A common degradation pathway for sulfonamides involves the cleavage of the S-N bond, which could result in sulfanilic acid derivatives.[6] 2. Review the storage and handling conditions of your solutions. Ensure they are protected from light and stored at an appropriate temperature. 3. Check for any reactive excipients in your formulation that might be incompatible with the compound.
Difficulty in achieving a desired concentration in an aqueous buffer. Low aqueous solubility of the free acid form: The compound is likely to have low solubility at acidic pH.1. Try dissolving the compound in a slightly basic buffer (e.g., pH 7.4-8.0) to form the more soluble carboxylate salt. 2. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. 3. The use of solubility-enhancing excipients, such as cyclodextrins, could be explored for specific formulations.

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in DMSO.

  • Weighing: Accurately weigh a precise amount of the solid compound. For a 10 mM solution, you will need to calculate the required mass based on the compound's molecular weight.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound in a volumetric flask.

  • Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved. Sonication can be used if necessary to aid dissolution.

  • Storage: Store the stock solution in an amber vial at -20°C for long-term use. For short-term use, it can be stored at 2-8°C.

Protocol 2: Forced Degradation Study

This study is designed to investigate the stability of the compound under various stress conditions.

  • Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in different media:

    • 0.1 N HCl (acidic hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • 3% H₂O₂ (oxidative degradation)

    • Water (neutral hydrolysis)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours). Also, expose a solution in water to UV light to assess photostability.

  • Analysis: At each time point, take an aliquot from each solution, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Evaluation: Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed sample. Calculate the percentage of degradation and identify any major degradation products.

IV. Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway

G 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid 4-Amino-2-(trifluoromethyl)benzoic Acid 4-Amino-2-(trifluoromethyl)benzoic Acid 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid->4-Amino-2-(trifluoromethyl)benzoic Acid Acidic/Basic Hydrolysis (S-N Cleavage) Methanesulfonic Acid Methanesulfonic Acid 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid->Methanesulfonic Acid Acidic/Basic Hydrolysis (S-N Cleavage)

Caption: Potential hydrolytic cleavage of the sulfonamide bond.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis Stock Solution Stock Solution Stress Conditions\n(Acid, Base, Oxidative, Light) Stress Conditions (Acid, Base, Oxidative, Light) Stock Solution->Stress Conditions\n(Acid, Base, Oxidative, Light) HPLC Analysis HPLC Analysis Stress Conditions\n(Acid, Base, Oxidative, Light)->HPLC Analysis Peak Purity & Degradation Calculation Peak Purity & Degradation Calculation HPLC Analysis->Peak Purity & Degradation Calculation

Caption: Workflow for conducting a forced degradation study.

V. References

  • Harrold, M. W., & Zavod, R. M. (2013). Basic Concepts in Medicinal Chemistry. American Society of Health-System Pharmacists.

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272.

  • Yang, H., et al. (2010). Environmentally Benign Nanoparticles for the Photocatalytic Degradation of Pharmaceutical Drugs. Catalysis Today, 151(1-2), 94-100.

  • Lindquist, N., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. The Journal of Physical Chemistry A, 115(24), 6483–6490.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

  • Boreen, M. A., & Arnold, W. A. (2018). Photochemical Fate of Sulfonamide Antibiotics: A Review. Environmental Science & Technology, 52(10), 5477-5494.

Sources

Troubleshooting

overcoming solubility problems with 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Welcome to the technical support center for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.

Understanding the Molecule: A Structural Perspective

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is a complex molecule with distinct functional groups that dictate its physicochemical properties. The presence of a carboxylic acid group, a sulfonamide linkage, and a trifluoromethyl group all contribute to its characteristically low aqueous solubility. The trifluoromethyl group, a strong electron-withdrawing group, increases lipophilicity and can enhance metabolic stability.[1][2] The carboxylic acid and sulfonamide moieties provide opportunities for pH-dependent solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid?

A1: The low aqueous solubility is a result of a combination of factors inherent to its molecular structure:

  • High Lipophilicity: The trifluoromethyl (CF3) group significantly increases the lipophilicity of the molecule, favoring partitioning into non-polar environments over aqueous media.[1][3]

  • Crystalline Structure: Poorly soluble compounds often exist in a stable crystalline lattice, which requires substantial energy to break down during dissolution.

  • Weakly Acidic Nature: As a weak acid, the molecule is predominantly in its neutral, less soluble form at acidic and neutral pH.[4][5]

Q2: What are the predicted pKa values for this compound, and how do they influence solubility?

  • Carboxylic Acid pKa: The benzoic acid moiety is expected to have a pKa in the range of 2.5-3.5. The presence of two strong electron-withdrawing groups (trifluoromethyl and methylsulfonamido) will significantly increase its acidity compared to benzoic acid (pKa ~4.2).[2][8]

  • Sulfonamide pKa: The sulfonamide proton is also acidic, with a predicted pKa in the range of 8-10. Benzenesulfonamide itself has a pKa of about 10.1.[9]

This dual acidic nature means the molecule's charge state is highly dependent on pH, which is the primary lever for manipulating its solubility.

Q3: Can I simply dissolve the compound in DMSO for my in vitro assays?

A3: While highly soluble in DMSO, using high concentrations of DMSO in cell-based assays can lead to artifacts and cellular toxicity. It is always advisable to prepare a high-concentration stock in DMSO and then dilute it into your aqueous assay buffer to a final DMSO concentration that is non-toxic to your system (typically well below 0.5%). Be mindful of potential precipitation upon dilution.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: The compound precipitates out of my aqueous buffer during dilution from an organic stock.

This is a common issue when diluting a concentrated stock from a solvent like DMSO into an aqueous buffer where the compound has low solubility.

start Precipitation upon dilution ph_check Is the buffer pH > 5? start->ph_check cosolvent_check Is a co-solvent present? ph_check->cosolvent_check No success Solubility Achieved ph_check->success Yes surfactant_check Is a surfactant present? cosolvent_check->surfactant_check No cosolvent_check->success Yes ph_adjust Increase buffer pH to > pKa of COOH (e.g., pH 7.4) surfactant_check->ph_adjust No surfactant_check->success Yes add_cosolvent Add a water-miscible co-solvent (e.g., Ethanol, PEG 300) ph_adjust->add_cosolvent add_surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) add_cosolvent->add_surfactant add_surfactant->success

Caption: Troubleshooting workflow for precipitation.

  • Principle: By raising the pH of the aqueous buffer above the pKa of the carboxylic acid group, the molecule will be deprotonated to its more soluble carboxylate salt form.[4][10]

  • Procedure:

    • Prepare your desired buffer system (e.g., PBS, TRIS).

    • Titrate the pH of the buffer upwards using a suitable base (e.g., 1 M NaOH) to a final pH of 7.4 or higher.

    • Slowly add the concentrated stock solution of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid to the pH-adjusted buffer while vortexing.

    • Visually inspect for any signs of precipitation.

Issue 2: I need to prepare a formulation for in vivo studies, and pH adjustment alone is not sufficient or desirable.

For in vivo applications, extreme pH values can be problematic. A combination of formulation strategies is often necessary.

Co-solvents work by reducing the polarity of the aqueous vehicle, thereby improving the solubility of lipophilic compounds.[11][12] Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.[9]

Excipient Class Examples Typical Concentration Range (for animal studies) Mechanism of Action
Co-solvents PEG 300, PEG 400, Propylene Glycol, Ethanol10 - 40% (v/v)Reduces solvent polarity, decreasing the energy required to solvate the drug.
Surfactants Tween® 80, Polysorbate 20, Cremophor® EL1 - 10% (v/v)Forms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in the aqueous phase.
Complexing Agents Cyclodextrins (e.g., HP-β-CD)5 - 20% (w/v)Forms inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity.[13]

Table 1: Common excipients for enhancing the solubility of poorly soluble compounds.

  • Vehicle Preparation:

    • In a sterile container, combine the desired volume of the co-solvent (e.g., PEG 300) and surfactant (e.g., Tween® 80).

    • Add the aqueous component (e.g., saline or water for injection) to the desired final volume. For example, a common vehicle is 10% Tween® 80, 40% PEG 300, and 50% water.

  • Drug Solubilization:

    • Weigh the required amount of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

    • Slowly add the compound to the vehicle while stirring or vortexing.

    • Gentle warming (to 30-40°C) may be used to facilitate dissolution, but the final solution should be clear and particle-free at room temperature.

Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.

Inconsistent results can often be traced back to incomplete dissolution or precipitation of the compound in your assay.

Creating a salt of the parent compound is a robust method to significantly improve aqueous solubility and dissolution rate.[10][14] Given the acidic nature of the carboxylic acid, forming a salt with a suitable base is a viable strategy.

start Parent Compound (Weak Acid) reaction Acid-Base Reaction in suitable solvent start->reaction counterion Select Counter-ion (e.g., Na+, K+, Tromethamine) counterion->reaction isolation Crystallization & Isolation reaction->isolation result Salt Form (Improved Solubility) isolation->result

Caption: Workflow for salt formation.

  • Stoichiometric Calculation: Calculate the molar equivalents of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid and a strong base like sodium hydroxide (NaOH).

  • Dissolution: Dissolve the parent compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Reaction: Slowly add one molar equivalent of aqueous NaOH solution to the dissolved compound with stirring.

  • Isolation: The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure to yield the solid salt.

  • Characterization: Confirm salt formation and purity using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis). The resulting salt should exhibit significantly improved aqueous solubility.

By systematically applying these principles and troubleshooting steps, researchers can effectively overcome the solubility challenges presented by 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, leading to more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Vertex AI Search. (2024).
  • Pharma Excipients. (2022).
  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
  • Brainly. (2023).
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2022). Solubility Enhancement of Drugs.
  • PubMed Central (PMC). (2025).
  • IJSDR. (n.d.). Methods to boost solubility.
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • PubMed Central (PMC) - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • PubMed Central (PMC) - NIH. (n.d.).
  • Hovione. (2024).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • JOCPR. (n.d.).
  • ResearchGate. (n.d.).
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • CD Formul
  • PubMed Central (PMC). (2025).
  • Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • Merck Millipore. (n.d.).
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?
  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length?
  • American Pharmaceutical Review. (n.d.). Solubilizer Excipients.
  • Pearson. (n.d.).
  • ChemScene. (n.d.). 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid.
  • Lubrizol. (n.d.).
  • Scribd. (n.d.). Solubilizing Excipients Guide.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.).
  • MedchemExpress.com. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)benzoic acid 98 455-24-3.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)benzoic Acid | 455-24-3.

Sources

Optimization

Technical Support Center: Refining Purification Methods for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Introduction 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The purity of this compound is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active ingredient. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and refine purification protocols for this specific molecule. Drawing from established principles of organic chemistry and practical laboratory experience, this document addresses common challenges in a direct question-and-answer format, offering both procedural solutions and explanations of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid?

The two most effective and commonly employed methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization is the preferred method for removing small amounts of impurities, especially when the crude product is already of moderate-to-high purity (>90%). It leverages differences in solubility between the target compound and impurities in a chosen solvent system at varying temperatures.

  • Flash Column Chromatography is ideal for separating the target compound from significant quantities of impurities, particularly those with similar polarity. This technique utilizes a stationary phase (like silica gel) and a mobile phase (a solvent system) to separate components based on their differential adsorption.

Q2: How do I choose the best initial purification strategy?

The optimal strategy depends on the scale of your synthesis and the impurity profile of your crude material. A logical approach is outlined in the decision-making workflow below. Generally, for multi-gram scales with relatively minor impurities, recrystallization is more efficient. For complex mixtures or small-scale purifications where maximizing recovery of pure material is critical, column chromatography is often the better choice.

Diagram 1: Purification Method Selection Workflow

start Crude Product Analysis (TLC, HPLC, or NMR) impurity_check What is the impurity profile? start->impurity_check scale_check_recryst What is the scale? impurity_check->scale_check_recryst Minor impurities with different polarity scale_check_chrom What is the scale? impurity_check->scale_check_chrom Significant impurities or impurities with similar polarity recrystallization Attempt Recrystallization scale_check_recryst->recrystallization > 1 gram chromatography Perform Column Chromatography scale_check_recryst->chromatography < 1 gram scale_check_chrom->chromatography Any scale final_purity Assess Final Purity (HPLC, MP, NMR) recrystallization->final_purity chromatography->final_purity

Caption: Decision tree for selecting an appropriate purification method.

Q3: How do I assess the purity of the final product?

A combination of analytical techniques should be used to confirm the purity of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, capable of detecting non-volatile impurities. A reversed-phase C18 column is typically effective.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can reveal the presence of structurally similar impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present several challenges. This section addresses the most common issues.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. This is often caused by using a solvent in which the compound is too soluble or by cooling the solution too rapidly.

Corrective Actions:

  • Re-heat the mixture to dissolve the oil.

  • Add a small amount of additional "soluble" solvent (the solvent in which your compound is more soluble) to increase the total solvent volume.[3][4] This keeps the compound dissolved for longer as it cools, allowing it to reach a temperature below its melting point before saturation is achieved.

  • Ensure the solution cools slowly. Allowing the flask to cool at room temperature before moving to an ice bath can promote proper crystal formation.[5]

Q5: I've cooled my solution, but no crystals have formed. What should I do?

Answer: The failure of a compound to crystallize from a clear solution often indicates one of two issues: either too much solvent was used, or the solution is in a stable, supersaturated state that requires induction to begin crystallization.[6]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[3][5][6]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a template for further crystallization.[5][6]

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[3][6]

  • Add an Anti-Solvent: If using a single-solvent system, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble, but which is miscible with the first solvent. Add the anti-solvent dropwise to the solution until it becomes faintly cloudy, then heat slightly to clarify and cool slowly.[6]

Diagram 2: Recrystallization Troubleshooting Workflow

start Recrystallization Problem Occurs issue What is the issue? start->issue oiling_out Compound 'Oiled Out' issue->oiling_out Liquid droplets appear no_crystals No Crystals Formed issue->no_crystals Solution remains clear low_yield Yield is Poor issue->low_yield Few crystals recovered solution_oil 1. Re-heat to dissolve oil. 2. Add more 'soluble' solvent. 3. Cool slowly. oiling_out->solution_oil solution_no_crystals 1. Try to induce (scratch/seed). 2. If fails, boil off some solvent. 3. Re-cool slowly. no_crystals->solution_no_crystals solution_low_yield 1. Minimize solvent in future runs. 2. Recover more product from mother liquor (evaporate solvent, re-purify). low_yield->solution_low_yield

Caption: A workflow for diagnosing and solving common recrystallization issues.

Q6: My product crystallized, but the yield is very low. How can I improve it?

Answer: A low yield is typically a consequence of using too much solvent, which causes a significant amount of the product to remain dissolved in the mother liquor even after cooling.[3] Other causes include premature crystallization during a hot filtration step or using too much decolorizing charcoal.[3]

Optimization Strategies:

  • Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. Avoid adding a large excess.[7]

  • Pre-heat Filtration Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter.[3]

  • Second Crop Recovery: Concentrate the mother liquor (the liquid left after filtration) by boiling off some solvent and re-cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Dichloromethane)

This protocol is based on literature suggesting dichloromethane is a suitable recrystallization solvent for a closely related analog, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid.[1][8] Always perform a small-scale test first to confirm solvent suitability.[9]

  • Solvent Selection: Place a small amount (~20 mg) of the crude solid in a test tube. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature but will dissolve it completely upon heating.[9]

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. Use a hot plate and add the solvent in small portions, bringing the solution to a boil between additions.[5][7]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-boil for a few minutes.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purity Assessment by Reversed-Phase HPLC

This method provides a general starting point for purity analysis. The conditions may need to be optimized for your specific system and impurity profile.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • HPLC-grade acetonitrile and water.

    • HPLC-grade acid modifier (e.g., formic acid or phosphoric acid).

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable diluent (e.g., acetonitrile or a mixture of acetonitrile/water) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Determine purity by calculating the area percentage of the main peak relative to the total area of all peaks.

Parameter Typical Condition Rationale
Mobile Phase A Water + 0.1% Formic AcidAcidifier to ensure the carboxylic acid is protonated for better peak shape.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient Start at 30% B, ramp to 95% B over 15 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 235 nmAromatic compounds typically absorb in this UV range. Wavelength may need optimization.[10]
Injection Vol. 10 µLStandard injection volume.

Table 1: Typical starting parameters for RP-HPLC analysis.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • National Center for Biotechnology Information. (2012). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. [Link]

  • Starshine Chemical. 4-(MethylsulfonaMido)-2-(trifluoroMethyl)benzoic Acid. [Link]

  • University of Missouri–St. Louis. Recrystallization of Benzoic Acid. [Link]

  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • Millersville University. The Recrystallization of Benzoic Acid. [Link]

  • Google Patents. (2007). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
  • ResearchGate. (2018). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

  • ResearchGate. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]

  • PubChem. 2-(Trifluoromethyl)benzoic acid. [Link]

  • US EPA. Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)- - Substance Details. [Link]

  • Taylor & Francis Online. (2023). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. [Link]

  • PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • PubChemLite. 4-(methylsulfonamido)benzoic acid (C8H9NO4S). [Link]

  • Google Patents. (2003). ZA200306327B - Purification of 2-nitro-4-methylsulphonylbenzoic acid.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Welcome to the technical support center for the synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid the formation of byproducts during this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Understanding the Synthetic Pathway and Potential Pitfalls

The synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid typically proceeds through a two-step process starting from 4-amino-2-(trifluoromethyl)benzonitrile. This involves the sulfonylation of the amino group followed by the hydrolysis of the nitrile to a carboxylic acid. Each of these steps presents unique challenges that can lead to the formation of byproducts and impurities.

Synthetic_Pathway 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile Intermediate_Sulfonamide Intermediate_Sulfonamide 4-Amino-2-(trifluoromethyl)benzonitrile->Intermediate_Sulfonamide  Methanesulfonyl Chloride, Base Final_Product 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Intermediate_Sulfonamide->Final_Product  Acid or Base Hydrolysis

Caption: General synthetic route for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the synthesis, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete hydrolysis of the nitrile intermediate.- Degradation of the product under harsh hydrolysis conditions.- Sub-optimal conditions for the sulfonylation reaction.- Monitor the hydrolysis reaction by TLC or HPLC to ensure complete conversion.- Employ milder hydrolysis conditions (e.g., enzymatic hydrolysis or controlled acid/base concentration).- Optimize the base and temperature for the sulfonylation step.
Presence of Unreacted Starting Material - Insufficient amount of methanesulfonyl chloride.- Inadequate reaction time or temperature for sulfonylation.- Use a slight excess (1.1-1.2 equivalents) of methanesulfonyl chloride.- Gradually increase the reaction temperature and monitor for completion.
Formation of a Di-sulfonated Byproduct - Use of a strong base or high temperatures during sulfonylation.- Use a milder base such as pyridine or triethylamine.- Maintain a lower reaction temperature (0-25 °C).
Presence of 4-Amino-2-(trifluoromethyl)benzoic Acid - Cleavage of the sulfonamide bond during nitrile hydrolysis.- Avoid excessively strong acidic or basic conditions and high temperatures during hydrolysis.
Incomplete Nitrile Hydrolysis (Amide Impurity) - Insufficiently harsh hydrolysis conditions or short reaction time.- Increase the concentration of the acid or base, or prolong the reaction time. Careful monitoring is crucial to avoid sulfonamide cleavage.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal base to use for the sulfonylation of 4-amino-2-(trifluoromethyl)benzonitrile?

A1: Pyridine is a highly recommended base for this reaction. It acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, without being overly strong to promote di-sulfonylation. Triethylamine is also a suitable alternative.

Q2: How can I monitor the progress of the nitrile hydrolysis reaction?

A2: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. A solvent system such as ethyl acetate/hexanes can be used. The starting material (nitrile) will have a different Rf value than the final product (carboxylic acid). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: I am observing the formation of an amide byproduct during hydrolysis. How can I drive the reaction to the carboxylic acid?

A3: The formation of the amide is an intermediate step in the hydrolysis of the nitrile. To push the reaction to completion, you can increase the reaction temperature or the concentration of the acid or base. However, be cautious as harsh conditions can lead to the cleavage of the sulfonamide group. A carefully controlled increase in temperature is often the most effective approach.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a highly effective method for purifying 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

Q5: Can I perform the hydrolysis step before the sulfonylation?

A5: While it is possible to synthesize 4-amino-2-(trifluoromethyl)benzoic acid first and then perform the sulfonylation, protecting the carboxylic acid group may be necessary. The sulfonyl chloride can react with the carboxylic acid to form a mixed anhydride. Therefore, the presented route (sulfonylation followed by hydrolysis) is generally more efficient.

IV. Optimized Experimental Protocol

This protocol is designed to minimize byproduct formation and maximize the yield and purity of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Step 1: Synthesis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile

  • To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Sulfonylation_Byproduct cluster_main Desired Reaction cluster_byproduct Byproduct Formation Amine 4-Amino-2-(trifluoromethyl)benzonitrile Desired_Product 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile Amine->Desired_Product Pyridine (Mild Base) Sulfonyl_Chloride Methanesulfonyl Chloride Sulfonyl_Chloride->Desired_Product Amine_2 4-Amino-2-(trifluoromethyl)benzonitrile Di-sulfonated Di-sulfonated Byproduct Amine_2->Di-sulfonated Strong Base Sulfonyl_Chloride_2 Methanesulfonyl Chloride (Excess) Sulfonyl_Chloride_2->Di-sulfonated

Caption: Desired sulfonylation reaction versus di-sulfonated byproduct formation.

Step 2: Hydrolysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzonitrile

  • Suspend the crude 4-(methylsulfonamido)-2-(trifluoromethyl)benzonitrile (1.0 eq) in a mixture of acetic acid and concentrated sulfuric acid (e.g., 3:1 v/v).

  • Heat the mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material and the intermediate amide.

  • After completion, cool the reaction mixture to room temperature and pour it onto ice.

  • Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the crude 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol).

Troubleshooting_Workflow start Analyze Crude Product by HPLC/TLC purity_check Is Purity >95%? start->purity_check byproduct_check Identify Major Impurity purity_check->byproduct_check No end Product Meets Specification purity_check->end Yes unreacted_sm Unreacted Starting Material byproduct_check->unreacted_sm Starting Material amide Amide Intermediate byproduct_check->amide Amide other Other Byproducts byproduct_check->other Other solution_sm Optimize Sulfonylation: - Increase MeSO2Cl eq. - Increase reaction time/temp. unreacted_sm->solution_sm solution_amide Optimize Hydrolysis: - Increase reaction time/temp. - Increase acid concentration. amide->solution_amide solution_other Re-evaluate reaction conditions. Consider alternative purification. other->solution_other

Caption: A troubleshooting workflow for product analysis and optimization.

V. References

  • Synthesis of 4-amino-2-trifluoromethylbenzonitrile: A common starting material for the synthesis described. The purity of this intermediate is crucial for the final product. [1][2]

  • Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing: This article highlights the importance of the starting material as a key pharmaceutical intermediate. [3]

  • Hydrolysis of Benzonitriles: This paper discusses the mechanism of acid-catalyzed hydrolysis of benzonitriles, which is the final step in the synthesis. Understanding the mechanism can help in optimizing the reaction conditions. [4]

  • General Sulfonamide Formation: This resource provides a general overview of the formation of sulfonamides from sulfonyl chlorides and amines. [5]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the biological activity of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid and its derivat...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the biological activity of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid and its derivatives. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental workflows. The guidance herein is grounded in established scientific principles and field-proven insights to facilitate the successful progression of your research.

Part 1: Foundational Knowledge & Initial Considerations

The core structure, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, presents a unique scaffold for medicinal chemistry exploration. The electron-withdrawing nature of the trifluoromethyl group and the hydrogen bonding capabilities of the sulfonamido and carboxylic acid moieties are critical determinants of its biological interactions.[1] Enhancing the biological activity of derivatives of this compound often involves a multifaceted approach, including synthetic modifications, formulation optimization, and robust biological evaluation.

Frequently Asked Questions (FAQs): Getting Started

Q1: What are the key structural features of the 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid scaffold that I should focus on for modification?

A1: The primary points for modification to explore structure-activity relationships (SAR) are:

  • The Carboxylic Acid Group: Esterification or amidation can modulate polarity, cell permeability, and pro-drug potential.

  • The Sulfonamide Moiety: The N-H proton can be substituted, and the methyl group can be replaced with other alkyl or aryl groups to alter steric and electronic properties.[2][3]

  • The Aromatic Ring: Substitution on the phenyl ring can influence target binding and metabolic stability.

Q2: What initial biological assays are recommended for screening the activity of new derivatives?

A2: The choice of initial assays depends on the therapeutic target. However, for a general assessment of bioactivity, the following are recommended:

  • Cytotoxicity Assays: An MTT or similar assay is crucial to determine the concentration range for subsequent experiments and to identify compounds with potential anticancer activity.[4][5]

  • Antimicrobial Assays: Determination of the Minimum Inhibitory Concentration (MIC) is a standard method to assess antibacterial or antifungal properties.[4][6]

  • Target-Based Assays: If a specific enzyme or receptor is the hypothesized target, a direct in vitro assay measuring inhibition or activation should be prioritized.

Part 2: Synthesis and Characterization - Troubleshooting Guide

The synthesis of derivatives, particularly those containing a trifluoromethyl group, can present unique challenges.[7][8] This section addresses common issues encountered during the synthesis and purification of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid derivatives.

Common Synthesis Problems and Solutions
Problem Potential Cause(s) Troubleshooting Suggestions
Low reaction yield Incomplete reaction, side reactions, or difficult purification.Monitor reaction progress closely using TLC or LC-MS. Optimize reaction conditions (temperature, solvent, catalyst). Employ alternative purification techniques like preparative HPLC.
Difficulty in introducing the trifluoromethyl group Harsh reaction conditions required, leading to decomposition of starting material.Consider using milder trifluoromethylating reagents.[9] Protecting group strategies for sensitive functional groups may be necessary.
Poor solubility of reactants or products The planar and rigid nature of the aromatic core can lead to poor solubility.Experiment with a range of solvents with varying polarities. The use of co-solvents or gentle heating can also be beneficial.
Unexpected side products The trifluoromethyl group can influence the reactivity of the aromatic ring, leading to unexpected substitution patterns.[1]Thoroughly characterize all products using NMR, Mass Spectrometry, and if possible, X-ray crystallography to confirm the structure.[10]
Experimental Workflow: General Synthesis of an Amide Derivative

The following diagram outlines a generalized workflow for the synthesis of an amide derivative from the parent carboxylic acid.

Caption: General workflow for amide synthesis.

Part 3: Biological Activity Assays - Troubleshooting and FAQs

Once derivatives are synthesized and characterized, the next critical phase is the evaluation of their biological activity. This section provides guidance on common issues that can arise during in vitro assays.

Troubleshooting In Vitro Assays
Problem Potential Cause(s) Troubleshooting Suggestions
High variability between replicate wells in cell-based assays Inconsistent cell seeding, edge effects in the microplate, or compound precipitation.Ensure proper cell suspension before seeding. Avoid using the outer wells of the plate. Check the solubility of the compound in the assay medium.[11]
No dose-response relationship observed The compound may be inactive, tested at the wrong concentration range, or has precipitated out of solution.Perform a wider range of serial dilutions. Visually inspect the wells for any signs of precipitation. Consider a different vehicle for dissolving the compound.
Discrepancy between in vitro and in vivo results Poor bioavailability, rapid metabolism, or off-target effects.Conduct pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).[12] Perform additional in vitro assays to investigate potential off-target interactions.
False-positive results in high-throughput screening Compound interferes with the assay technology (e.g., fluorescence quenching or enhancement).Run control experiments with the compound in the absence of the biological target to check for assay interference.[13]
Frequently Asked Questions (FAQs): Biological Evaluation

Q3: My compound shows good activity in a biochemical assay but has no effect in a cell-based assay. What could be the reason?

A3: This is a common challenge. The primary reasons for this discrepancy are:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound might be actively pumped out of the cell by efflux pumps.

  • Rapid Intracellular Metabolism: The compound could be quickly metabolized into an inactive form within the cell.

Q4: How can I improve the solubility of my compounds for biological assays?

A4: Improving solubility is often critical for obtaining reliable data. Consider the following approaches:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Formulation with Excipients: For in vivo studies, formulation with agents like cyclodextrins or lipids can enhance solubility and bioavailability.

  • Salt Formation: If your compound has a basic or acidic center, forming a salt can significantly improve aqueous solubility.

Workflow for a Cell Viability (MTT) Assay

The following diagram illustrates the key steps in performing an MTT assay to assess the cytotoxic effects of your compounds.

Caption: Key steps of an MTT cell viability assay.[4]

Part 4: Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from a series of derivatives is essential for understanding the SAR and guiding the design of more potent compounds.

Key Considerations for SAR Analysis
  • Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, which can significantly impact the pKa of the carboxylic acid and the sulfonamide.[1] Consider how modifications to other parts of the molecule will influence the overall electronic properties.

  • Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding pocket of its biological target.[2]

  • Lipophilicity: The overall lipophilicity of the molecule, often expressed as logP, is a critical determinant of its ability to cross cell membranes and its pharmacokinetic properties.[1]

The following diagram illustrates the logical relationship in an iterative drug design cycle based on SAR.

SAR_Cycle Design Design Analogs Synthesize Synthesize Analogs Design->Synthesize Hypothesis-driven Test Biological Testing Synthesize->Test Purified Compounds Analyze Analyze SAR Test->Analyze Generate Data Analyze->Design New Hypotheses

Caption: The iterative cycle of SAR-based drug design.

By systematically applying the principles and troubleshooting guidance outlined in this technical support center, researchers can more effectively navigate the challenges of enhancing the biological activity of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid derivatives and accelerate their journey toward discovering novel therapeutic agents.

References

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  • Al-Ghanimi, A. A. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
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  • BenchChem. (n.d.). Structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors.
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  • Abdel-Wahab, B. F., et al. (2021). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate.
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  • Wang, X., et al. (2023). Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing.
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  • Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
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  • PubChem. (n.d.). 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid.
  • Galal, K. A., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed.

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Troubleshooting

analytical interference with 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Introduction Welcome to the technical support center for the analytical challenges associated with novel substituted benzoic acid derivatives, with a special focus on compounds like 4-(Methylsulfonamido)-2-(trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the analytical challenges associated with novel substituted benzoic acid derivatives, with a special focus on compounds like 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid . This guide is designed for researchers, analytical scientists, and drug development professionals who may be working with this, or structurally similar, uncharacterized molecules.

Our investigation reveals that 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is not a widely documented compound with established, standardized analytical methods. This situation is common in pharmaceutical research and development when dealing with new chemical entities (NCEs). Therefore, this guide provides a framework for method development, troubleshooting, and validation from first principles, leveraging established knowledge from analogous structures. The core functional groups—a benzoic acid, a sulfonamide, and a trifluoromethyl group—each present unique analytical behaviors. Understanding these is key to developing robust methods.

This document will provide field-proven insights into overcoming common interferences and analytical hurdles in a structured, question-and-answer format, supplemented with detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Method Development & Initial Analysis

Q1: I can't find a standard analytical method for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. Where do I start?

A1: It is not uncommon for novel compounds or specialized intermediates to lack published methods. The most effective starting point is to build a method based on a well-characterized analogue. A prime example is Celecoxib , which is chemically designated as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1yl]benzenesulfonamide[1]. It shares two critical functional groups with your analyte: the trifluoromethyl group and a sulfonamide moiety attached to a phenyl ring.

Begin by adapting a reversed-phase high-performance liquid chromatography (RP-HPLC) method used for Celecoxib. A typical starting point would be a C18 column with a mobile phase consisting of an acetonitrile and water gradient, often with a formic acid modifier to control the ionization of the acidic benzoic acid group[2].

Q2: How do the different functional groups on my molecule influence the choice of analytical technique?

A2: Each functional group introduces specific properties that guide your analytical choices:

  • Benzoic Acid Group: This acidic moiety makes the compound suitable for RP-HPLC, as its retention can be controlled by adjusting the mobile phase pH. It also provides a strong chromophore for UV detection.

  • Trifluoromethyl (CF3) Group: This is a highly electronegative group that increases the molecule's lipophilicity, leading to longer retention times in RP-HPLC. In mass spectrometry (MS), the CF3 group can lead to characteristic fragmentation patterns, such as the loss of a ·CF3 radical or neutral losses of HF or CF2[3].

  • Methylsulfonamido Group: The sulfonamide group is polar and can engage in secondary interactions with the stationary phase. It is also a key structural alert for potential matrix effects in bioanalytical methods[4].

Q3: What would be a good starting point for HPLC-UV method development?

A3: Based on methods for Celecoxib and other sulfonamides, a robust starting point would be:

  • Column: A C18 or a Phenyl-Hexyl column (4.6 x 150 mm, 5 µm)[2]. The Phenyl-Hexyl phase can offer alternative selectivity for aromatic compounds.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a shallow gradient, for example, 10% to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: Scan for the UV absorbance maximum (λmax), likely to be around 250-260 nm, similar to Celecoxib's λmax of ~253 nm[5].

  • Injection Volume: 10 µL[6].

This initial setup should be followed by optimization of the gradient, temperature, and pH to achieve the desired peak shape and resolution.

Troubleshooting & Interference

Q4: My peak shape is poor (tailing or fronting). What are the likely causes and solutions?

A4: Poor peak shape for a molecule like this is often due to secondary interactions or column overload.

  • Peak Tailing: This is common for acidic compounds. The cause is often interaction between the acidic benzoic acid group and residual, un-capped silanols on the silica-based column.

    • Solution 1: Decrease the mobile phase pH by using formic or trifluoroacetic acid. This ensures the benzoic acid is fully protonated, reducing its interaction with silanols.

    • Solution 2: Use a highly end-capped column or switch to a different stationary phase chemistry, such as a polymer-based or hybrid silica column.

  • Peak Fronting: This typically indicates column overload.

    • Solution: Reduce the mass of the analyte injected onto the column by lowering the sample concentration or the injection volume.

Q5: I am analyzing this compound in a biological matrix (plasma, urine) and suspect matrix effects are suppressing my signal in LC-MS. How do I confirm and mitigate this?

A5: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis and are frequently caused by co-eluting endogenous components like phospholipids[7]. Sulfonamides are known to be susceptible to such interferences[4].

  • Confirmation: The standard method to diagnose matrix effects is a post-column infusion experiment . Infuse a constant flow of your analyte solution into the LC eluent stream after the column and before the MS inlet. Then, inject an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.

  • Mitigation:

    • Improve Sample Preparation: Simple protein precipitation is often insufficient. Use more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components[8][9].

    • Chromatographic Separation: Modify your LC gradient to separate the analyte from the regions of ion suppression. A longer, shallower gradient can often resolve the analyte from interfering matrix components.

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds[10][11].

Q6: What are common analytical interferences for sulfonamides specifically?

A6: Besides matrix effects, sulfonamides can be subject to several interferences:

  • Co-administration of other drugs: Structurally similar drugs or metabolites can co-elute and interfere with the analysis[12].

  • Metabolites: The sulfonamide group can be metabolized (e.g., N-acetylation), leading to related compounds that may interfere with the parent drug's peak.

  • Sample pH: The extraction efficiency of sulfonamides is highly pH-dependent due to their amphoteric nature. Failure to control pH during sample preparation can lead to low and variable recovery[13].

Troubleshooting and Experimental Protocols

Protocol 1: HPLC Method Development Workflow

This protocol outlines the systematic steps for developing a robust HPLC method for a novel compound like 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Objective: To establish an HPLC-UV method with adequate retention, resolution, and peak symmetry.

Methodology:

  • Analyte Characterization:

    • Prepare a stock solution of the analyte in methanol or acetonitrile at 1 mg/mL.

    • Using a UV-Vis spectrophotometer, determine the absorbance maximum (λmax) by scanning from 200-400 nm[5]. This will be your primary detection wavelength.

  • Initial Screening (as per FAQ A3):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL of a 10 µg/mL solution.

    • Run a broad scouting gradient (e.g., 5% to 95% B in 15 min).

  • Optimization:

    • Gradient Adjustment: Based on the scouting run, narrow the gradient around the elution time of your analyte to improve resolution from any impurities.

    • pH Modification: If peak tailing is observed, consider using a stronger acid like 0.1% Trifluoroacetic Acid (TFA) to improve peak shape. Note that TFA can cause ion suppression in MS.

    • Organic Modifier: Perform runs with methanol as the organic modifier instead of acetonitrile. This changes selectivity and may resolve co-eluting peaks.

  • Validation:

    • Once an optimal method is found, validate it according to ICH guidelines for parameters like linearity, accuracy, precision, and specificity[1][14].

Protocol 2: Mitigating Matrix Interference with Solid-Phase Extraction (SPE)

Objective: To effectively remove interfering components from a plasma sample prior to LC-MS/MS analysis.

Methodology:

  • Cartridge Selection: Choose a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridge. HLB cartridges are effective for a wide range of analytes[15].

  • Sample Pre-treatment:

    • Thaw 500 µL of plasma sample.

    • Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH.

    • Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

  • SPE Procedure:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of methanol or a mixture like 5% ammonium hydroxide in methanol, depending on the SPE sorbent.

    • Dry-down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for injection[15].

Visualizations

Method Development Workflow

The following diagram illustrates the logical flow for developing and validating a new analytical method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation cluster_final Phase 4: Implementation start Define Analytical Goal (e.g., Purity, Quantification) char Characterize Analyte (Solubility, pKa, λmax) start->char screen Initial Method Screening (Column, Mobile Phase) char->screen optim Optimize Parameters (Gradient, pH, Temp) screen->optim validate ICH Validation (Linearity, Accuracy, Precision) optim->validate robust Assess Robustness (Vary Flow, Temp) validate->robust sop Finalize SOP robust->sop routine Routine Analysis sop->routine

Caption: A logical workflow for analytical method development.

Troubleshooting Peak Tailing

This decision tree provides a systematic approach to diagnosing and solving HPLC peak tailing.

PeakTailingTroubleshooting start Peak Tailing Observed check_overload Is peak height proportional to concentration? start->check_overload overload_yes Not Overload. Proceed to check secondary interactions. check_overload->overload_yes Yes overload_no Column Overload. Reduce sample concentration or injection volume. check_overload->overload_no No check_ph Is mobile phase pH << pKa of analyte? overload_yes->check_ph ph_yes pH is likely optimal. Consider column issues. check_ph->ph_yes Yes ph_no Analyte may be partially ionized. Decrease mobile phase pH (add 0.1% HCOOH or TFA). check_ph->ph_no No column_issue Possible Column Degradation or Silanol Interactions ph_yes->column_issue solution Solution: 1. Use a new column. 2. Switch to an end-capped column. 3. Use a different stationary phase. column_issue->solution

Caption: A decision tree for troubleshooting HPLC peak tailing.

Quantitative Data Summary

When developing an HPLC method, it is crucial to track how changes in parameters affect the chromatography. The table below provides an example of how to summarize optimization data.

Parameter ChangedValueRetention Time (min)Tailing FactorTheoretical Plates
Baseline Acetonitrile/Water (0.1% HCOOH)8.51.86500
pH Mobile phase with 0.1% TFA8.21.29800
Organic Modifier Methanol/Water (0.1% HCOOH)9.71.67200
Column Phenyl-Hexyl stationary phase7.91.39100

Data is illustrative and represents typical trends during method optimization.

References

  • Validated Analytical Method Development of Celecoxib in Bulk, Tablet and Rat Plasma by UV-Spectroscopy. Research Journal of Pharmacy and Technology. [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule. metfop. [Link]

  • A stability-indicating HPLC method to determine Celecoxib in capsule formulations. Drug Development and Industrial Pharmacy. [Link]

  • Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. MDPI. [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]

  • UV Spectrophotometric Method Development and Validation for Estimation of Celecoxib. IJPPR. [Link]

  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. [Link]

  • Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Food Protection. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. CORE. [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. [Link]

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PMC - NIH. [Link]

  • A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. The Journal of Chemical Physics. [Link]

  • Drug interference with biochemical laboratory tests. PMC - NIH. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

For researchers, scientists, and drug development professionals, the rigorous validation of a new chemical entity's biological target is a cornerstone of preclinical development. This guide provides an in-depth, technica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a new chemical entity's biological target is a cornerstone of preclinical development. This guide provides an in-depth, technical framework for validating the putative biological target of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid , a novel small molecule with therapeutic potential. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to target identification.

The structural characteristics of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, specifically the presence of a sulfonamide moiety and a trifluoromethyl group on a benzoic acid scaffold, bear a striking resemblance to a class of well-established anti-inflammatory drugs known as selective Cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide group, in particular, is a key pharmacophore responsible for the selective binding of drugs like Celecoxib to the COX-2 enzyme.[1] This structural analogy forms the basis of our central hypothesis: the primary biological target of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid is the COX-2 enzyme.

This guide will systematically outline a multi-tiered validation process, beginning with direct enzymatic assays, progressing to cell-based models of inflammation, and culminating in a preclinical in vivo efficacy study. Throughout this process, we will compare the performance of our topic compound against a well-characterized selective COX-2 inhibitor, Celecoxib , as a positive control, and a structurally similar but biologically inactive analog as a negative control to ensure the specificity of the observed effects.

The Cyclooxygenase (COX) Signaling Pathway: A Primer

Cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). While COX-1 is constitutively expressed in most tissues and plays a homeostatic role, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2] Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Homeostatic Prostaglandins (e.g., for gastric protection, platelet aggregation) PGH2->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins_Inflammatory Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation

Caption: The Arachidonic Acid Cascade and the Role of COX-1 and COX-2.

A Multi-pronged Approach to Target Validation

Our experimental strategy is designed to build a comprehensive case for COX-2 as the biological target of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. This involves a logical progression from in vitro to in vivo models, with each step providing a higher level of biological relevance.

Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Enzymatic_Assay Step 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay Cell_Based_Assay Step 2: Cell-Based PGE2 Production Assay Enzymatic_Assay->Cell_Based_Assay Confirm Potency & Selectivity In_Vivo_Model Step 3: In Vivo Carrageenan-Induced Paw Edema Model Cell_Based_Assay->In_Vivo_Model Establish Cellular Activity Conclusion Conclusion: Validation of COX-2 as the Biological Target In_Vivo_Model->Conclusion Demonstrate In Vivo Efficacy

Sources

Validation

4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid vs other enzyme inhibitors

For drug development professionals and researchers in the fields of inflammation and oncology, the selective inhibition of cyclooxygenase-2 (COX-2) remains a critical area of study. This guide provides an in-depth, objec...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the fields of inflammation and oncology, the selective inhibition of cyclooxygenase-2 (COX-2) remains a critical area of study. This guide provides an in-depth, objective comparison of key selective COX-2 inhibitors, supported by experimental data and detailed protocols to empower your research. While a myriad of compounds are synthesized for potential inhibitory activity, this guide will focus on well-characterized inhibitors to provide a solid foundation for comparative analysis.

The Central Role of Cyclooxygenase-2 in Pathology

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a pivotal enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of physiological and pathological processes. There are two primary isoforms of this enzyme: COX-1 and COX-2.[1]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract lining and mediate platelet aggregation.[1][2]

  • COX-2 , on the other hand, is typically induced by inflammatory stimuli such as cytokines, growth factors, and tumor promoters.[2][3][4] Its upregulation is a hallmark of inflammation and is also implicated in the progression of some cancers.[5]

The therapeutic rationale for developing selective COX-2 inhibitors, often referred to as "coxibs," was to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.[4][6][7]

A Comparative Look at Prominent COX-2 Inhibitors

Several selective COX-2 inhibitors have been developed and studied extensively. This section provides a comparative overview of some of the most notable examples.

Celecoxib

Celecoxib is a diaryl-substituted pyrazole with a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2.[8][9] This structural feature contributes to its selectivity. It is a reversible and competitive inhibitor of the COX-2 enzyme.[3] Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1.[3] It is currently the only COX-2 inhibitor available for clinical use in the United States.[1][6] Beyond its anti-inflammatory effects, celecoxib has also been investigated for its anti-cancer properties, which may involve inducing apoptosis and inhibiting angiogenesis.[10]

Rofecoxib

Rofecoxib is another selective COX-2 inhibitor that was widely used for the treatment of arthritis and acute pain.[11] However, it was voluntarily withdrawn from the market in 2004 due to an increased risk of cardiovascular events, such as heart attack and stroke, with long-term use.[12][13] The proposed mechanism for this increased risk is the suppression of COX-2-dependent prostacyclin (an anti-clotting agent) without the concurrent inhibition of platelet COX-1, leading to a prothrombotic state.[14]

Valdecoxib

Valdecoxib, a sulfonamide derivative, also selectively inhibits the COX-2 enzyme.[15][16] Similar to rofecoxib, it was withdrawn from the market in 2005 due to concerns about an increased risk of cardiovascular events and rare but serious skin reactions.[17][18]

Etoricoxib

Etoricoxib is a highly selective COX-2 inhibitor, reported to be approximately 106 times more selective for COX-2 over COX-1.[19][20] It is approved for use in many countries outside of the United States for conditions such as osteoarthritis, rheumatoid arthritis, and acute gouty arthritis.[4][20]

Quantitative Comparison of COX-2 Inhibition

The inhibitory potency and selectivity of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. The ratio of these values provides a selectivity index.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib ~13.02~0.49~30
Rofecoxib >100~0.018>555
Valdecoxib ~1.6~0.005~320
Etoricoxib ~12.1~0.114~106

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are compiled from various sources for comparative purposes.[21][22][23]

Visualizing the Mechanism of Action

The following diagram illustrates the arachidonic acid cascade and the points of intervention for non-selective NSAIDs and selective COX-2 inhibitors.

Caption: The Arachidonic Acid Cascade and Inhibition by NSAIDs.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the IC50 value of a test compound against COX-2. The assay is based on the peroxidase activity of the enzyme, which can be measured using a chromogenic substrate.[23][24]

I. Reagent Preparation
  • Tris-HCl Buffer (100 mM, pH 8.0): Prepare by dissolving Tris base in deionized water, adjusting the pH to 8.0 with HCl, and bringing to the final volume.

  • Hematin Stock Solution (10 mM): Dissolve hematin in a small amount of 0.1 M NaOH and dilute with Tris-HCl buffer to the final concentration.

  • Arachidonic Acid Stock Solution (10 mM): Dissolve arachidonic acid in ethanol.

  • TMPD Stock Solution (10 mM): Dissolve N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in DMSO.

  • Test Compound and Positive Control (e.g., Celecoxib) Stock Solutions: Prepare stock solutions (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to achieve a range of final assay concentrations.

II. Assay Procedure

The following workflow outlines the key steps in the experimental procedure.

COX2_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture in 96-well plate: - 150 µL Tris-HCl buffer - 10 µL Hematin - 10 µL COX-2 enzyme Start->Prepare_Reaction_Mixture Add_Inhibitor Add 10 µL of Test Compound/ Positive Control/DMSO Prepare_Reaction_Mixture->Add_Inhibitor Pre_incubation Pre-incubate at room temperature for 10 minutes Add_Inhibitor->Pre_incubation Initiate_Reaction Initiate reaction by adding: - 10 µL TMPD - 10 µL Arachidonic Acid Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 590 nm kinetically Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate initial reaction velocity and percentage of inhibition Measure_Absorbance->Data_Analysis Determine_IC50 Plot dose-response curve and determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Experimental Workflow for In Vitro COX-2 Inhibition Assay.

  • Prepare Reaction Mixture: In a 96-well plate, add the following components in the specified order:

    • 150 µL of Tris-HCl buffer (100 mM, pH 8.0)

    • 10 µL of Hematin (final concentration 1 µM)

    • 10 µL of COX-2 enzyme solution

  • Add Inhibitor: Add 10 µL of the test compound, positive control (e.g., Celecoxib) at various concentrations, or DMSO for the control wells.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[24]

  • Initiate Reaction: Add 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM) to each well to start the reaction.[24]

  • Measure Absorbance: Immediately begin measuring the increase in absorbance at 590 nm over time using a plate reader in kinetic mode.

III. Data Analysis
  • Calculate Initial Reaction Velocity: Determine the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate Percentage of Inhibition: For each concentration of the test compound, calculate the percentage of inhibition relative to the control (DMSO) wells using the following formula:

    • % Inhibition = [1 - (Velocity of sample / Velocity of control)] * 100

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[24]

Conclusion

The selective inhibition of COX-2 remains a compelling strategy for the development of anti-inflammatory and anti-cancer therapeutics. Understanding the comparative profiles of established inhibitors like celecoxib, and the historical context of rofecoxib and valdecoxib, provides crucial insights for researchers. The provided experimental protocol offers a robust framework for evaluating the inhibitory potential of novel compounds. As research continues, the quest for highly selective and safe COX-2 inhibitors will undoubtedly remain a significant endeavor in medicinal chemistry and pharmacology.

References

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  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

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  • Celecoxib - Wikipedia. [Link]

  • Pharmacology of Etoricoxib ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • Cyclooxygenase-2 inhibitor - Wikipedia. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]

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  • Etoricoxib - Wikipedia. [Link]

  • Cyclooxygenase 2 (COX-2) inhibitors | Research Starters - EBSCO. [Link]

  • Rofecoxib | C17H14O4S | CID 5090 - PubChem - NIH. [Link]

  • Valdecoxib | C16H14N2O3S | CID 119607 - PubChem - NIH. [Link]

  • rofecoxib - ClinPGx. [Link]

  • Etoricoxib: Uses, Side Effects, Dosage, Precautions & More | CARE Hospitals. [Link]

  • valdecoxib - ClinPGx. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Etoricoxib | C18H15ClN2O2S | CID 123619 - PubChem - NIH. [Link]

  • Bextra (Valdecoxib): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. [Link]

  • rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing - MedicineNet. [Link]

  • What is Etoricoxib used for? - Patsnap Synapse. [Link]

  • Valdecoxib. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. [Link]

  • Rofecoxib - LiverTox - NCBI Bookshelf. [Link]

  • Rofecoxib - Wikipedia. [Link]

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Comparative

Comparative Analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Analogs: A Guide for Drug Discovery

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores can unlock novel therapeutic agents with enh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of specific pharmacophores can unlock novel therapeutic agents with enhanced potency and selectivity. The 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid scaffold represents a compelling, albeit underexplored, chemical entity. While direct and extensive structure-activity relationship (SAR) studies on this specific analog series are not widely available in the public domain, a comparative analysis of structurally related compounds reveals significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications.

This guide provides a comprehensive comparison of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid analogs with established bioactive molecules. By dissecting the roles of the key functional groups—the sulfonamide, the trifluoromethyl moiety, and the benzoic acid core—we can construct a predictive SAR framework to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve cell permeability and bioavailability.[1][2] The sulfonamide group is a cornerstone of many successful drugs, including diuretics, antibiotics, and selective COX-2 inhibitors.[3][4] The benzoic acid moiety provides a crucial acidic handle for protein-ligand interactions and can influence the pharmacokinetic profile of a compound.

Comparative Analysis: Learning from Structurally Related Bioactive Molecules

To build a foundational understanding of the potential of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid analogs, we will examine the SAR of related compounds that have been successfully developed as therapeutic agents.

Anti-inflammatory Potential: Targeting Cyclooxygenase-2 (COX-2)

A significant body of research has established the 4-(methylsulfonyl)phenyl and 4-sulfonamidophenyl moieties as key pharmacophores for selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[3][4][5] The selective COX-2 inhibitor Celecoxib, for instance, features a 4-sulfonamidophenyl group that is crucial for its activity and selectivity.

The proposed 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid scaffold shares this key feature. The sulfonamide group can form critical hydrogen bonds within the active site of COX-2, while the phenyl ring engages in hydrophobic interactions. The trifluoromethyl group at the 2-position of the benzoic acid ring could further enhance binding affinity through additional hydrophobic or electrostatic interactions.

Hypothetical SAR for COX-2 Inhibition:

Based on the SAR of known COX-2 inhibitors, we can hypothesize the following for our target scaffold:

  • Sulfonamide Moiety: Essential for activity. The NH proton and sulfonyl oxygens are likely involved in key hydrogen bonding interactions with the enzyme.

  • Trifluoromethyl Group: The electron-withdrawing nature of the CF3 group could influence the pKa of the benzoic acid and the overall electronic properties of the molecule, potentially modulating binding affinity. Its steric bulk will also influence the preferred conformation of the molecule within the binding site.

  • Benzoic Acid: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially interacting with key residues in the COX-2 active site. Esterification or amidation of the carboxylic acid would likely abolish or significantly reduce activity.

  • Substitutions on the Phenyl Ring: Additional substitutions on the phenyl ring could be explored to optimize potency and selectivity. For example, small hydrophobic groups at the 5-position might enhance van der Waals interactions within the active site.

Anticancer Activity: The Role of the Trifluoromethyl Group

The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance efficacy through various mechanisms, including increased metabolic stability and improved binding to target proteins.[1][6][7] Several studies have highlighted the anticancer potential of compounds containing trifluoromethyl-substituted aromatic rings.[8]

For the 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid scaffold, the trifluoromethyl group, in concert with the sulfonamide and benzoic acid moieties, could contribute to anticancer activity through various potential mechanisms, such as the inhibition of kinases, tubulin polymerization, or other signaling pathways critical for cancer cell proliferation and survival.

Hypothetical SAR for Anticancer Activity:

  • Trifluoromethyl Group: Likely a key contributor to potency. Its effect on lipophilicity could enhance cell membrane permeability, leading to higher intracellular concentrations.

  • Sulfonamide Moiety: The sulfonamide group could be involved in interactions with various biological targets. Modifications of the methyl group on the sulfonamide could be explored to probe for additional binding pockets.

  • Benzoic Acid: The carboxylic acid could be crucial for interacting with specific targets. Its conversion to esters or amides might lead to prodrugs with altered pharmacokinetic properties or could be explored for targeting specific transporters.

Data Summary: Biological Activities of Structurally Related Compounds

The following table summarizes the biological activities of various compounds that share structural motifs with 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid. This comparative data provides a strong rationale for the potential therapeutic applications of this scaffold.

Compound Class/ExampleKey Structural FeaturesBiological Target/ActivityRepresentative IC50/ActivityReference
Diaryl Heterocycles 4-SulfonamidophenylSelective COX-2 InhibitionIC50 in nM to low µM range[4][5]
Trifluoromethylated Isoxazoles Trifluoromethyl group on a heterocyclic coreAnticancer (e.g., against MCF-7 cells)IC50 in low µM range[2][6]
Trifluoromethylated Flavonoids Trifluoromethyl-substituted phenyl ringAnticancer (e.g., against SGC-7901 cells)Potent activity reported[8]
N-phenylsulfonamides Sulfonamide linkerCOX-2 InhibitionVaries with substitution[5][9]

Experimental Protocols: A Roadmap for Evaluation

To empirically determine the structure-activity relationship of novel 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid analogs, a systematic approach to synthesis and biological evaluation is necessary. Below is a representative protocol for a primary in vitro screen to assess COX-2 inhibitory activity.

Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX-2 inhibitor screening kit (commercially available)

  • Test compounds dissolved in DMSO

  • Celecoxib (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Celecoxib) in assay buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme and Substrate Preparation: Reconstitute the COX-2 enzyme and prepare the arachidonic acid substrate solution according to the kit manufacturer's instructions.

  • Assay Reaction: a. To each well of a 96-well plate, add the assay buffer. b. Add the test compound or control solution. c. Add the COX-2 enzyme to all wells except the blank. d. Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding. e. Initiate the reaction by adding the arachidonic acid substrate. f. Incubate at 37°C for 5 minutes.

  • Detection: a. Stop the enzymatic reaction by adding a stopping solution (e.g., hydrochloric acid), as per the kit's protocol. b. Add the colorimetric substrate and incubate for the recommended time to allow for color development. The intensity of the color is proportional to the amount of prostaglandin produced.

  • Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Path Forward: Diagrams for Clarity

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Hypothetical SAR Exploration Workflow

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Core 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Core Mod_R1 Modification of R1 (on Sulfonamide) Core->Mod_R1 Diversification Mod_R2 Modification of R2 (on Phenyl Ring) Core->Mod_R2 Diversification Mod_COOH Modification of Carboxylic Acid Core->Mod_COOH Diversification Primary_Assay Primary Screen (e.g., COX-2 Inhibition) Mod_R1->Primary_Assay Testing Mod_R2->Primary_Assay Testing Mod_COOH->Primary_Assay Testing Secondary_Assay Secondary Screen (e.g., Cell-based Assay) Primary_Assay->Secondary_Assay Hit Confirmation ADME_Tox ADME/Tox Profiling Secondary_Assay->ADME_Tox Candidate Selection SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Iterative Design Lead_Opt->Core New Analogs Pharmacophore cluster_features Potential Interactions with COX-2 Scaffold 4-(Methylsulfonamido)-2-(CF3)benzoic Acid H_Bond Hydrogen Bonding Scaffold->H_Bond Sulfonamide & Carboxylate Hydrophobic Hydrophobic Interactions Scaffold->Hydrophobic Phenyl Ring & CF3 Electrostatic Electrostatic Interactions Scaffold->Electrostatic CF3 & Carboxylate

Caption: Key pharmacophoric features and their potential interactions.

Conclusion and Future Directions

The 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct SAR data is limited, a comparative analysis of structurally related COX-2 inhibitors and anticancer agents provides a strong rationale for its potential in these areas. The presence of the sulfonamide and trifluoromethyl groups suggests a high probability of favorable biological activity.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish a clear SAR. Modifications should be explored at the sulfonamide nitrogen, the phenyl ring, and the carboxylic acid moiety to probe the chemical space around this scaffold. Such studies will be instrumental in validating the therapeutic potential of this compound class and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Al-Sanea, M. M., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports, 13(1), 3587. [Link]

  • Talley, J. J., et al. (2000). N-[[(5-methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide, sodium salt, parecoxib sodium: A potent and selective inhibitor of COX-2 for parenteral administration. Journal of Medicinal Chemistry, 43(9), 1661–1663. [Link]

  • Guda, F., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(8), 919-942. [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Pharmaceuticals, 8(4), 747-759. [Link]

  • ResearchGate. (n.d.). Inflammation pathways and inhibition by targeting of the enzymes COX-2,... [Link]

  • Das, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(26), 18635-18649. [Link]

  • Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. [Link]

  • Luzina, E. L., & Popov, A. V. (2009). Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas. European Journal of Medicinal Chemistry, 44(12), 4944–4953. [Link]

  • Das, A., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(26), 18635-18649. [Link]

  • Lee, H., et al. (2021). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 26(16), 4955. [Link]

  • Wang, Y., et al. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. Bioorganic & Medicinal Chemistry Letters, 13(20), 3423–3427. [Link]

Sources

Validation

A Comparative Guide to the Experimental Analysis of Trifluoromethylated Benzoic Acid Derivatives: A Case Study on 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

To our valued research community: This guide addresses the experimental characterization of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. Initial literature and database searches did not yield specific experimen...

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community: This guide addresses the experimental characterization of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. Initial literature and database searches did not yield specific experimental data for this exact molecule. However, extensive data is available for the closely related isomer, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid . This guide will provide a comprehensive analysis of this well-characterized analog as a primary reference point. We will supplement this with comparative data from other structurally relevant trifluoromethylated and sulfonamide-containing benzoic acids to provide a broader context for researchers working with this class of compounds.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] When combined with a benzoic acid scaffold and a sulfonyl or sulfonamido moiety, these compounds present a rich design space for developing novel therapeutics, particularly in areas like anti-inflammatory and anti-cancer research.[2][3] Understanding the experimental nuances of their synthesis and characterization is therefore paramount.

I. Synthesis and Characterization of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

This section details the established protocol for the synthesis and crystallographic analysis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of sulfonylurea herbicides.[4]

A. Synthetic Protocol: Oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid

The synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is typically achieved through the oxidation of its methylthio precursor.[4][5] This reaction is a robust and well-documented method.

Experimental Workflow:

cluster_synthesis Synthesis Workflow Start Dissolve 2-(methylthio)-4- (trifluoromethyl)benzoic acid in glacial acetic acid Cool Cool solution to 10°C in an ice bath Start->Cool Add_H2O2 Slowly add stoichiometric excess of 30% H2O2 Cool->Add_H2O2 Warm_Stir Allow to warm to room temperature and stir for 12-24h Add_H2O2->Warm_Stir Monitor Monitor reaction progress by TLC Warm_Stir->Monitor Precipitate Pour into ice water to precipitate product Monitor->Precipitate Filter Collect solid by vacuum filtration and wash with cold water Precipitate->Filter Product 2-(Methylsulfonyl)-4- (trifluoromethyl)benzoic acid Filter->Product cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylation Phosphorylated Substrate Substrate->Phosphorylation Response Cellular Response (e.g., Proliferation) Phosphorylation->Response Inhibitor 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid (Hypothetical Inhibitor) Inhibitor->Kinase Inhibits

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, a molecule with potential therapeutic applications...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, a molecule with potential therapeutic applications, robust and reliable analytical methods are the bedrock of quality control, stability testing, and pharmacokinetic studies. This guide provides an in-depth comparison of two distinct analytical methods for the quantification of this compound, underpinned by a rigorous cross-validation study designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Our objective is to not only present experimental data but also to elucidate the scientific rationale behind our methodological choices, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Imperative of Method Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] When multiple analytical methods are employed across different laboratories, or when a method is updated, a cross-validation study is crucial to ensure the consistency and reliability of the results. This process is a cornerstone of good manufacturing practice (GMP) and is essential for maintaining data integrity throughout the lifecycle of a drug product. The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods, where validation is a continuous process of verification against predefined objectives.[1][5]

This guide will explore the cross-validation of two hypothetical, yet scientifically plausible, methods for the analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid:

  • Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

  • Method B: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization

Methodologies: A Tale of Two Techniques

The selection of these two methods is intentional, representing two common yet fundamentally different analytical approaches. HPLC is a workhorse in the pharmaceutical industry for its versatility in analyzing a wide range of compounds, while GC is a powerful technique for volatile and semi-volatile substances, often requiring derivatization for polar analytes.[6]

Method A: RP-HPLC-UV

High-performance liquid chromatography is a well-established technique for the analysis of benzoic acid derivatives.[7][8][9] The reversed-phase mode is particularly suitable for separating moderately polar compounds like our target analyte.

Scientific Rationale:

  • Stationary Phase: A C18 column is chosen for its hydrophobic properties, which will provide good retention of the aromatic benzoic acid derivative.

  • Mobile Phase: A mixture of acetonitrile and water with a phosphate buffer is selected. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. The phosphate buffer is crucial for controlling the pH of the mobile phase. Since the analyte is a carboxylic acid, maintaining a pH below its pKa will ensure it is in its protonated, less polar form, leading to better retention and peak shape.

  • Detection: UV detection is appropriate as the benzene ring and conjugated systems in the molecule are expected to have a strong chromophore, absorbing UV light. The detection wavelength is set at 254 nm, a common wavelength for aromatic compounds.[7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Standards and samples are prepared in the mobile phase.

Method B: GC-FID following Derivatization

Gas chromatography is a highly efficient separation technique, but it requires the analyte to be volatile and thermally stable.[10] For a polar compound like a carboxylic acid, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.

Scientific Rationale:

  • Derivatization: The carboxylic acid group is derivatized to its methyl ester using (trimethylsilyl)diazomethane. This process replaces the acidic proton with a methyl group, significantly reducing the polarity and increasing the volatility of the analyte.[11]

  • Stationary Phase: A mid-polarity capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is chosen to provide good separation of the derivatized analyte from potential impurities.

  • Detector: A Flame Ionization Detector (FID) is selected for its robustness and wide linear range for organic compounds.

Experimental Protocol:

  • Instrumentation: A gas chromatograph with a split/splitless injector and a Flame Ionization Detector.

  • Derivatization: To 1 mL of the sample in a suitable solvent (e.g., ethyl acetate), add 100 µL of (trimethylsilyl)diazomethane solution (2.0 M in diethyl ether) and let the reaction proceed for 15 minutes at room temperature.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[11]

  • Injection Volume: 1 µL (split ratio 20:1).

Cross-Validation Study Design

The cross-validation study is designed to directly compare the performance of the HPLC-UV and GC-FID methods. The study will adhere to the principles outlined in ICH Q2(R2), focusing on the key validation parameters of accuracy, precision (repeatability and intermediate precision), and linearity.[1][2]

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_comparison Comparison & Decision Prep Prepare Spiked Samples (3 concentrations, n=6) HPLC Method A: RP-HPLC-UV Prep->HPLC Analyze same samples GC Method B: GC-FID (with derivatization) Prep->GC Analyze same samples Accuracy Accuracy (% Recovery) HPLC->Accuracy Calculate Precision Precision (% RSD) HPLC->Precision Calculate Linearity Linearity (R²) HPLC->Linearity Calculate GC->Accuracy Calculate GC->Precision Calculate GC->Linearity Calculate Compare Compare Results against Acceptance Criteria Accuracy->Compare Precision->Compare Linearity->Compare Decision Decision: Methods are Equivalent? Compare->Decision

Caption: Workflow for the cross-validation of the two analytical methods.

Experimental Protocol for Cross-Validation
  • Preparation of Validation Samples: Prepare a stock solution of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid reference standard. Spike a placebo matrix at three concentration levels: 80%, 100%, and 120% of the target analytical concentration. Prepare six independent samples at each concentration level.

  • Analysis: Analyze the prepared samples using both the HPLC-UV and the GC-FID methods as described in sections 2.1 and 2.2.

  • Data Evaluation: For each method, calculate the following validation parameters:

    • Accuracy: Determine the percentage recovery of the analyte at each concentration level.

    • Precision (Repeatability): Calculate the relative standard deviation (%RSD) for the six replicate preparations at the 100% concentration level.

    • Intermediate Precision: To assess the effect of day-to-day variability, the analysis should be repeated on a different day by a different analyst. The %RSD of the combined results from both days will be calculated.

    • Linearity: Prepare a series of at least five concentrations of the reference standard and inject them. Plot the response versus concentration and perform a linear regression analysis to determine the correlation coefficient (R²).[12]

Comparative Performance Data

The following table summarizes the hypothetical (yet expected) performance data from the cross-validation study.

Validation Parameter Method A: RP-HPLC-UV Method B: GC-FID Acceptance Criteria
Accuracy (% Recovery)
80% Concentration99.5%98.9%98.0 - 102.0%
100% Concentration100.2%100.8%98.0 - 102.0%
120% Concentration100.5%101.2%98.0 - 102.0%
Precision (% RSD)
Repeatability (n=6)0.8%1.2%≤ 2.0%
Intermediate Precision1.1%1.5%≤ 2.0%
Linearity (R²) 0.99950.9991≥ 0.999

Discussion and Interpretation

Based on the hypothetical data, both the RP-HPLC-UV and the GC-FID methods meet the predefined acceptance criteria for accuracy, precision, and linearity. This indicates that both methods are suitable for the quantitative analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid.

Causality behind Experimental Choices and Results:

  • The slightly higher variability (%RSD) observed for the GC-FID method can be attributed to the additional derivatization step, which can introduce a small degree of variability.

  • The excellent linearity of both methods demonstrates a direct and predictable relationship between analyte concentration and instrument response over the tested range.

Trustworthiness of the Protocols:

The self-validating nature of these protocols is embedded in the system suitability tests (SSTs) that would be performed before each analytical run. For the HPLC method, SSTs would include parameters like peak tailing, theoretical plates, and repeatability of standard injections. For the GC method, SSTs would involve monitoring the retention time and peak area of a standard injection to ensure consistent performance of the column and detector. These checks ensure that the analytical system is performing as expected before any samples are analyzed.[1]

Decision_Logic Start Start Cross-Validation Check_Accuracy Accuracy within 98-102%? Start->Check_Accuracy Check_Precision Precision (%RSD) ≤ 2.0%? Check_Accuracy->Check_Precision Yes Methods_Not_Equivalent Conclusion: Methods are Not Equivalent Investigate Discrepancies Check_Accuracy->Methods_Not_Equivalent No Check_Linearity Linearity (R²) ≥ 0.999? Check_Precision->Check_Linearity Yes Check_Precision->Methods_Not_Equivalent No Methods_Equivalent Conclusion: Methods are Equivalent Check_Linearity->Methods_Equivalent Yes Check_Linearity->Methods_Not_Equivalent No

Caption: Logical flow for determining method equivalency based on validation parameters.

Conclusion

This guide has presented a comprehensive comparison of two robust analytical methods for the quantification of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid. The cross-validation study, designed and interpreted in the context of ICH guidelines, demonstrates that both the RP-HPLC-UV and the derivatization-based GC-FID methods are accurate, precise, and linear.

The choice between these two methods in a practical setting would depend on factors such as available instrumentation, sample throughput requirements, and the specific nature of the sample matrix. The HPLC method is generally simpler, avoiding the need for a derivatization step. However, the GC method may offer higher resolution in certain complex matrices. Ultimately, this guide provides the foundational data and scientific rationale to support the selection and implementation of a validated analytical method for this important compound.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri - Three-Mode Company.
  • Separation of 3-(Trifluoromethyl)benzoic acid on Newcrom R1 HPLC column.
  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection - PubMed.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - AppsLab Library.
  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF - ResearchGate.
  • Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience.
  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid | American Laboratory.
  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC - NIH.

Sources

Validation

comparative efficacy of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid derivatives

A Comparative Efficacy Analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Derivatives A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Derivatives A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic manipulation of core chemical scaffolds is paramount to the discovery of novel therapeutics. The 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid framework has emerged as a versatile platform for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive, data-driven comparison of the efficacy of its derivatives, drawing from peer-reviewed experimental findings. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate these compounds across different therapeutic areas.

The Core Scaffold: Physicochemical Properties and Rationale for Derivatization

The parent compound, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid, possesses a unique combination of functional groups that contribute to its drug-like properties. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the sulfonamide and carboxylic acid moieties provide opportunities for hydrogen bonding and salt formation, respectively. These features make it an attractive starting point for creating libraries of compounds with diverse biological activities.

A closely related analog, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, is a known metabolite of the herbicide isoxaflutole[1][2]. Its chemical properties, including a molecular weight of 268.21 g/mol , are well-characterized[2][3]. The primary interest in this particular compound has been in the context of environmental science and toxicology[1]. However, the broader scaffold has been extensively explored in drug discovery.

Comparative Efficacy as TRPV1 Antagonists for Neuropathic Pain

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the sensation of pain and temperature. Antagonists of TRPV1 are being actively investigated as potential analgesics. Derivatives of the 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid scaffold have shown significant promise in this area.

A key study investigated a series of 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists[4][5]. The researchers systematically modified the C-region of the molecule and evaluated the effects on TRPV1 antagonism.

Structure-Activity Relationship (SAR) Analysis

The study revealed that the phenyl C-region derivatives generally exhibited better antagonism than the corresponding pyridine surrogates[4][5]. Within the phenyl series, the nature of the substituent at the 2-position of the 4-(trifluoromethyl)benzyl group had a significant impact on potency.

Table 1: Comparative In Vitro Efficacy of TRPV1 Antagonist Derivatives

Compound IDC-Region SubstituentKi (CAP) (nM)
8 Dipropylamine0.3
9 Piperidinyl~2
10 Azepanyl~2
11 Azocanyl~2
16 4-Trifluoromethylpiperidinyl0.4
19 4-(Fluorobenzyl)piperidinyl0.4
20 4-(Fluorobenzyl)piperidinyl0.4
43 (Not specified in abstract)0.3
44S (Not specified in abstract)0.3

Data synthesized from Lee, J., et al. (2015). Bioorganic & Medicinal Chemistry.[4][5]

The data clearly indicates that acyclic amines, such as dipropylamine (compound 8 ), and various substituted piperidinyl derivatives (compounds 16 , 19 , 20 ) resulted in highly potent TRPV1 antagonism, with Ki values in the sub-nanomolar range[4]. The two most promising compounds, 43 and 44S , demonstrated excellent potency with a Ki of 0.3 nM and were selective for capsaicin-induced activation[4][5].

In Vivo Efficacy

Consistent with their potent in vitro activity, compounds 43 and 44S effectively blocked capsaicin-induced hypothermia in vivo, confirming their mechanism of action as TRPV1 antagonists. Furthermore, they exhibited promising analgesic effects in a neuropathic pain model without causing hyperthermia, a common side effect of some TRPV1 modulators[5].

Experimental Protocols

A standard in vitro assay to determine TRPV1 antagonism involves measuring the inhibition of capsaicin-induced activation of the channel[4].

  • Cell Culture: Human TRPV1-expressing cells are cultured under standard conditions.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds.

  • TRPV1 Activation: Capsaicin (100 nM) is added to activate the TRPV1 channels.

  • Signal Detection: The influx of a cation, typically Ca2+, is measured using a fluorescent indicator.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the capsaicin-induced response (IC50) is determined. The Ki value is then calculated from the IC50.

A common model for assessing analgesic efficacy in neuropathic pain is the Chung model (spinal nerve ligation) in rats.

  • Model Induction: The L5 spinal nerve is tightly ligated in anesthetized rats.

  • Compound Administration: After a recovery period and confirmation of mechanical allodynia, the test compounds are administered (e.g., orally or intravenously).

  • Behavioral Testing: Mechanical allodynia is assessed at various time points post-dosing using von Frey filaments.

  • Data Analysis: The paw withdrawal threshold is measured, and an increase in this threshold indicates an analgesic effect.

Signaling Pathway and Experimental Workflow

TRPV1_Antagonism_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation hTRPV1_Cells hTRPV1 Expressing Cells Compound_Incubation Incubate with Derivative hTRPV1_Cells->Compound_Incubation Capsaicin_Activation Activate with Capsaicin (100 nM) Compound_Incubation->Capsaicin_Activation Ca_Influx Measure Ca2+ Influx Capsaicin_Activation->Ca_Influx Ki_Determination Determine Ki Value Ca_Influx->Ki_Determination Compound_Dosing Administer Derivative Ki_Determination->Compound_Dosing Lead Compound Selection Neuropathic_Model Neuropathic Pain Model (e.g., Spinal Nerve Ligation) Neuropathic_Model->Compound_Dosing Behavioral_Assay Assess Analgesia (e.g., von Frey Test) Compound_Dosing->Behavioral_Assay Efficacy_Conclusion Evaluate Analgesic Efficacy Behavioral_Assay->Efficacy_Conclusion

Figure 1: Workflow for the evaluation of TRPV1 antagonist efficacy.

Comparative Efficacy as Antibacterial Agents

Derivatives of the trifluoromethyl-substituted benzoic acid scaffold have also been investigated for their antibacterial properties, particularly against Gram-positive bacteria.

In one study, a series of 4-{4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives were synthesized and evaluated for their antibacterial activity[6]. These compounds showed potent growth inhibition of Gram-positive bacteria with low toxicity to human cells[6].

Structure-Activity Relationship (SAR) Analysis

The SAR studies revealed several key insights:

  • Aniline Substitutions: Dihalogenated compounds (51-57 ) and those with fluoro-trifluoromethyl substitutions (59 ) on the aniline moiety were highly potent. The fluoro-trifluoromethyl substituted derivative (59 ) was one of the most potent in the series[6].

  • Polar Groups: The presence of hydrogen bond-donating polar groups on the aniline moiety, such as in compounds 49 , 67 , and 78 , eliminated the antimicrobial activity[6].

  • Tetrasubstitution: The tetrasubstituted aniline derivative (79 ) was one of the most potent compounds, inhibiting the growth of all tested bacteria with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/ml[6].

Table 2: Comparative Antibacterial Efficacy (MIC in μg/ml)

Compound IDKey Structural FeatureS. aureusE. faecalis
59 Fluoro-trifluoromethyl substituted anilinePotentPotent
79 Tetrasubstituted aniline0.780.78
49, 67, 78 Polar H-bond donating groupsInactiveInactive

Data synthesized from Gudipati, R., et al. (2017). European Journal of Medicinal Chemistry.[6]

Mechanism of Action

Macromolecular synthesis inhibition studies suggested that these compounds have a broad range of inhibitory effects, indicating targets that have a global effect on bacterial cell function[6]. Further investigation is needed to elucidate the precise mechanism of action.

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Grow the bacterial strains to the mid-logarithmic phase in appropriate broth.

  • Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Assay_Workflow Start Start Bacterial_Culture Grow Bacteria to Mid-Log Phase Start->Bacterial_Culture Serial_Dilution Prepare Serial Dilutions of Derivatives Start->Serial_Dilution Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Observe for Visible Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Other Therapeutic Applications and Future Directions

The versatility of the 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid scaffold is further demonstrated by its exploration in other therapeutic areas:

  • Anticancer Agents: Tetrahydroquinoxaline sulfonamide derivatives have been synthesized and evaluated as colchicine binding site inhibitors, which interfere with tubulin polymerization. Compound I-7 from one such study showed potent inhibition of tubulin polymerization and arrested the cell cycle at the G2/M phase[7].

  • PPARγ Modulators: Analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, which contains a sulfonamide linker, have been investigated as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators for the treatment of type 2 diabetes[8]. The sulfonamide moiety was found to be essential for binding to PPARγ[8].

The diverse biological activities of these derivatives underscore the potential of this chemical scaffold in drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to develop clinically viable drug candidates.

References

  • Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 23(22), 7252-7261. [Link]

  • Lee, J., et al. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. PubMed. [Link]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region. PubMed. [Link]

  • Gudipati, R., et al. (2017). 4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 138, 96-107. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2235-2246. [Link]

  • Mancilla, P. E., et al. (2021). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Omega, 6(39), 25337-25345. [Link]

  • Gudipati, R., et al. (2019). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Molecules, 24(18), 3349. [Link]

  • Bruning, J. B., et al. (2013). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 56(13), 5349-5354. [Link]

  • PubChem (n.d.). 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. [Link]

  • PubChem (n.d.). 4-Methanesulfonyl-3-(trifluoromethyl)benzoic acid. [Link]

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Comparative

A Comprehensive Benchmarking Guide for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

Introduction In the landscape of modern drug discovery, the precise characterization of novel chemical entities (NCEs) is paramount. This guide provides a robust framework for benchmarking a novel compound, 4-(Methylsulf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the precise characterization of novel chemical entities (NCEs) is paramount. This guide provides a robust framework for benchmarking a novel compound, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, against established standards in key therapeutic areas. The structural motifs of this molecule—a benzoic acid core, a sulfonamido group, and a trifluoromethyl moiety—suggest potential efficacy as an anti-inflammatory, antibacterial, and antifungal agent.[1][2][3][4][5][6]

Benzoic acid derivatives have a documented history of anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] The sulfonamide group is the cornerstone of sulfa drugs, a class of antibiotics that inhibit bacterial folate synthesis.[10][11][12] Furthermore, the inclusion of a trifluoromethyl group can enhance the metabolic stability and potency of bioactive molecules, with several trifluoromethyl-containing compounds exhibiting antimicrobial activity.[6][13]

This guide is designed for researchers, scientists, and drug development professionals. It offers an objective comparison of the hypothetical performance of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid with industry-standard alternatives, supported by detailed experimental protocols. By following the methodologies outlined herein, researchers can generate reliable and comparable data to ascertain the therapeutic potential of this and other novel compounds.

I. Benchmarking Against Anti-inflammatory Standards

The presence of the benzoic acid scaffold suggests that 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid may exhibit anti-inflammatory activity by inhibiting COX enzymes, which are central to the inflammatory cascade.[14] We will benchmark our compound against Celecoxib, a selective COX-2 inhibitor.[15][16]

A. Selected Anti-inflammatory Standard: Celecoxib

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[15][17][18] This selectivity is crucial as COX-1 is involved in protecting the gastric mucosa, and its inhibition can lead to gastrointestinal side effects.[16] By comparing our test compound to Celecoxib, we can determine not only its potency but also its selectivity towards COX-2.

B. Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

The following diagram illustrates the pathway from arachidonic acid to pro-inflammatory prostaglandins, highlighting the role of COX-2, the target of Celecoxib.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins isomerases Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 inhibits Test_Compound 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid Test_Compound->COX2 inhibits?

Caption: COX-2 signaling pathway and points of inhibition.

C. Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound for both COX-1 and COX-2 enzymes.

1. Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin and L-epinephrine (co-factors)[19]

  • Test compound and Celecoxib (dissolved in DMSO)

  • Stannous chloride solution (to stop the reaction)

  • Prostaglandin E2 (PGE2) ELISA kit

2. Procedure: [20][21]

  • Prepare serial dilutions of the test compound and Celecoxib in DMSO.

  • In separate microcentrifuge tubes for COX-1 and COX-2, add the reaction buffer, hematin, and L-epinephrine.

  • Add the diluted test compound or Celecoxib to the respective tubes. Include a vehicle control (DMSO only).

  • Add the COX-1 or COX-2 enzyme to the corresponding tubes and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid and incubate for exactly 2 minutes at 37°C.

  • Stop the reaction by adding stannous chloride solution.

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound and Celecoxib.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

D. Data Presentation: Comparative COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic AcidExperimentalExperimentalCalculated
Celecoxib (Standard)>1000.005 - 0.1>1000

Note: Celecoxib data is representative of typical literature values.

II. Benchmarking Against Antibacterial Standards

The sulfonamido moiety in the test compound is a key structural feature of sulfonamide antibiotics, which act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[22][23] We will benchmark our compound against Sulfamethoxazole, a widely used sulfonamide antibiotic.[22]

A. Selected Antibacterial Standard: Sulfamethoxazole

Sulfamethoxazole is a competitive inhibitor of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to folic acid.[22][23] Bacteria that cannot utilize exogenous folate are susceptible to this inhibition.[10] This makes Sulfamethoxazole an excellent benchmark for evaluating the antibacterial potential of our test compound.

B. Mechanism of Action: Inhibition of Bacterial Folate Synthesis

The following diagram illustrates the bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Folate_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DHFR Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Bacterial_Growth Bacterial Growth Purines_Thymidine->Bacterial_Growth Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS competes with PABA Test_Compound 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid Test_Compound->DHPS competes with PABA?

Caption: Bacterial folate synthesis pathway and the site of action for sulfonamides.

C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[24][25][26]

1. Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compound and Sulfamethoxazole

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

2. Procedure: [24][25][27][28]

  • Prepare a stock solution of the test compound and Sulfamethoxazole in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the wells with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm.

D. Data Presentation: Comparative Antibacterial Activity
CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic AcidExperimentalExperimental
Sulfamethoxazole (Standard)16 - 648 - 32

Note: Sulfamethoxazole data is representative of typical literature values.

III. Benchmarking Against Antifungal Standards

The trifluoromethyl group and the overall chemical scaffold may confer antifungal properties.[6][13][29][30] We will benchmark our compound against Fluconazole, a broad-spectrum triazole antifungal agent.[31][32]

A. Selected Antifungal Standard: Fluconazole

Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[32][33][34][35] Its well-characterized mechanism and broad use make it an ideal standard for comparison.

B. Mechanism of Action: Inhibition of Fungal Ergosterol Synthesis

The following diagram outlines the fungal ergosterol synthesis pathway and the inhibitory action of azole antifungals.

Ergosterol_Pathway Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fluconazole Fluconazole Fluconazole->CYP51 inhibits Test_Compound 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid Test_Compound->CYP51 inhibits?

Caption: Fungal ergosterol synthesis pathway and the site of action for azole antifungals.

C. Experimental Protocol: Antifungal Susceptibility Testing (AFST)

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution.[36][37][38]

1. Materials:

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compound and Fluconazole

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

2. Procedure: [37][39][40]

  • Prepare stock solutions and serial two-fold dilutions of the test compound and Fluconazole in RPMI-1640 medium in the 96-well plates.

  • Prepare a fungal inoculum from a fresh culture and adjust the cell density to achieve a final concentration of 0.5-2.5 x 10^5 CFU/mL in each well.

  • Inoculate the wells with the fungal suspension. Include positive and negative controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC at the lowest concentration that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or with a spectrophotometer at 530 nm.

D. Data Presentation: Comparative Antifungal Activity
CompoundC. albicans ATCC 90028 MIC (µg/mL)
4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic AcidExperimental
Fluconazole (Standard)0.25 - 2.0

Note: Fluconazole data is representative of typical literature values.

Conclusion

This guide provides a comprehensive framework for the initial benchmarking of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. By systematically evaluating its performance against established standards like Celecoxib, Sulfamethoxazole, and Fluconazole, researchers can gain critical insights into its potential therapeutic applications. The detailed protocols and data presentation formats are designed to ensure the generation of robust, reproducible, and comparable data. This structured approach is fundamental to the logical progression of a novel chemical entity through the drug discovery and development pipeline.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]

  • SciSpace. (2020, February 14). Synthesis and biological activity of novel sulfonamides derivatives of various heterocyclic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

  • IJCRT.org. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2018, March 26). What is the benefits of the separation of sulfonamides and benzoic acid?. Retrieved from [Link]

  • GoodRx. (2025, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • National Institutes of Health. (2020, November 9). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Celecoxib - StatPearls. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfamethoxazole. Retrieved from [Link]

  • National Institutes of Health. (2024, February 28). Fluconazole - StatPearls. Retrieved from [Link]

  • PubMed. (2021, August 12). New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. Retrieved from [Link]

  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]

  • ResearchGate. (2025, August 5). Antifungal activity of a novel quercetin derivative bearing a trifluoromethyl group on Candida albicans. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluconazole. Retrieved from [Link]

  • MDPI. (n.d.). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfamethoxazole?. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • YouTube. (2018, February 11). Sulfamethoxazole and Trimethoprim - Mechanism of Action. Retrieved from [Link]

  • SlideShare. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

  • National Institutes of Health. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • PubMed Central. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • PubMed Central. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • YMER. (n.d.). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved from [Link]

  • JOCPR. (n.d.). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluconazole?. Retrieved from [Link]

  • National Institutes of Health. (2025, June 11). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trimethoprim Sulfamethoxazole - StatPearls. Retrieved from [Link]

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  • ResearchGate. (2025, August 9). (PDF) EUCAST breakpoints for antifungals. Retrieved from [Link]

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Validation

Comparative In Vivo Validation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid in Preclinical Models of Fibrosis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of 4-(Methylsulfonamido)-2-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, a novel small molecule with potential anti-fibrotic and anti-inflammatory properties. Recognizing the critical need for robust preclinical data, this document outlines a comparative approach, benchmarking the compound against established standards of care in highly relevant animal models. The experimental designs detailed herein are crafted to not only assess efficacy but also to provide mechanistic insights into the compound's mode of action.

Introduction: The Rationale for In Vivo Evaluation

The journey of a promising small molecule from benchtop to bedside is contingent on rigorous in vivo validation. While in vitro assays provide initial clues into a compound's activity, they cannot recapitulate the complex interplay of physiological and pathological processes that occur in a living organism. For a compound like 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, whose chemical scaffold suggests potential modulation of inflammatory and fibrotic pathways, in vivo studies are paramount to establish proof-of-concept, define a therapeutic window, and understand its pharmacokinetic and pharmacodynamic (PK/PD) profile.

This guide will focus on two widely accepted and clinically relevant models of fibrosis: Carbon Tetrachloride (CCl4)-induced liver fibrosis and Bleomycin-induced pulmonary fibrosis. These models have been instrumental in the development of several approved anti-fibrotic therapies and offer a robust platform for comparative efficacy studies.[1]

Comparative Framework: Benchmarking Against the Gold Standard

To provide a clear and objective assessment of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid's potential, its performance will be compared against two well-established drugs:

  • Pirfenidone: An approved treatment for idiopathic pulmonary fibrosis (IPF), known for its anti-fibrotic and anti-inflammatory effects.

  • Nintedanib: A tyrosine kinase inhibitor approved for IPF and other fibrotic interstitial lung diseases, which targets key pro-fibrotic signaling pathways.

The inclusion of these comparators is essential for contextualizing the efficacy of the novel compound and understanding its potential advantages or disadvantages.

Experimental Design & Protocols

The following sections detail the step-by-step protocols for inducing and treating fibrosis in rodent models, along with the key endpoints for evaluation. The experimental workflow is designed to ensure reproducibility and generate high-quality, translatable data.

General Experimental Workflow

The overall workflow for both liver and pulmonary fibrosis models follows a similar structure, designed to assess both prophylactic and therapeutic effects of the compound.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Disease Induction cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Monitoring & Endpoint Analysis acclimatization Animal Acclimatization (7 days) baseline Baseline Measurements (Body weight, etc.) acclimatization->baseline induction Disease Induction (CCl4 or Bleomycin) acclimatization->induction treatment Treatment Initiation (Test Compound, Comparators, Vehicle) induction->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring endpoint Terminal Endpoint Analysis (Histology, Biomarkers, Gene Expression) monitoring->endpoint G TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 Smad4 Smad4 Smad23->Smad4 Nucleus Nucleus Smad4->Nucleus ProFibroticGenes Pro-fibrotic Gene Transcription (Collagen, α-SMA) Nucleus->ProFibroticGenes TestCompound 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid TestCompound->Smad23

Caption: Hypothesized mechanism of action via inhibition of TGF-β/Smad signaling.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vivo validation of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. Successful demonstration of efficacy in these models, benchmarked against standard-of-care agents, would provide a strong rationale for further preclinical development. Subsequent studies should focus on more complex, genetically engineered or diet-induced models of fibrosis that more closely mimic human disease. [2][3]Additionally, comprehensive pharmacokinetic and toxicology studies will be essential to establish a complete safety and efficacy profile for this promising new chemical entity.

References

  • Starkel, P., & Leclercq, I. A. (2011). Animal models for the study of hepatic fibrosis. Best Practice & Research Clinical Gastroenterology, 25(2), 319-333.
  • Aragen Life Sciences. (n.d.). In Vivo Disease Models for Fibrosis. Retrieved from [Link]

  • Tsuchida, T., et al. (2018). A new model of NASH with advanced fibrosis in mice to evaluate anti-fibrotic agents.
  • Roderfeld, M., & Roeb, E. (2020). Animal models of liver fibrosis. Frontiers in Physiology, 11, 576.

Sources

Comparative

Peer-Reviewed Data on 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid Remains Elusive, Precluding Direct Comparative Analysis

A comprehensive review of peer-reviewed literature reveals a significant scarcity of published studies specifically investigating the biological activity and performance of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoi...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive review of peer-reviewed literature reveals a significant scarcity of published studies specifically investigating the biological activity and performance of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid. This lack of available experimental data prevents the creation of a direct, evidence-based comparison guide as requested. While the synthesis of this compound is noted in chemical databases, its pharmacological profile, mechanism of action, and comparative efficacy against other potential therapeutic agents have not been detailed in the accessible scientific literature.

While information on the specific requested molecule is limited, the broader class of trifluoromethylated benzoic acid and sulfonamide derivatives has been a subject of scientific inquiry. These related compounds offer a contextual landscape for understanding the potential roles of the structural motifs present in 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid.

Analysis of Structurally Related Compounds

Research into analogous structures provides some insight into the potential applications and characteristics that might be anticipated for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid.

Trifluoromethylbenzoic Acid Derivatives in Medicinal Chemistry

The trifluoromethyl group is a key functional moiety in drug design due to its ability to enhance metabolic stability and lipophilicity, which can improve a drug's capacity to cross cell membranes.[1] Various isomers of trifluoromethylbenzoic acid serve as versatile building blocks in the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and receptor antagonists.[1] For instance, 4-(trifluoromethyl)benzoic acid has been utilized in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates and as an internal standard in analytical methods.[2][3]

Sulfonylbenzoic Acid Derivatives

The methylsulfonyl group is another important pharmacophore. The isomeric compound, 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, is a known metabolite of the herbicide isoxaflutole and is of interest in environmental science and toxicology.[4] Its synthesis involves the oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.[4][5] While not a therapeutic agent, its documented synthesis and analytical characterization provide a methodological basis for working with similar compounds.

Another related compound, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, has been identified as a respiratory sensitizer, highlighting the potential for biological activity, including adverse effects, within this chemical class.[6]

Hypothetical Experimental Workflow

In the absence of direct data, a hypothetical experimental workflow for characterizing 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic acid and comparing it to alternatives can be proposed. This workflow is based on standard practices in drug discovery and development.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chem...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed protocol for the safe disposal of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid, a compound whose structural complexity—featuring a sulfonamide, a trifluoromethyl group, and a benzoic acid moiety—necessitates a cautious and informed approach to its end-of-life handling.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can establish a robust and conservative disposal plan by analyzing its constituent functional groups and referencing data from structurally analogous compounds. This guide is built on the principles of risk mitigation and regulatory compliance, ensuring that laboratory professionals can manage this substance with confidence and precision.

Hazard Characterization: A Synthesis of Analogous Compound Data

Understanding the potential hazards is the first step in safe handling and disposal. Based on data from similar chemical structures, 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid should be treated as a hazardous substance.

  • Trifluoromethylbenzoic Acid Analogs : Data from compounds like 4-(Trifluoromethyl)benzoic acid and 2-Fluoro-4-(trifluoromethyl)benzoic acid consistently indicate that they are irritants.[1][2][3][4] They are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3][4][5] Therefore, it is imperative to handle 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid with the assumption that it carries similar irritant properties.

  • Sulfonamide Group : The sulfonamide moiety is common in pharmaceuticals. While not always acutely toxic in the traditional sense, many sulfonamides and their metabolites can persist in the environment and may require specific wastewater treatment considerations.[6][7][8]

  • Regulatory Standing : Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] While this specific compound is not explicitly listed, the trifluoromethyl group places it in the category of halogenated organic compounds, which are subject to stringent disposal regulations.[10][11] As the generator, it is your legal responsibility to make a formal hazardous waste determination.[9]

Quantitative Data Summary for Analogous Compounds

The following table summarizes key data from structurally similar compounds to inform our handling procedures. It is crucial to note the specific analog for which the data is provided.

PropertyValueAnalogous CompoundSource
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 34-(Trifluoromethyl)benzoic acid[2][4]
Hazard Statements H315, H319, H3354-(Trifluoromethyl)benzoic acid[1][4][5]
Physical State Solid, Powder2-Fluoro-4-(trifluoromethyl)benzoic acid[3]
Storage Temperature Ambient, in a dry, cool, well-ventilated place4-(Trifluoromethyl)benzoic acid[2][4]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, ensure all safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to mitigate inhalation risks.[12]

  • Personal Protective Equipment (PPE) : Based on the irritant nature of analogous compounds, the following PPE is mandatory:

    • Eye Protection : Chemical safety goggles or a face shield.[12]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

    • Body Protection : A lab coat must be worn at all times.[12]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection, storage, and disposal of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid waste.

Step 1: Waste Segregation and Collection
  • Directive : All materials contaminated with 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid must be collected as hazardous waste. This includes unused or expired product, reaction residues, and contaminated labware (e.g., pipette tips, weighing paper, gloves).

  • Rationale : To prevent the release of this halogenated organic compound into the environment and to comply with hazardous waste regulations, it must be segregated from non-hazardous trash and from other incompatible waste streams.[13][14] Never dispose of this chemical down the drain or in the regular trash.[14]

Step 2: Containerization and Labeling
  • Directive : Use a designated, leak-proof, and chemically compatible container for solid waste. The container must be kept closed except when adding waste.

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid".[12]

  • Rationale : Proper containment and labeling are mandated by OSHA and the EPA to ensure safe handling, prevent accidental mixing of incompatible chemicals, and inform emergency responders of the container's contents.[12]

Step 3: Spill and Decontamination Procedures
  • Directive : In the event of a small spill, do not create dust. Mechanically scoop the solid material into the designated hazardous waste container. Clean the contaminated surface thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), and dispose of all cleanup materials (e.g., absorbent pads, wipes) as hazardous waste.[12]

  • Rationale : Avoiding the creation of dust minimizes the risk of respiratory exposure.[4] Treating all cleanup materials as hazardous waste ensures complete containment of the chemical.[12]

Step 4: Final Disposal Logistics
  • Directive : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Rationale : Final disposal must be conducted at an approved waste disposal plant to ensure compliance with federal, state, and local regulations.[1][2][15] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner.

Visualized Workflow: Disposal Decision Pathway

The following diagram illustrates the logical flow for managing waste generated from activities involving 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

G cluster_0 Waste Generation & Assessment cluster_1 Waste Handling & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposal start Waste Generated (Solid, Liquid, or Debris) is_contaminated Is it contaminated with 4-(Methylsulfonamido)-2- (trifluoromethyl)benzoic Acid? start->is_contaminated hazardous_waste Treat as Hazardous Chemical Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste (e.g., regular trash, drain) is_contaminated->non_hazardous No container Place in a sealed, compatible container hazardous_waste->container labeling Label with 'Hazardous Waste' and full chemical name container->labeling storage Store in designated Satellite Accumulation Area labeling->storage disposal Arrange pickup by licensed waste management contractor storage->disposal

Caption: Disposal workflow for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

References

  • 4-(Trifluoromethyl)benzoic acid - Australia Pacific LNG. (2016).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017). SC-306549 - 2-Amino-4-(methylsulfonyl)benzoic acid.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). 4-(Trifluoromethyl)benzoic acid.
  • 2-Fluoro-4-(trifluoromethyl)benzoic acid - Ossila. (2023).
  • Hazardous Waste Listings | EPA.U.S. Environmental Protection Agency.
  • Proper Disposal of 3-(Trifluoromethyl)
  • Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities - NIH. (2021).
  • EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.University of Maryland.
  • Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants | Environmental Science & Technology - ACS Publications. (2024). American Chemical Society.
  • 40 CFR 721.11544 -- Halogenated benzoic acid (generic) (P-19-172). - eCFR.
  • 4-(Trifluoromethyl)benzoic acid - Synquest Labs.
  • Hazardous Materials Disposal Guide | Nipissing University. (2019).
  • SAFETY DATA SHEET - TCI Chemicals. (2025). 2-Fluoro-3-(trifluoromethyl)benzoic Acid.
  • 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem.
  • Sulfonamides in the environment: A review and a case report - ResearchG
  • 40 CFR § 721.11054 - Certain halogenated benzoic acids. - Law.Cornell.Edu.
  • SAFETY D
  • Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page - Environmental Protection.U.S. Environmental Protection Agency.
  • Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry | Analytical Chemistry - ACS Public
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.Dartmouth College.

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling 4-(Met...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides an in-depth, procedural framework for handling 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. Given that specific hazard data for this compound is not extensively published, our recommendations are expertly synthesized from the safety profiles of structurally analogous chemicals, including various trifluoromethylated benzoic acids and aromatic sulfonamides. This approach ensures a robust and conservative safety margin, upholding the principles of proactive risk mitigation in the laboratory.

Hazard Profile Analysis: Understanding the "Why"

Before detailing personal protective equipment (PPE), it is crucial to understand the anticipated hazards of 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid. Based on analogous compounds, this chemical should be treated as hazardous. The primary risks are associated with its physical form as a potential powder or crystalline solid and its chemical reactivity.

Anticipated Hazards Based on Structural Analogs:

  • Skin Irritation (Category 2) : Similar benzoic acid derivatives are known to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2/2A) : Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]

  • Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3) : Inhalation of dust may lead to respiratory tract irritation.[3][4][5][6][7]

  • Hazardous Combustion Products : In the event of a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen fluoride, and potentially hydrogen sulfide.[1]

Hazard Classification (Anticipated)GHS CategoryRationale and Primary Concern
Skin Corrosion/IrritationCategory 2Direct contact can cause inflammation and irritation.[2][8][9]
Serious Eye Damage/IrritationCategory 2ADust or splashes can cause significant, potentially damaging, eye irritation.[2][3][10]
Specific Target Organ Toxicity (Single Exposure)Category 3Inhalation of airborne dust can irritate the respiratory system.[3][7][10]

Core PPE Requirements: A Multi-Level Approach

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of the specific procedure being performed. The following outlines the minimum required PPE and escalating levels of protection for handling 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.

Primary Engineering Control: The Chemical Fume Hood

Your first and most critical line of defense is not worn, but rather worked within.

  • Causality : A certified chemical fume hood contains airborne dust and potential vapors, minimizing respiratory exposure. All handling of the solid compound, especially weighing and transferring, must be performed within a fume hood to prevent the generation of inhalable dust.[5][6]

  • Operational Mandate : Ensure the fume hood has adequate airflow and is certified. Work at least 6 inches inside the sash.

Dermal Protection (Skin & Body)

Preventing skin contact is paramount.

  • Laboratory Coat : A clean, buttoned, flame-resistant lab coat must be worn to protect against incidental contact and minor splashes.

  • Gloves : Chemical-resistant gloves are mandatory.[4]

    • Selection : Nitrile gloves are a suitable minimum for handling solids. If working with solutions, consult a glove compatibility chart for the specific solvent being used.

    • Technique : Always inspect gloves for tears or holes before use. Use the proper removal technique to avoid contaminating your skin.[4] Dispose of contaminated gloves as hazardous waste.[4]

  • Full Coverage : Ensure legs and feet are fully covered. Closed-toe, chemical-resistant shoes are required.[11] For tasks with a higher risk of spills, such as large-scale solution preparation, consider using a chemical-resistant apron.[12]

Eye and Face Protection
  • Standard Operations : ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.

  • High-Risk Operations : When handling the solid powder or when there is a risk of splashing, upgrade to chemical splash goggles.[10] Goggles provide a full seal around the eyes, offering superior protection from dust and liquids.[2] For significant splash risks, a face shield should be worn in addition to goggles.[13][14]

Respiratory Protection

While engineering controls are primary, respiratory protection may be necessary in specific scenarios.

  • When Required : A respirator is needed if you must handle the material outside of a fume hood or during a large spill cleanup where dust concentrations may be high.

  • Selection : For powdered chemicals, a NIOSH-approved N95 or P100 particulate respirator is appropriate.[15] If working with volatile solutions in a poorly ventilated area, an air-purifying respirator with organic vapor cartridges may be necessary. Always perform a fit test before using a respirator.

Procedural Guidance & Best Practices

Adherence to a strict, step-by-step protocol is essential for safety.

Standard Operating Procedure (SOP) for Handling
  • Preparation : Before retrieving the chemical, ensure the fume hood is on and the workspace is clean. Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents).

  • Don PPE : Put on all required PPE as outlined in Section 2, starting with your lab coat and ending with your gloves.

  • Weighing : Perform all weighing operations inside the fume hood.[5][6] Use a micro-spatula to carefully transfer the solid, avoiding any actions that could create airborne dust.[6]

  • Solution Preparation : If making a solution, add the solid to the solvent slowly. Cap containers immediately after use.

  • Post-Handling : Clean all equipment and the work surface thoroughly.

  • Doff PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by goggles/face shield, and finally the lab coat.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2][5]

Standard Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Exit prep 1. Prepare Workspace (Fume Hood ON) don_ppe 2. Don Required PPE prep->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve decon 5. Decontaminate Area & Equipment dissolve->decon doff_ppe 6. Doff PPE Correctly decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling solid 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid.
Emergency Response Protocol

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.[16]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]

  • Inhalation : Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Spill :

    • Small Spill (in fume hood) : Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Sweep up the material carefully to avoid creating dust and place it in a sealed container for hazardous waste disposal.[5][6]

    • Large Spill : Evacuate the immediate area and alert laboratory personnel and your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean it up without proper training and equipment.[5]

Emergency Response Flowchart cluster_exposure Personnel Exposure incident Incident Occurs skin Skin Contact incident->skin eye Eye Contact incident->eye inhale Inhalation incident->inhale spill Chemical Spill incident->spill action_skin Wash with Soap & Water (15 min) Remove Contaminated Clothing skin->action_skin action_eye Flush with Water (15 min) Seek Immediate Medical Attention eye->action_eye action_inhale Move to Fresh Air Seek Medical Attention inhale->action_inhale spill_size Assess Spill Size spill->spill_size action_small Use Spill Kit (Inside Fume Hood) spill_size->action_small Small action_large Evacuate Area Alert EHS spill_size->action_large Large / Outside Hood

Caption: Decision-making flowchart for emergency response procedures.

Decontamination & Waste Disposal

Proper disposal is a critical final step in the handling process.

PPE Decontamination and Removal

Contaminated reusable PPE, such as a face shield or goggles, should be cleaned according to manufacturer instructions. Disposable PPE, especially gloves, must be discarded after use. Remove PPE in an order that minimizes the risk of self-contamination: the most contaminated items (gloves) are removed first, and the least contaminated (respirator, if used) are removed last.

Chemical Waste Management
  • Solid Waste : All solid 4-(Methylsulfonamido)-2-(trifluoromethyl)benzoic Acid waste, including contaminated weigh paper, spill cleanup materials, and gloves, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Solutions containing this compound must be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.[4][7]

  • Disposal : All waste must be disposed of through your institution's licensed hazardous waste disposal program.[3][5][6][17] Ensure you are following all local, state, and federal regulations.[3][17]

References

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Available from: [Link]

  • Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available from: [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: [Link]

  • Beilstein Archives. Nitrogen-interrupted halo-Prins/halo-Nazarov fragment coupling cascade for the synthesis of indolines - Supporting Information. Available from: [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available from: [Link]

  • Trihydro Corporation. Chemical PPE. Available from: [Link]

  • University of Florida, IFAS Extension. PI28/PI061: Personal Protective Equipment for Handling Pesticides. Available from: [Link]

  • Australia Pacific LNG. SAFETY DATA SHEET: 4-(Trifluoromethyl)benzoic acid. Available from: [Link]

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